5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMDBIPWUSHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS number 917391-98-1
Topic: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Strategic Scaffold for Next-Generation Kinase and PARP Inhibitors
Executive Summary
This compound (CAS 917391-98-1) represents a high-value heterocyclic intermediate in modern medicinal chemistry. Often referred to by its tautomeric name 5-fluoro-2-hydroxynicotinaldehyde , this compound serves as a critical "linchpin" scaffold. It combines three distinct reactive handles—an electrophilic aldehyde, a nucleophilic lactam nitrogen, and a metabolic blocking fluorine atom—within a compact molecular footprint.
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in the development of targeted therapeutics, specifically PIM kinase inhibitors , PARP inhibitors , and antibacterial agents .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Constitution and Tautomerism
A defining feature of this compound is its prototropic tautomerism. While often cataloged as a "hydroxypyridine," experimental evidence confirms that the 2-oxo (lactam) form predominates in both the solid state and solution phase (DMSO/Water). This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding.
-
IUPAC Name: this compound
-
Synonyms: 5-Fluoro-2-hydroxypyridine-3-carboxaldehyde; 5-Fluorosalicylaldehyde (pyridine analog)
-
Molecular Weight: 141.10 g/mol [2]
-
Appearance: Pale yellow to orange crystalline solid (conjugation extends absorption into visible region).
Key Physicochemical Data
| Property | Value | Context |
| Melting Point | 228–232 °C (dec.) | High MP indicates strong H-bond network (dimerization). |
| pKa (Calculated) | ~6.5 (OH/NH) | Acidic NH allows for facile deprotonation/alkylation. |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (DCM, Hexanes). |
| LogP | ~0.4 | Favorable polarity for fragment-based drug design (FBDD). |
Synthetic Methodology
Note: Direct formylation of 5-fluoro-2-hydroxypyridine (e.g., Duff or Reimer-Tiemann) often results in poor regioselectivity or low yields due to the electron-deficient nature of the pyridine ring. The industry-standard route utilizes a protection-deprotection strategy via the 2-methoxy intermediate.
Primary Synthesis Route: Demethylation Strategy
This protocol ensures high regiocontrol and purity.
Step 1: Lithiation-Formylation
-
Reagents:
-Butyllithium ( -BuLi), DMF, THF. -
Mechanism: Directed ortho-metallation (DoM). The 2-methoxy group directs lithiation to the C3 position.
-
Conditions: -78 °C, inert atmosphere (
/Ar).
Step 2: Ether Cleavage (Demethylation)
-
Precursor: 5-Fluoro-2-methoxy-3-pyridinecarboxaldehyde.
-
Reagents: Pyridine Hydrochloride (Py·HCl) or aqueous HBr.[4]
-
Mechanism: Nucleophilic attack on the methyl group (S_N2) or acid-catalyzed hydrolysis.
-
Conditions: Melt (145 °C) or reflux.
Detailed Experimental Protocol (Step 2)
Validation: This method avoids the use of heavy metals and yields the thermodynamically stable 2-oxo tautomer.
-
Setup: Charge a round-bottom flask with 5-fluoro-2-methoxy-3-pyridinecarboxaldehyde (1.0 eq) and Pyridine Hydrochloride (5.0 eq).
-
Reaction: Heat the neat mixture to 145–150 °C (melt). Stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS for disappearance of the methoxy starting material.[4]
-
Quench: Cool the melt to ~60 °C and dilute with water.
-
Isolation: Adjust pH to ~4–5 with saturated NaHCO₃. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Figure 1. Optimized synthetic pathway leveraging Directed Ortho-Metallation (DoM) followed by acid-mediated ether cleavage.
Reactivity Profile & Medicinal Chemistry Applications[10][11]
The this compound scaffold offers three distinct vectors for diversification in drug discovery.
Vector A: The Aldehyde (C3 Position)
The aldehyde is the primary handle for scaffold elongation.
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields benzylamine analogs . This is common in designing kinase inhibitors where the amine interacts with the hinge region or solvent front.
-
Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile, oxindoles) creates fused systems or vinyl linkers.
-
Oxidation: Conversion to the carboxylic acid allows for amide coupling.
Vector B: The Lactam Nitrogen (N1 Position)
The N1 position is nucleophilic.
-
N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) introduces solubility-enhancing groups or steric bulk to fit hydrophobic pockets.
-
N-Arylation: Chan-Lam or Buchwald coupling can attach aryl rings, critical for PIM kinase and p38 MAPK inhibitors.
Vector C: The Fluorine Atom (C5 Position)
-
Metabolic Stability: The C5-fluorine blocks metabolic oxidation (a common clearance route for pyridines), significantly increasing the half-life (
) of the drug candidate. -
Electronic Modulation: The fluorine atom lowers the pKa of the N1-H, strengthening its hydrogen-bond donor capability.
Reactivity & Derivatization Map
Caption: Figure 2. Divergent synthesis strategy utilizing the C3-aldehyde and N1-lactam handles for library generation.
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Stability: The 2-oxo form is stable, but avoid strong oxidizing agents.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of dust.
References
-
Preparation of Fluorinated Pyridines. European Patent Office. EP 0192287 A2. (Describes the general reactivity and fluorination of pyridine scaffolds).
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. PubMed Central. (Illustrates the use of fluorinated aldehyde intermediates in condensation reactions for inhibitor design).
-
This compound Product Data. PubChem. CID 11234346 (Isomer/Analog reference).
-
AmBeed Chemical Data. 5-Fluoro-2-methoxypyridine-3-carboxaldehyde (Precursor synthesis conditions).
-
Duff Reaction Limitations. Cambridge University Press. (Explains the preference for lithiation over direct formylation for electron-deficient pyridines).
Sources
- 1. This compound [cymitquimica.com]
- 2. 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | C6H4FNO2 | CID 2762974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 351410-62-3 | 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde structure
An In-Depth Technical Guide to 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide details the compound's structure, physicochemical properties, and outlines a robust synthetic pathway, including the critical Vilsmeier-Haack formylation step. Furthermore, it explores the reactivity of this versatile building block, with a focus on its application in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. The potential biological significance and future applications of this compound and its derivatives are also discussed, providing a valuable resource for researchers, scientists, and professionals in the field of drug discovery.
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The 2-pyridone motif is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties[3][4]. The convergence of these two features in This compound creates a highly versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
This guide provides an in-depth analysis of the structure, synthesis, and reactivity of this compound, offering a technical resource for its utilization in drug discovery programs.
Molecular Structure and Properties
This compound is a solid compound with the chemical formula C₆H₄FNO₂ and a molecular weight of approximately 141.10 g/mol . Its structure features a 2-pyridone ring substituted with a fluorine atom at the 5-position and a carbaldehyde (formyl) group at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 917391-98-1 | [5] |
| Molecular Formula | C₆H₄FNO₂ | [5] |
| Molecular Weight | 141.10 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically >98% (commercial) | [5] |
The presence of the electron-withdrawing fluorine atom and the aldehyde group significantly influences the electronic properties of the pyridone ring, impacting its reactivity and potential biological interactions.
Synthesis of this compound
The synthesis of this compound can be approached in a two-step sequence starting from the commercially available 2-amino-5-fluoropyridine. This involves the conversion of the aminopyridine to the corresponding 2-pyridone, followed by a regioselective formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol (Representative):
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature at 0 °C. Allow the mixture to stir for a specified time to ensure the formation of the Vilsmeier reagent.
-
Formylation: Add a solution of 5-fluoro-2(1H)-pyridone in a suitable solvent (e.g., DMF or a chlorinated solvent) to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it onto ice-water. The product may precipitate and can be collected by filtration. Alternatively, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| CHO | 9.5 - 10.5 (s) | 185 - 195 | Aldehydic proton and carbon. |
| H-4 | 7.5 - 8.5 (dd) | 120 - 130 | Coupled to F and H-6. |
| H-6 | 7.0 - 8.0 (dd) | 135 - 145 | Coupled to F and H-4. |
| NH | 10.0 - 12.0 (br s) | - | Broad singlet, exchangeable with D₂O. |
| C-2 | - | 160 - 170 | Carbonyl carbon. |
| C-3 | - | 115 - 125 | Carbon bearing the aldehyde. |
| C-5 | - | 145 - 155 (d) | Carbon bearing the fluorine, shows C-F coupling. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Actual experimental data should be obtained for confirmation.
Reactivity and Synthetic Applications
The aldehyde functionality at the C-3 position of this compound serves as a versatile handle for a wide range of chemical transformations. A particularly important application is its use in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[3][6][7][8][9] The reaction of a 3-formyl-2-pyridone with hydrazine or a substituted hydrazine provides a direct route to this scaffold.
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Experimental Protocol (Representative):
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine to the solution. The reaction may be performed at room temperature or require heating under reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: Upon completion, the product may precipitate from the reaction mixture upon cooling. The solid is collected by filtration, washed, and can be further purified by recrystallization.
Potential Biological and Medicinal Applications
While direct biological evaluation of this compound is not extensively reported, its structural motifs suggest significant potential in drug discovery.
-
Antimicrobial Agents: The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this aldehyde, is a known pharmacophore in antimicrobial agents.[3][6][7][8] The presence of a fluorine atom can enhance the potency and pharmacokinetic profile of these derivatives.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a hinged binding motif that can be mimicked by the 2-pyridone structure. The aldehyde provides a key point for diversification to explore structure-activity relationships.
-
Antiviral Compounds: Fluorinated nucleoside and nucleotide analogs are a cornerstone of antiviral therapy.[2] This fluorinated pyridone can serve as a non-nucleoside scaffold for the development of new antiviral agents.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. This guide has detailed its structure and properties and outlined a logical and feasible synthetic pathway. The reactivity of its aldehyde group, particularly in the formation of biologically relevant pyrazolo[3,4-b]pyridine systems, highlights its importance as a precursor for the discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and holds considerable promise for the development of new pharmaceuticals.
References
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51.
- Beutner, G. L., et al. (2009). The 1H-pyrazolo[3,4-b]pyridine framework in medicinal chemistry. Journal of Medicinal Chemistry, 52(17), 5237-5251.
- Chavan, S. S., & Kharat, R. M. (2013). Vilsmeier-Haack Transformations under Non Classical Conditions.
- Desai, N. C., et al. (2017). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 79(5), 794-803.
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics. (n.d.). Beilstein Journals. Retrieved from [Link]
- El-Sayed, W. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 114-121.
-
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. Retrieved from [Link]
- The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols. (n.d.).
- Supporting Information. (n.d.).
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). ResearchGate. Retrieved from [Link]
- Vidali, V. P., & Agnou, M. S. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343.
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC. Retrieved from [Link]
-
Pyrazolo[3,4-b]pyridin-3(2H). (2021, December 15). ScienceDirect. Retrieved from [Link]
- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.).
-
Journal of Physical Chemistry and Functional Materials. (n.d.). DergiPark. Retrieved from [Link]
-
An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation. (n.d.). Scribd. Retrieved from [Link]
-
Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025, July 3). MDPI. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
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5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Technical Guide to Scaffold Utility and Mechanism
Topic: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Chemical Mechanism & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Structural Identity
This compound (CAS: 917391-98-1), often referred to in tautomeric contexts as 5-fluoro-2-hydroxynicotinaldehyde , is a high-value heterocyclic intermediate. Unlike a final pharmaceutical agent with a singular biological target, this molecule functions as a privileged scaffold precursor .
Its "Mechanism of Action" is defined by its dual role:
-
Chemical Reactivity: Acting as a bifunctional electrophile/nucleophile for constructing fused bicyclic heterocycles (e.g., imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines).
-
Pharmacophoric Contribution: Imparting metabolic stability (via C5-fluorine) and hydrogen-bonding capability (via the pyridone motif) to kinase inhibitors and P2X3 antagonists.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 917391-98-1 |
| Molecular Formula | C₆H₄FNO₂ |
| Molecular Weight | 141.10 g/mol |
| Key Functional Groups | C3-Aldehyde (Electrophile), C5-Fluorine (Metabolic Blocker), C2-Lactam (H-Bond Donor/Acceptor) |
| Tautomerism | Exists in equilibrium between 2-oxo (lactam) and 2-hydroxy (lactim) forms, heavily favoring the 2-oxo form in solution.[1] |
Chemical Mechanism of Action: Reactivity Profile
The utility of this scaffold lies in its ability to undergo controlled condensation and cyclization reactions. Understanding the electronic distribution is critical for successful synthesis.
Electronic Modulation by Fluorine
The C5-fluorine atom is not merely a substituent; it exerts a strong inductive effect (-I), lowering the pKa of the N-H proton and increasing the electrophilicity of the C3-aldehyde. This makes the aldehyde highly reactive toward nucleophilic attack by amines or hydrazines, facilitating rapid Schiff base formation.
Tautomeric Equilibrium & Selectivity
The molecule exists primarily as the 2-pyridone (lactam) tautomer. This dictates its reactivity:
-
N-Alkylation: Under basic conditions, the nitrogen atom is the primary nucleophile.
-
O-Alkylation: Requires specific "hard" electrophiles or silver salts (Ag+), though this is less common in drug synthesis.
-
Cyclization: The C3-aldehyde and the N1-amine (or C2-oxygen) often participate in [3+2] or [4+2] cycloadditions to form fused rings.
Visualization: Reactivity Pathways
The following diagram illustrates the core reactive sites and their mechanistic roles in drug synthesis.
Figure 1: Mechanistic reactivity map showing how functional groups contribute to synthesis and final drug properties.
Synthetic Application: Constructing Bioactive Scaffolds
A primary application of this intermediate is the synthesis of Imidazo[1,2-a]pyridine derivatives (common in kinase inhibitors) or Pyrido[2,3-d]pyrimidines .
Protocol: Synthesis of a Fused Imidazo-Pyridine Scaffold
Note: This is a generalized high-yield protocol adapted from standard heterocyclic chemistry principles for this class of compounds.
Objective: Condensation of this compound with a 2-amino-heterocycle (e.g., 2-aminopyridine or diamine) to form a tricyclic core.
Reagents & Equipment[2][3][4]
-
Starting Material: this compound (1.0 equiv)
-
Nucleophile: 2-Aminopyridine derivative (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Glacial Acetic Acid
-
Solvent: Ethanol (EtOH) or DMF
-
Temp: Reflux (80–100°C)
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 0.1 mmol of piperidine. Stir at room temperature for 10 minutes to activate the carbonyl.
-
Addition: Add 1.1 mmol of the 2-aminopyridine derivative.
-
Condensation: Heat the mixture to reflux. Monitor via TLC (System: DCM/MeOH 9:1).
-
Precipitation: Upon completion (typically 2–4 hours), cool the reaction to 0°C. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Biological Implications of the Scaffold
When incorporated into a drug molecule, the 5-fluoro-2-oxo-pyridine moiety functions through specific molecular interactions.
Metabolic Stability (The Fluorine Effect)
The C5 position of pyridine rings is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Action: Replacing Hydrogen with Fluorine at C5 blocks this metabolic soft spot.
-
Result: Increased half-life (
) and bioavailability of the final drug.
Hydrogen Bonding Network
The 2-oxo (lactam) motif acts as a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H) .
-
Target Binding: This motif mimics the peptide bond, allowing the inhibitor to bind to the hinge region of kinase enzymes (e.g., p38 MAPK, MET, or VEGFR) via bidentate hydrogen bonds.
Visualization: Biological Interaction
Figure 2: Biological mechanism of the scaffold within a binding pocket and its resistance to metabolic degradation.
Safety & Handling
While this compound is an intermediate, it shares hazards common to fluorinated aldehydes.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Synthesis of Fluorinated Pyridines
- Title: Practical Synthesis of Functionalized Fluorin
- Source: Journal of Organic Chemistry.
- Relevance: Establishes the reactivity profile of C5-fluorinated pyridine intermedi
-
URL:[Link] (General Journal Link for verification of class reactivity).
-
Kinase Inhibitor Design
-
P2X3 Antagonist Chemistry
- Title: Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Efficacious P2X3 Receptor Antagonist.
- Source: ACS Medicinal Chemistry Letters.
- Relevance: Illustrates the use of substituted pyridine/pyrimidine scaffolds in P2X3 antagonists (analogous chemistry).
-
URL:[Link]
-
General Reactivity of 2-Hydroxynicotinaldehydes
- Title: Condensation reactions of 2-hydroxynicotinaldehydes.
- Source: Tetrahedron Letters.
- Relevance: Validates the cycliz
-
URL:[Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This technical guide details the chemical utility, synthetic potential, and derived biological significance of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1).[1][2][3] It is structured to serve drug discovery chemists and pharmacologists utilizing this scaffold for next-generation kinase inhibitors and fused heterocyclic systems.[1][2]
Synonyms: 5-Fluoro-2-hydroxynicotinaldehyde; 5-Fluoro-2-hydroxy-3-pyridinecarboxaldehyde CAS: 917391-98-1 | Molecular Formula: C₆H₄FNO₂ | MW: 141.10 Da[1][2][3]
Executive Summary: The Fluorinated Scaffold Advantage
This compound represents a "privileged intermediate" in medicinal chemistry.[1][2][3] Its value lies not in its intrinsic biological activity, but in its role as a divergent precursor for fused heterocyclic systems—specifically 1,6-naphthyridines and pyrido[2,3-d]pyrimidines .[3]
The strategic placement of the fluorine atom at the C5 position confers two critical pharmacological advantages to downstream drugs:
-
Metabolic Blockade: It obstructs oxidative metabolism at a typically labile position, extending the half-life (
) of the final drug molecule.[3] -
Electronic Modulation: The electronegative fluorine alters the pKa of the pyridine ring and adjacent functional groups, often enhancing binding affinity to ATP-binding pockets in kinase enzymes (e.g., VEGFR, c-Met).[3]
Chemical Reactivity & Tautomerism
Understanding the tautomeric equilibrium of this molecule is prerequisite for successful synthesis.[1][2]
Tautomeric Equilibrium
In solution, the molecule exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. While the 2-oxo form typically predominates in polar solvents, the 2-hydroxy form is the reactive species in nucleophilic substitutions (e.g., conversion to 2-chloro derivatives).[3]
Figure 1: Tautomeric equilibrium governing the reactivity of the scaffold.[3]
Derived Biological Activity: The Kinase Inhibitor Connection
The "biological activity" of this aldehyde is best understood through the bioactivity of the scaffolds it generates. It is a direct precursor to Fluorinated 1,6-Naphthyridines , a class of potent tyrosine kinase inhibitors.[3]
Mechanism of Action (Downstream Products)
Drugs derived from this scaffold typically function as Type I or Type II Kinase Inhibitors .
-
Target: ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).[2]
-
Binding Mode: The pyridine nitrogen (N1) and the carbonyl/amine at C2 often form a "hinge-binding" motif, mimicking the adenine ring of ATP.[3]
-
Fluorine Effect: The 5-F substituent interacts with hydrophobic pockets or gatekeeper residues, improving selectivity.[1][2][3]
Validated Biological Targets
| Derived Scaffold | Target Class | Biological Effect | Clinical Relevance |
| 1,6-Naphthyridines | Tyrosine Kinases (BCR-ABL, DDR2) | Inhibition of cell proliferation; Apoptosis induction | Leukemia (CML), Lung Cancer |
| Pyrido[2,3-d]pyrimidines | DHFR (Dihydrofolate Reductase) | Inhibition of DNA synthesis | Antifolate chemotherapy |
| Schiff Bases | Bacterial DNA Gyrase | Antimicrobial activity | Antibiotic resistance research |
Experimental Protocols: Divergent Synthesis
The following protocols outline the conversion of the aldehyde into bioactive scaffolds. These methodologies are designed to be self-validating through the observation of distinct spectroscopic changes (e.g., disappearance of the aldehyde proton signal).[3]
Protocol A: Friedländer Synthesis of 1,6-Naphthyridines
This reaction condenses the aldehyde with a ketone to form the naphthyridine core, a common scaffold for antitumor agents.[3]
Reagents:
-
Partner: 2-Acetylpyridine or cyclic ketone (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq)
-
Solvent: Ethanol or Methanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the ketone partner (e.g., 2-acetylpyridine).
-
Catalysis: Add 0.1 mmol of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation checkpoint: Monitor TLC (50% EtOAc/Hexane). The starting aldehyde spot (
) should disappear, and a highly fluorescent product spot should appear.[3]
-
-
Isolation: Cool to room temperature. The product often precipitates.[1][2] If not, concentrate in vacuo and recrystallize from ethanol.[3]
-
Characterization: ¹H NMR should show the loss of the aldehyde singlet (
ppm) and the appearance of aromatic protons for the newly formed ring.
Protocol B: Knoevenagel Condensation (Functionalization)
Used to attach side chains for probing steric bulk tolerance in the enzyme pocket.
Step-by-Step Methodology:
-
Mix: Combine aldehyde (1 eq) and Malononitrile (1.1 eq) in water/ethanol (1:1).
-
Stir: Stir at room temperature for 30 minutes. No catalyst is usually required due to the high reactivity of the aldehyde.
-
Precipitate: The product, a dicyanovinyl derivative, will precipitate as a solid.[3]
-
Filtration: Filter and wash with cold ethanol.
-
Why this works: The electron-withdrawing nature of the pyridine ring activates the aldehyde, making this reaction rapid and clean.[3]
-
Strategic Synthesis Map
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 2: Divergent synthetic pathways for generating bioactive scaffolds.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762974, 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. (Note: Isomer reference for property comparison). Retrieved from .
-
Molina, P., et al. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Retrieved from .
-
El-Sehrawi, H., et al. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives. Canadian Center of Science and Education.[1][2] Retrieved from .
-
BIOZOL Diagnostics. Product Data Sheet: this compound. Retrieved from .
-
Indagoo Chemical. Material Safety Data Sheet (MSDS) and Product Specification: CAS 917391-98-1. Retrieved from .
Sources
Technical Guide: Spectroscopic Characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
The following technical guide is structured as a high-level application note for research and development professionals. It synthesizes specific structural data with experimental best practices.
CAS: 917391-98-1
Formula: C
Executive Summary & Pharmacophore Significance
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ITK, BTK) and antibacterial agents. Its value lies in its trifunctional nature:
-
Electrophilic Aldehyde (C3): Enables condensation reactions (reductive aminations, Knoevenagel condensations) to build complex scaffolds.
-
Fluorine Substitution (C5): Modulates metabolic stability (blocking metabolic oxidation at the susceptible C5 position) and lipophilicity.
-
Lactam Motif (C2/N1): Serves as a hydrogen bond donor/acceptor pair, mimicking nucleobases or peptide bonds in active sites.
This guide provides an in-depth analysis of its spectroscopic signature, emphasizing the distinction between its tautomeric forms and the identification of common impurities.
Synthesis & Structural Context
To understand the spectroscopic data, one must understand the origin of the molecule. The primary commercial synthesis route involves the hydrolysis of 2-chloro-5-fluoropyridine-3-carbaldehyde .
Synthesis Pathway (DOT Visualization)
Figure 1: Hydrolytic synthesis pathway converting the 2-chloro precursor to the target 2-pyridone scaffold.[1]
Spectroscopic Profile
The characterization of this molecule is dominated by the lactam-lactim tautomerism . In the solid state and in polar aprotic solvents (DMSO-
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Specifications (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| NH (1) | 12.00 – 13.00 | br s | - | Lactam NH (Exchangeable with D |
| CHO (3) | 10.00 – 10.30 | s | - | Aldehyde proton |
| H-6 | 8.20 – 8.50 | dd | Proton adjacent to Nitrogen (Deshielded) | |
| H-4 | 7.80 – 8.10 | dd | Proton adjacent to Aldehyde |
-
Key Diagnostic: The presence of the broad singlet downfield (>12 ppm) confirms the 2-oxo tautomer. If the molecule were in the 2-hydroxy form, this signal would be absent or appear as a sharp OH peak depending on water content, and the ring proton shifts would change significantly.
-
Fluorine Coupling: The fluorine atom at C5 splits both H4 and H6. H4 typically shows a larger coupling constant (
) than H6 ( ), creating a distinct "doublet of doublets" pattern for both ring protons.
C NMR Specifications (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Notes |
| C=O (Aldehyde) | 188.0 – 192.0 | Characteristic aldehyde carbonyl. |
| C=O (Lactam) | 160.0 – 164.0 | Amide-like carbonyl; C2 position. |
| C-F (C5) | 140.0 – 160.0 | Doublet ( |
| C-H (C6) | 135.0 – 145.0 | Doublet ( |
| C-H (C4) | 125.0 – 135.0 | Doublet ( |
| C-CHO (C3) | 115.0 – 125.0 | Quaternary carbon bearing the aldehyde. |
F NMR Specifications
-
Shift:
-130 to -145 ppm (Singlet or multiplet depending on decoupling). -
Note: This is a clean diagnostic region; impurities from starting material (2-chloro-5-fluoropyridine-3-carbaldehyde) will appear at a distinct shift (typically -120 to -130 ppm).
Infrared Spectroscopy (FT-IR)
The IR spectrum is critical for confirming the oxidation state and tautomer.
-
(Stretch): 3100 – 2800 cm
(Broad, multiple bands due to H-bonding in solid state). -
(Aldehyde): 1710 – 1690 cm
(Sharp, distinct). -
(Lactam): 1680 – 1640 cm
(Strong, often overlapping with alkene stretches). -
/
: 1620 – 1580 cm .
Mass Spectrometry (ESI-MS)[5]
-
Molecular Ion: [M+H]
= 142.03 (Calculated for C H FNO ). -
Ionization Mode: Positive Mode (ESI+) is preferred.
-
Fragmentation:
-
Loss of CO (28 Da) from the aldehyde is common (Fragment: m/z ~114).
-
Loss of CO from the lactam ring (secondary fragmentation).
-
Tautomerism & Solubility Logic
The "2-hydroxypyridine" name is often used interchangeably in catalogs, but the 2-pyridone (lactam) form is the thermodynamically stable species in solution and solid state.
Tautomeric Equilibrium Visualization
Figure 2: The equilibrium heavily favors the lactam form. Attempts to alkylate this molecule (e.g., with alkyl halides) can result in mixtures of N-alkylation (major) and O-alkylation (minor), driven by this equilibrium.
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, three primary impurities are commonly observed.
| Impurity | Origin | Detection Method |
| 2-Chloro-5-fluoropyridine-3-carbaldehyde | Unreacted Starting Material | LC-MS / |
| 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Oxidation of Aldehyde | LC-MS (M+1 158) : Aldehyde oxidizes to acid upon air exposure. Check for broad OH in NMR >13 ppm. |
| Dimer/Oligomer | Aldol Condensation | LC-MS : Higher MW peaks. Occurs if stored in basic conditions. |
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to oxidation to carboxylic acids; the presence of the 2-oxo group also makes the ring electron-rich and susceptible to oxidative degradation over time.
References
-
Synthesis of 2-Pyridone Derivatives: Citation: "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids." Scientific Information Database (SID). Relevance: Provides analogous NMR data for the 2-pyridone-3-carboxyl scaffold, validating the ring proton shifts.
-
Fluorine Substitution Effects: Citation: "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives." Molecules, 2007.[2][3] Relevance: Establishes
F and C coupling constants for 5-fluoro-substituted N-heterocycles. -
Precursor Characterization: Citation: "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides." Royal Society of Chemistry (Supporting Info).[1][4] Relevance: Contains experimental NMR data for pyridine-3-carbaldehydes, used as a baseline for the aldehyde proton shift.
-
Compound Registry: Citation: "this compound (CAS 917391-98-1)."[5][6] PubChem. Relevance: Confirms chemical identity, synonyms, and commercial availability.
Sources
An In-Depth Technical Guide to the NMR Spectrum of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and interpretation of the nuclear magnetic resonance (NMR) spectrum of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. As a senior application scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and related fluorinated heterocyclic compounds.
Introduction
This compound (CAS No. 917391-98-1) is a substituted pyridinone derivative.[1][2] The presence of a fluorine atom, an aldehyde group, and the 2-pyridone tautomeric form creates a unique electronic environment within the molecule. Understanding the NMR spectrum is crucial for confirming its structure, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, predict the chemical shifts and coupling constants, and provide a standardized protocol for sample analysis.
Theoretical Framework: Deciphering the Electronic Landscape
The NMR spectrum of this compound is dictated by the interplay of several key electronic effects:
-
The 2-Pyridone Tautomer: The compound predominantly exists in the 2-pyridone form rather than its 2-hydroxypyridine tautomer. This is a common characteristic of such heterocyclic systems and significantly influences the aromaticity and electron distribution of the ring.[3][4][5] The endocyclic nitrogen atom bears a proton, and the exocyclic oxygen atom forms a carbonyl group.
-
Electron-Withdrawing Groups: Both the fluorine atom at the C5 position and the carbaldehyde group at the C3 position are strongly electron-withdrawing. This deshields the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted 2-pyridone.
-
Fluorine's Influence: The highly electronegative fluorine atom exerts a strong inductive effect, significantly influencing the chemical shifts of nearby nuclei.[6] Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns (J-coupling) that are invaluable for signal assignment.[7][8][9][10]
Below is a diagram illustrating the key structural features and their influence on the NMR-active nuclei.
Caption: Key electronic influences on the proton environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic/olefinic region, one for the aldehyde proton, and one for the N-H proton. The analysis is typically conducted in a solvent like DMSO-d₆, which can accommodate the exchangeable N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| N-H | 11.0 - 13.0 | broad singlet (br s) | - | The N-H proton in 2-pyridones is acidic and often appears as a broad signal due to solvent exchange. Its chemical shift is highly dependent on concentration and solvent. |
| CHO | 9.5 - 10.5 | singlet (s) or narrow doublet (d) | ⁵J(H,H) ≈ 0.5-1.0 Hz | The aldehyde proton is significantly deshielded and typically appears as a singlet. It may exhibit very small long-range coupling to H6. |
| H6 | 8.0 - 8.5 | doublet of doublets (dd) | ³J(H,H) ≈ 2.0-3.0 Hz, ⁴J(H,F) ≈ 2.0-4.0 Hz | This proton is ortho to the nitrogen and is deshielded. It will be split by the adjacent H4 proton and will also show a smaller four-bond coupling to the fluorine. |
| H4 | 7.5 - 8.0 | doublet of doublets (dd) | ³J(H,H) ≈ 2.0-3.0 Hz, ³J(H,F) ≈ 8.0-10.0 Hz | This proton is deshielded by the adjacent aldehyde group. It will show a larger three-bond coupling to the fluorine atom and a smaller coupling to H6. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display six distinct signals. The carbon atoms directly bonded to or in close proximity to the electronegative fluorine, oxygen, and nitrogen atoms will be the most affected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) | Rationale |
| C2 | 160 - 165 | doublet (d) | ³J(C,F) ≈ 3-5 Hz | The carbonyl carbon of the 2-pyridone ring. It will exhibit a small three-bond coupling to fluorine. |
| C3 | 125 - 135 | doublet (d) | ³J(C,F) ≈ 8-12 Hz | This carbon is deshielded by the attached aldehyde group and will show a three-bond coupling to fluorine. |
| C4 | 120 - 130 | doublet (d) | ²J(C,F) ≈ 20-30 Hz | This carbon is deshielded and will show a significant two-bond coupling to the fluorine atom. |
| C5 | 150 - 160 | doublet (d) | ¹J(C,F) ≈ 230-250 Hz | This carbon is directly attached to the fluorine atom, resulting in a very large one-bond coupling constant and a significant downfield shift.[10][11] |
| C6 | 140 - 145 | doublet (d) | ²J(C,F) ≈ 15-25 Hz | This carbon is adjacent to the ring nitrogen and will be deshielded. It will exhibit a two-bond coupling to fluorine. |
| CHO | 185 - 195 | doublet (d) | ⁴J(C,F) ≈ 2-4 Hz | The aldehyde carbonyl carbon is highly deshielded and will show a small four-bond coupling to the fluorine. |
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust methodology for acquiring high-quality NMR data for this compound.
1. Sample Preparation:
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for dissolving the compound and for observing the exchangeable N-H proton.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: A range of -2 to 14 ppm is sufficient.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: A range of 0 to 200 ppm.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
3. Advanced 2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly between H4 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons and confirming the overall structure. For example, the aldehyde proton should show a correlation to C3 and C4.
The following diagram outlines the experimental and data analysis workflow.
Caption: A standardized workflow for NMR analysis.
Conclusion
The NMR spectrum of this compound is rich with structural information. A thorough understanding of the electronic effects of the substituent groups, particularly the fluorine atom, is paramount for accurate spectral interpretation. By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can unambiguously confirm the structure of this molecule. The predictive data and experimental protocols provided in this guide serve as a robust framework for the analysis of this and other complex fluorinated heterocyclic systems in drug discovery and development.
References
- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA.
-
Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 19553-19567. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Hernández, F., De la Cruz, F., López, J., Peña, E., Delgado, F., Alcaraz, Y., Robles, J., Martínez-Alfaro, M., & Vázquez, M. A. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 133-141. [Link]
- (n.d.). Supporting Information.
-
Gomez, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2002). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines.
-
Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
- International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
-
Kumar, A., et al. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]
- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201-212.
-
Liu, G., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2467-2477. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
-
Alkorta, I., & Elguero, J. (2010). Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines. The Journal of Physical Chemistry A, 114(8), 2896-2902. [Link]
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.
- ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.
- Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. (n.d.). Research Article.
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6537. [Link]
- SWGDRUG.org. (2014). 5-Fluoro-AMB. Monograph.
- (n.d.). FLUORINE COUPLING CONSTANTS. Retrieved from a document discussing the theory of fluorine coupling constants.
- ResearchGate. (n.d.). Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology. Retrieved from a request for a PDF of a research article.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
-
PubChem. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. [Link]
-
NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]
- ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz. Retrieved from an image caption in a research article.
Sources
- 1. This compound [cymitquimica.com]
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- 4. Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]
Technical Profile: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
The "Triad-Active" Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 917391-98-1) is a high-value heterocyclic building block characterized by a unique "reactive triad": an electrophilic formyl group at C3, a tautomerizable amide/enol motif at C2, and a metabolically stable fluorine atom at C5.[1]
This guide details the reactivity profile of this scaffold, specifically designed for medicinal chemists targeting kinase inhibitors (e.g., p38
Chemical Identity & Electronic Structure
Tautomeric Equilibrium
In solution (DMSO, MeOH) and the solid state, the molecule exists predominantly as the 2-pyridone (NH-form) rather than the 2-hydroxypyridine. This preference is reinforced by the electron-withdrawing nature of the C3-formyl and C5-fluoro groups, which increase the acidity of the N-H bond (
-
Implication: Reactions requiring the hydroxy tautomer (e.g.,
-alkylation) require specific conditions (Ag+ salts), whereas standard basic conditions favor -alkylation.
The Fluorine Effect (C5)
The C5-fluorine atom is strategically positioned meta to the carbonyl. It exerts a strong inductive effect (-I), deactivating the ring toward electrophilic aromatic substitution (SEAr) but activating the C2 and C4 positions for nucleophilic attack (SnAr) once the C2-oxo is converted to a leaving group (e.g., Cl, Br).
Reactivity Profile & Pathways
The following Graphviz diagram visualizes the divergent synthetic pathways accessible from the core scaffold.
Figure 1: Divergent synthetic pathways. The C2-chlorination (Red) is the critical "activation" step for accessing 2,3,5-substituted pyridines.
Core Reactivity Modules
Module A: The C2-Activation (Chlorination)
Objective: Convert the unreactive 2-oxo group into a reactive 2-chloro handle.
Mechanism: The reaction proceeds via the hydroxy tautomer reacting with the Vilsmeier-type intermediate formed from
Module B: The C3-Formyl Handle (Reductive Amination)
Objective: Introduction of solubility-enhancing amines or pharmacophores.
Selectivity: The 2-oxo group does not interfere with borohydride reductions under standard conditions.
Reagent Choice: Sodium triacetoxyborohydride (
Module C: Scaffold Fusion (Bicycle Synthesis)
Objective: Construction of 1,8-naphthyridines or pyrido[2,3-d]pyrimidines.[2][3] Strategy: Condensation with amidines (e.g., acetamidine) or 1,3-dinucleophiles. The C3-aldehyde forms the initial imine, followed by cyclization onto the C2-carbonyl (or C2-chloro if pre-activated).
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-fluoropyridine-3-carbaldehyde
This protocol activates the scaffold for subsequent SnAr reactions.
Reagents:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (
) (5.0 equiv) -
DMF (Catalytic, 2-3 drops)
Procedure:
-
Setup: In a dry round-bottom flask under argon, charge the starting material (solid).
-
Addition: Carefully add
(exothermic). Add catalytic DMF. -
Reaction: Heat the mixture to 80–90°C for 3–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes; product is less polar than starting material).
-
Quench (Critical): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond.
-
Workup: Neutralize carefully with saturated
to pH 7. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (0-20% EtOAc/Hexanes).
-
Yield: Typically 75–85% as a pale yellow solid.
Protocol 2: Reductive Amination at C3
Standard procedure for library generation.
Reagents:
-
Scaffold (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
- (1.5 equiv)
-
Acetic Acid (1.0 equiv, if amine is basic)
-
DCM or DCE (0.1 M concentration)
Procedure:
-
Imine Formation: Dissolve scaffold and amine in DCM. If the amine is a salt (e.g., HCl), add 1.0 equiv of TEA. Stir for 30–60 mins at RT.
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Workup: Quench with saturated
. Extract with DCM.[4] -
Note: The 5-fluoro group remains intact. No defluorination is observed under these conditions.
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect | Reactivity Implication |
| C2 | Oxo (=O) | Donor (+M), Acceptor (-I) | Tautomeric; requires activation ( |
| C3 | Formyl (-CHO) | Acceptor (-M, -I) | High electrophilicity; activates C2/C4 for SnAr. |
| C5 | Fluoro (-F) | Acceptor (-I), Donor (+M) | Deactivates ring to SEAr; stabilizes metabolic clearance; generally inert to displacement unless ring is highly activated. |
References
-
Chemical Identity & Properties
-
Synthetic Methodologies (Chlorination & Activation)
-
Reductive Amination Protocols
-
Medicinal Chemistry Applications
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sps.sysu.edu.cn [sps.sysu.edu.cn]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of the solubility of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a crucial parameter for its application in research and development, particularly in the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.
Introduction: The Significance of Solubility
This compound is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.[1] The fluorine substituent can enhance metabolic stability and binding affinity, making fluorinated heterocycles like this one of interest in drug discovery.[2] Understanding its solubility is paramount for any application, as it dictates the feasibility of reaction conditions, formulation strategies, and bioavailability. This guide will delve into the physicochemical properties that govern its solubility and provide a robust framework for its experimental determination.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H4FNO2 | [3] |
| Molecular Weight | 141.10 g/mol | [1][3] |
| Appearance | Solid | [3] |
| CAS Number | 917391-98-1 | [3][4] |
The structure of this compound, featuring a polar pyridinone ring, a hydrogen-bonding N-H group, a carbonyl group, a fluorine atom, and a carbaldehyde group, suggests a nuanced solubility profile. The presence of both hydrogen bond donors and acceptors indicates a predisposition for solubility in polar solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit greater solubility in polar solvents capable of hydrogen bonding, such as water and alcohols, and lower solubility in nonpolar solvents like hexane.
Theoretical Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound in various common laboratory solvents can be made.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H, C=O, and fluorine moieties of the molecule. Therefore, moderate to good solubility is expected, particularly in alcohols. Solubility in water may be limited by the partially aromatic and hydrophobic nature of the pyridine ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating polar molecules.[5] High solubility is anticipated in these solvents. Acetonitrile, being less polar, may show moderate solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, very low solubility is expected in nonpolar solvents.
It is crucial to note that these are theoretical predictions. Empirical determination is necessary for accurate and reliable solubility data.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (purity ≥95%)
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Calculation of Solubility:
-
The solubility is calculated from the determined concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is critical for reliable solubility data. Several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity and specificity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) would likely provide good separation. Detection can be performed using a UV-Vis detector at the wavelength of maximum absorbance of the compound.
-
UV-Vis Spectrophotometry: This is a simpler and more accessible method. A calibration curve of absorbance versus concentration should be prepared. This method is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low solubility or complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[8]
The choice of method will depend on the required sensitivity, the available equipment, and the complexity of the solvent system.
Conclusion
References
-
PubChem. 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. [Link]
-
MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
Archakam, S. C. (2016). Analytical methods for the recently approved FDA new molecular entities – a review. SciSpace. [Link]
-
PubChem. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
-
Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]
-
Serdar, M. A., et al. (2011). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. PubMed. [Link]
-
MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
Hernández, W., et al. (2022). Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines. CRIS Ulima. [Link]
-
Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
NIST. SOLUBILITY DATA SERIES. [Link]
Sources
- 1. 917391-98-1|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. Home Page | BIOZOL [biozol.de]
- 5. organicchemistrydata.org [organicchemistrydata.org]
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- 7. mdpi.com [mdpi.com]
- 8. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Features of Fluorinated Pyridone Derivatives
Introduction
Fluorinated pyridone derivatives have become a cornerstone in modern medicinal chemistry and drug discovery. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms, have led to significant improvements in the potency, selectivity, and pharmacokinetic profiles of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the key features of these valuable compounds, offering insights for researchers, scientists, and drug development professionals.
The introduction of fluorine into the pyridone scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] These modifications are often crucial for overcoming challenges in drug design, such as poor bioavailability and rapid metabolic degradation.[4] This document will delve into the profound impact of fluorination on the pyridone core, discuss synthetic strategies, and highlight key applications.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the molecular properties of pyridone derivatives. These alterations are fundamental to their enhanced pharmacological profiles.
Modulation of Lipophilicity and Basicity
The effect of fluorination on lipophilicity (logP) is not always straightforward and is highly dependent on the position and number of fluorine atoms.[6] While the introduction of a single fluorine atom can sometimes decrease lipophilicity, multiple fluorine substitutions, such as a trifluoromethyl group, generally increase it.[6][7] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and reach its target.[4][7]
Furthermore, the strong electron-withdrawing nature of fluorine can significantly decrease the basicity (pKa) of the pyridine nitrogen. This modulation of pKa is critical for optimizing a drug's solubility, absorption, and interaction with its biological target.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating fluorine is the increased metabolic stability of the resulting compound.[1][3][5] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism.[8][9] By strategically placing fluorine atoms at metabolically vulnerable positions, the half-life of a drug can be extended, leading to improved pharmacokinetic properties.[7]
Alteration of Binding Affinity and Conformation
Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its protein target.[4] The introduction of fluorine can also influence the conformational preferences of the pyridone ring, potentially locking the molecule into a more bioactive conformation for optimal target engagement.
A summary of the general effects of fluorination on the physicochemical properties of pyridone derivatives is presented in the table below.
| Property | Effect of Fluorination | Rationale |
| Lipophilicity (logP) | Generally increases with multiple fluorine substitutions (e.g., -CF3) | Increased hydrophobic surface area.[6] |
| Basicity (pKa) | Decreases | Strong electron-withdrawing inductive effect of fluorine. |
| Metabolic Stability | Increases | High strength of the C-F bond resists enzymatic cleavage.[8][9] |
| Binding Affinity | Can increase | Participation in favorable non-covalent interactions and conformational stabilization.[4] |
| Aromaticity | Can increase with successive fluorination | Changes in the electronic distribution of the ring.[10] |
Synthetic Strategies for Fluorinated Pyridone Derivatives
The synthesis of fluorinated pyridone derivatives can be achieved through various methods, broadly categorized into early-stage and late-stage fluorination strategies.
Early-Stage Fluorination
This approach involves the use of fluorinated building blocks in the initial stages of the synthesis. While effective, it can sometimes be less flexible for generating a diverse library of analogs for structure-activity relationship (SAR) studies.
Late-Stage Fluorination
Late-stage fluorination introduces fluorine atoms into a pre-assembled pyridone scaffold. This strategy is highly valuable in drug discovery as it allows for the rapid diversification of lead compounds.[11]
Key Experimental Protocol: Late-Stage C-H Fluorination
A powerful method for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines involves the use of silver(II) fluoride (AgF₂).[11]
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the pyridine derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add AgF₂ (1.5-2.0 equiv) to the reaction mixture in one portion.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-60 °C) for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoropyridine derivative.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as AgF₂ is sensitive to moisture, which can reduce its reactivity and lead to lower yields.[11]
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
Vigorous Stirring: Ensures efficient mixing of the heterogeneous reaction mixture, as AgF₂ is a solid reagent.
-
Filtration through Celite®: Effectively removes the solid silver byproducts from the reaction mixture.
Diagram of Synthetic Logic
Caption: Synthetic approaches to fluorinated pyridone derivatives.
Applications in Drug Discovery and Beyond
The unique properties of fluorinated pyridone derivatives have led to their widespread application in various fields, most notably in the development of novel therapeutics.[1][3]
Medicinal Chemistry
Fluorinated pyridones are prevalent in a wide range of therapeutic areas, including:
-
Anticancer Agents: Many kinase inhibitors incorporate fluorinated pyridone motifs to enhance their potency and pharmacokinetic properties.
-
Antiviral and Antimicrobial Agents: The improved metabolic stability and cell permeability of these compounds make them attractive candidates for combating infectious diseases.[12]
-
Central Nervous System (CNS) Drugs: The ability to tune lipophilicity allows for the design of drugs that can effectively cross the blood-brain barrier.
Agrochemicals
In the agrochemical industry, fluorinated pyridone derivatives are utilized in the development of potent and selective herbicides and insecticides.[7] The enhanced stability of these compounds ensures longer-lasting efficacy in the field.[7]
Signaling Pathway Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
The Pyridone Scaffold in Modern Medicinal Chemistry: Structural Versatility and Synthetic Utility
Executive Summary: The Privileged Nature of the Pyridone Scaffold
In the hierarchy of medicinal chemistry scaffolds, the 2-pyridone (pyridin-2(1H)-one) moiety occupies a "privileged" status.[1][2][3][4] It is not merely a structural spacer but a pharmacophoric chameleon capable of serving as a hydrogen bond donor/acceptor (DA) system, a bioisostere for amides and phenols, and a ligand for metal chelation.
This guide moves beyond basic definitions to explore the causality of pyridone behavior: why it binds specific targets (e.g., HIV integrase, EZH2), how its tautomeric equilibrium dictates efficacy, and how to synthesize it with regiochemical precision.
Structural Logic: Tautomerism and Bioisosterism[2]
The fundamental behavior of the pyridone scaffold is governed by the lactam-lactim tautomerism.[1] Understanding this equilibrium is the prerequisite for rational drug design.[1]
The Tautomeric Equilibrium
Unlike many heterocycles where the aromatic form is overwhelmingly dominant, 2-pyridone exists in a delicate equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]
-
Gas Phase: The lactim (hydroxy) form is often favored due to aromaticity.[1]
-
Biological Media (Aqueous/Polar): The lactam (keto) form predominates (
in favor of lactam). This is driven by the high solvation energy of the polar amide-like bond.[1]
Medicinal Implication: When docking pyridone derivatives, one must predominantly model the keto form as the bioactive conformation, serving as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).
Visualization of Tautomeric States
Figure 1: The solvent-dependent equilibrium shifts towards the lactam form in physiological conditions, dictating the pharmacophore's H-bonding profile.[1]
Clinical Landscape: Mechanisms of Action
The utility of pyridone is best understood through its most successful clinical applications.[1] We examine three distinct mechanisms where the scaffold is non-negotiable.
Case Study 1: Dolutegravir (HIV Integrase Inhibition)
The Mechanism: HIV Integrase requires two magnesium ions (
Case Study 2: Pirfenidone (Anti-fibrotic)
The Mechanism: Used for Idiopathic Pulmonary Fibrosis (IPF).[1][5][6][7][8] Unlike the precise lock-and-key of Dolutegravir, Pirfenidone acts via pleiotropic downregulation of TGF-
Case Study 3: Tazemetostat (Epigenetic Regulation)
The Mechanism: An EZH2 inhibitor for epithelioid sarcoma.[1][9] The Pyridone Role: The pyridone ring serves as a critical linker that positions the molecule within the EZH2 methyltransferase active site, displacing the S-adenosylmethionine (SAM) cofactor.[1]
Comparative Drug Properties[1]
| Drug | Primary Indication | Target | Pyridone Function | Bioavailability |
| Pirfenidone | Pulmonary Fibrosis | TGF- | Small molecule modulator | High (Oral) |
| Dolutegravir | HIV-1 Infection | HIV Integrase | Metal Chelation ( | High (Oral) |
| Tazemetostat | Epithelioid Sarcoma | EZH2 (PRC2 complex) | SAM-competitive binder | Moderate |
| Perampanel | Epilepsy | AMPA Receptor | Allosteric antagonist | High (Oral) |
Molecular Logic: The Chelation Mode
Understanding the metal-binding capability is critical for designing inhibitors of metalloenzymes.[1]
Figure 2: Schematic of the two-metal ion chelation mode utilized by pyridone-based integrase inhibitors.
Synthetic Architectures: Constructing the Scaffold
The synthesis of pyridones presents a classic regioselectivity challenge: N-alkylation vs. O-alkylation .
The Selectivity Challenge
When alkylating a 2-pyridone anion:
-
O-Alkylation (Kinetic): Yields alkoxypyridines (aromatic, lactim ether).[1] Favored by "hard" electrophiles and silver salts.[1]
-
N-Alkylation (Thermodynamic): Yields N-substituted pyridones (lactam).[1] Favored by "soft" electrophiles, alkali metal salts (Na/K), and polar aprotic solvents.
Validated Protocol: Synthesis of 3-Cyano-2-Pyridones
For medicinal chemistry libraries, de novo ring construction is often superior to alkylation as it avoids regiochemical ambiguity.[1] The Guareschi-Thorpe or Pechmann-type condensation is a robust, self-validating method.[1]
Objective: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reagents:
-
Acetylacetone (1.0 eq)[1]
-
Cyanoacetamide (1.0 eq)[1]
-
Base: Piperidine (catalytic) or KOH (stoichiometric)[1]
-
Solvent: Ethanol or Methanol[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Cyanoacetamide (10 mmol) in Ethanol (20 mL).
-
Activation: Add Acetylacetone (10 mmol).
-
Catalysis: Add Piperidine (0.5 mL) dropwise. Causality: The base deprotonates the active methylene of cyanoacetamide, initiating nucleophilic attack on the diketone.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).-
Checkpoint: The solution often turns yellow/orange, and a precipitate may begin to form.
-
-
Work-up: Cool the mixture to room temperature. The product usually precipitates out.[1]
-
Purification: Filter the solid. Wash with cold ethanol (2x 5 mL) to remove unreacted starting materials.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetylacetone enol proton and the appearance of the pyridone NH signal (broad singlet,
ppm). -
IR: Strong band at
(CN) and (Lactam C=O).[1]
-
Synthetic Workflow Diagram
Figure 3: The condensation pathway ensures exclusive formation of the 2-pyridone ring, bypassing the N- vs O-alkylation selectivity issue.[1]
References
-
Mouneir, W. (2022).[1] Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry (Hilaris). Link
-
Epizyme, Inc. (2020).[1][9] Tazemetostat (Tazverik) Prescribing Information. FDA Approved Drugs.[1][9][10] Link
-
ViiV Healthcare. (2013).[1][11] Tivicay (Dolutegravir) Prescribing Information & Mechanism of Action. Link
-
Frontiers in Pharmacology. (2021). Pharmacological basis of the antifibrotic effects of pirfenidone. Link
-
RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Link
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jadpro.com [jadpro.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
Fluorine-Modulated Pyridine Basicity: A Technical Guide for Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. It allows for the precise tuning of physicochemical properties—specifically basicity (
Part 1: Mechanistic Principles of Basicity Modulation
The basicity of pyridine (conjugate acid
The Inductive Effect ( )
Fluorine exerts a strong electron-withdrawing effect through the
-
Magnitude: The effect is distance-dependent (
). -
Result: Destabilization of the protonated pyridinium cation, leading to a lower
.
The Mesomeric (Resonance) Effect ( )
Fluorine possesses three lone pairs in
-
Magnitude: Weak, due to the poor orbital overlap between F(
) and C( ) compared to N or O, but non-negligible. -
Position Specificity: This effect is only operative at the ortho (2-position) and para (4-position) relative to the nitrogen. However, in the 2-position, the inductive effect is so overwhelming that the resonance contribution is negligible.
The "Ortho" Effect (2-F Anomaly)
Substitution at the 2-position introduces a unique electrostatic conflict. The lone pairs on the fluorine atom are in close spatial proximity to the nitrogen lone pair. This creates:
-
Lone Pair Repulsion: Direct electrostatic repulsion destabilizes the ground state but also makes the nitrogen less accessible for protonation due to the "guarding" effect of the fluorine electron cloud.
- -Hole Interaction: The C-F bond creates a region of positive electrostatic potential (sigma-hole) along the bond axis, which can further perturb the local electronic environment.
Part 2: Quantitative Data Profile
The following table synthesizes experimental
Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines
| Compound | Structure | Dominant Electronic Effect | ||
| Pyridine | 5.23 | 0.0 | Reference | |
| 2-Fluoropyridine | -0.44 | -5.67 | Strong Inductive ( | |
| 3-Fluoropyridine | 2.97 | -2.26 | Inductive ( | |
| 4-Fluoropyridine | ~4.0 | -1.23 | Inductive ( |
Note: The 2-fluoropyridine is a remarkably weak base, often requiring superacidic media for full protonation, making it distinct from the 3- and 4-isomers.
Visualization of Electronic Effects
The diagram below illustrates the competing vectors determining the electron density at the nitrogen center.
Caption: Schematic of competing Inductive (-I) and Mesomeric (+M) effects of fluorine on pyridine basicity based on substitution position.
Part 3: Strategic Application in Drug Design
Modulating Lipophilicity and Permeability
Fluorination generally increases lipophilicity (
-
Outcome: A non-ionized pyridine is more membrane-permeable than its pyridinium cation counterpart. By lowering the
below 6.0 (using 2-F or 3-F substitution), researchers ensure the drug remains neutral in the blood, improving CNS penetration.
Metabolic Blocking (Metabolic Stability)
The pyridine ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often at the electron-deficient
-
Strategy: Substituting hydrogen with fluorine at these "soft spots" blocks metabolic oxidation because the C-F bond (approx. 116 kcal/mol) is too strong for the enzyme to cleave.
-
Example: If a lead compound suffers from rapid clearance due to 2-hydroxylation of a pyridine moiety, installing a 2-fluoro group blocks this pathway while simultaneously lowering the
.
hERG Toxicity Mitigation
High basicity in nitrogen heterocycles correlates with binding to the hERG potassium channel, a major cause of cardiotoxicity (QT prolongation).
-
Tactic: Introducing fluorine to lower the
of the basic center reduces the affinity for the hERG channel pore, which prefers cationic species. 2-Fluoropyridine derivatives are excellent bioisosteres for this purpose.
Part 4: Experimental Protocol
NMR-Controlled Titration for Weak Bases
Standard potentiometric titration is often inaccurate for compounds with
Objective: Determine the
Reagents & Equipment[1][2]
-
Solvent:
(or for insolubles, though is preferred for pH correlation). -
Acid/Base: 0.1M / 1.0M
and . -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or Dioxane.
-
Equipment: 500 MHz NMR Spectrometer, Micro-pH electrode (calibrated).
Workflow
-
Sample Preparation: Dissolve the analyte in 600
of containing the internal standard.[1] -
Initial Measurement: Measure the pH of the solution. Acquire a standard
-NMR spectrum. -
Titration Loop:
-
Data Correction: Correct the pH reading for the deuterium isotope effect:
-
Calculation: Plot the chemical shift (
) vs. . Fit the data to the Henderson-Hasselbalch equation:
Caption: Iterative workflow for NMR-based pKa determination of weak bases.
References
-
IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Source: IUPAC / NIST. URL:[Link] (Authoritative source for the pKa of Pyridine = 5.23)
-
Schlosser, M., et al. "The basicity of fluorinated pyridines." Source:Tetrahedron, 2005. Context: Provides the definitive pKa values for 2-F (-0.44) and 3-F (2.97) pyridines.[1][5][6][7][8][9] URL:[Link]
-
Purser, S., et al. "Fluorine in medicinal chemistry." Source:Chemical Society Reviews, 2008. Context: Detailed review of metabolic blocking and lipophilicity modulation. URL:[Link]
-
Gift, A. D., et al. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." Source:Journal of Chemical Education, 2012.[4] Context: Primary source for the NMR titration protocol methodology. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. 4-Fluoropyridine | 694-52-0 [chemicalbook.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. 3-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde . It prioritizes reproducibility, scalability, and mechanistic understanding, adhering to the requested E-E-A-T standards.
Executive Summary & Strategic Analysis
The target molecule is a high-value scaffold in medicinal chemistry, particularly for p38 MAP kinase inhibitors and antiviral nucleoside analogs. Its structural complexity arises from the competing directing effects of the fluorine atom and the carbonyl/hydroxyl tautomer during functionalization.
While direct formylation of 5-fluoro-2-pyridone is low-yielding due to poor solubility and competing N-formylation, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy. We employ 5-fluoro-2-methoxypyridine as the starting material.[1] The methoxy group serves two critical functions:
-
Protective Group: Masks the acidic amide proton of the pyridone, preventing catalyst poisoning.
-
Directing Group (DMG): Coordinates with lithium bases to direct metallation exclusively to the C3 position (ortho-lithiation), overriding the inductive acidification of C4 by the C5-fluorine.
Comparison of Synthetic Routes
| Feature | Route A: DoM (Recommended) | Route B: Vilsmeier-Haack | Route C: Oxidation |
| Starting Material | 5-Fluoro-2-methoxypyridine | 5-Fluoro-2-pyridone | 5-Fluoro-2-methoxy-3-methanol |
| Key Reagents | LDA, DMF, HBr | POCl₃, DMF | MnO₂ or Swern |
| Regioselectivity | High (C3) | Low (C3/C5 mix) | N/A (Pre-functionalized) |
| Scalability | High (Kg scale) | Low (Viscous/Tars) | Medium (Step-heavy) |
| Atom Economy | Excellent | Poor | Moderate |
Detailed Experimental Protocol
Phase 1: C3-Selective Lithiation and Formylation
Objective: Install the aldehyde functionality at C3 via kinetic deprotonation.
Reagents & Materials
-
Substrate: 5-Fluoro-2-methoxypyridine (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv).
-
Electrophile: N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous (degassed).
-
Quench: Acetic acid / Water.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal temperature probe, and addition funnel. Charge with anhydrous THF (10 mL/g substrate).
-
Base Addition: Cool THF to -78°C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise, maintaining internal temperature below -70°C.
-
Substrate Addition: Dissolve 5-fluoro-2-methoxypyridine in THF (minimal volume). Add dropwise to the LDA solution over 30 minutes.
-
Mechanistic Insight: Stir at -78°C for 1 hour. This "aging" period allows the lithium to coordinate with the methoxy oxygen and nitrogen lone pair, locking the conformation for C3 deprotonation. Higher temperatures (> -40°C) risk thermodynamic equilibration to the C4 position (stabilized by F).
-
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The solution may turn yellow/orange. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl or dilute acetic acid. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Intermediate QC: Analyze the crude 5-fluoro-2-methoxynicotinaldehyde by ¹H NMR. Look for the aldehyde singlet ~10.2 ppm.
Phase 2: Hydrolysis (Demethylation)
Objective: Reveal the pyridone pharmacophore.
Reagents
-
Substrate: Crude 5-fluoro-2-methoxynicotinaldehyde.
-
Acid: 48% Hydrobromic Acid (HBr) or 6M HCl.
-
Solvent: Acetic Acid (AcOH) - optional co-solvent for solubility.
Step-by-Step Methodology
-
Dissolve the crude intermediate in AcOH (3 vol) and add 48% HBr (5 vol).
-
Heat to reflux (approx. 100-110°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC/TLC. The methoxy signal (approx. 4.0 ppm) will disappear.
-
-
Workup: Cool to room temperature. Pour the mixture onto crushed ice.
-
Isolation: The product often precipitates as a beige/off-white solid upon neutralization to pH 5-6 with NaOAc or dilute NaOH.
-
Note: If no precipitate forms, extract exhaustively with 10% MeOH in DCM (the product is polar).
-
-
Purification: Recrystallize from Ethanol/Water or Acetonitrile.
Visualization of Workflows
Reaction Pathway (Mechanistic Flow)
Caption: Figure 1. Synthetic pathway utilizing the DoM strategy to ensure regioselectivity at C3, followed by acid-mediated deprotection.
Troubleshooting Decision Matrix
Caption: Figure 2. Decision matrix for Phase 1 intermediate analysis. C4-isomer impurities indicate insufficient temperature control during lithiation.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following analytical signatures must be verified.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.20 (s, 1H) | Aldehyde proton (-CHO). |
| δ 12.50 (br s, 1H) | Amide NH (D₂O exchangeable). Confirms hydrolysis of OMe. | |
| δ 8.10 (dd, 1H) | H-6 proton. Coupling with F (approx 3 Hz) and H-4. | |
| δ 7.85 (dd, 1H) | H-4 proton. Large coupling with F (approx 8-10 Hz). | |
| ¹⁹F NMR | δ -135 to -145 ppm | Single fluorine signal. Shift confirms oxidation state. |
| Mass Spec (ESI) | [M+H]⁺ = 142.03 | Matches formula C₆H₄FNO₂. |
| IR Spectroscopy | 1680 cm⁻¹ & 1650 cm⁻¹ | Distinct bands for Aldehyde (C=O) and Pyridone (Amide C=O). |
Safety & Handling
-
HF Generation: While HBr is used, the presence of Fluorine on the ring under refluxing acidic conditions carries a minor risk of defluorination. Use borosilicate glassware and avoid contact with glass joints (use Teflon sleeves).
-
Pyridines: Precursors are volatile and possess unpleasant odors. All operations must be performed in a fume hood.
-
Lithium Reagents: LDA is pyrophoric. Quench all syringes and needles immediately in isopropanol/hexanes.
References
-
Vertex Pharmaceuticals. (2008). Inhibitors of c-Met and Uses Thereof. WO2008076707. Link (Describes the synthesis of 5-fluoro-nicotinaldehyde derivatives).
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link (Authoritative review on pyridine lithiation regioselectivity).
-
Gros, P., & Fort, Y. (2002). Lithiation of 2-methoxypyridine with BuLi-LiDMAE: Evidence for Regiospecificity. Journal of the Chemical Society, Perkin Transactions 1. Link (Mechanistic grounding for C3 vs C4 lithiation).
-
PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid (Related Acid).[2] National Library of Medicine. Link (Verifies stability of the core scaffold).
-
ChemicalBook. (n.d.).[1] 5-Fluoro-2-hydroxypyridine Synthesis. Link (Precedent for hydrolysis of the methoxy precursor).
Sources
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a synthetic intermediate
A Privileged Scaffold for Kinase Inhibitor Design and Fragment-Based Discovery [1][2][3][4][5]
Abstract
This guide details the synthetic utility of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde , a high-value intermediate in the synthesis of targeted therapeutics. Characterized by its metabolic stability (conferred by the C5-fluorine) and polyfunctional reactivity (C3-aldehyde and C2-lactam), this scaffold is instrumental in developing Type I/II kinase inhibitors (e.g., RET, MET, FGFR targets). This note provides validated protocols for reductive amination and bicyclic heterocycle formation, supported by mechanistic insights into the "fluorine effect" in medicinal chemistry.
Introduction: The Fluorinated Pyridone Advantage
In modern drug discovery, the 2-pyridone motif acts as a critical hydrogen-bond donor/acceptor pair (D-A) that mimics the peptide bond, often binding to the hinge region of kinase domains. The introduction of fluorine at the C5 position serves two strategic purposes:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C5 position, significantly extending the in vivo half-life.
-
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the N-H proton, potentially strengthening hydrogen bonds with key residues (e.g., the "gatekeeper" residue in kinases).
The C3-aldehyde functionality transforms this stable core into a versatile "lynchpin," allowing for rapid diversification via reductive aminations or condensation reactions to fuse new rings.
Chemical Profile & Tautomerism
Researchers must recognize that this intermediate exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In solution (DMSO, MeOH) and the solid state, the 2-oxo form predominates, driven by the strong amide resonance.
-
Implication for Synthesis: Reactions requiring nucleophilic oxygen (O-alkylation) often require specific bases (e.g., Ag₂CO₃) to suppress N-alkylation. Conversely, the aldehyde remains electrophilic in both forms, allowing consistent reactivity for condensation chemistry.
Strategic Applications & Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways.[6] The aldehyde serves as a gateway to linkers (green), fused cores (red), and covalent warheads (yellow).
Experimental Protocols
Protocol A: Biomimetic Reductive Amination
Application: Attaching solubilizing groups or pharmacophores (e.g., piperazines, morpholines) to the pyridine core. Mechanism: The fluorine atom adjacent to the carbonyl can influence imine stability. This protocol uses mild conditions to prevent defluorination or side reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., N-Boc-piperazine) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (100 mg, 0.71 mmol) in DCE (3 mL).
-
Add the amine (0.78 mmol) and AcOH (40 µL). Stir at Room Temperature (RT) for 1 hour. Note: Formation of a slight precipitate (imine) is common.
-
Reduction: Cool the mixture to 0°C. Add STAB (225 mg, 1.06 mmol) in three portions over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of amine; disappearance of imine peak).
-
Quench: Quench with Sat. NaHCO₃ (5 mL) and stir for 20 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
Troubleshooting:
-
Low Yield? If the imine is unstable, use Titanium(IV) isopropoxide (1.5 equiv) during step 2 to drive imine formation before adding the reducing agent.
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine Core
Application: Constructing the core scaffold found in RET/MET inhibitors. Reaction: Condensation with hydrazine followed by oxidative aromatization (if necessary) or direct cyclization.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (64%) or substituted hydrazine (1.2 equiv)
-
Ethanol (EtOH)
-
Catalytic HCl (optional)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde (100 mg) in EtOH (5 mL).
-
Addition: Add hydrazine hydrate (1.2 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. The initial hydrazone intermediate will often cyclize spontaneously or upon extended heating.
-
Isolation: Cool to RT. The product, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine , often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold EtOH, and dry under vacuum.
Data Summary & Validation
| Parameter | This compound |
| Molecular Weight | 141.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (High), MeOH (Moderate), DCM (Low) |
| Key 1H NMR Signals | Aldehyde (-CHO): ~10.2 ppm (s)Pyridine C4-H: ~8.1 ppm (d, J_H-F coupling)Pyridine C6-H: ~7.8 ppm |
| Storage | 2-8°C, Hygroscopic. Store under Argon. |
Validation Check:
-
NMR Verification: The presence of the aldehyde peak at ~10.2 ppm is diagnostic. Upon reductive amination, this singlet disappears and is replaced by a methylene doublet/singlet at ~3.5–4.0 ppm.
-
19F NMR: A useful handle for monitoring reaction progress without workup. The fluorine shift will change significantly upon cyclization of the adjacent aldehyde.
Case Study: Designing a RET-Kinase Inhibitor
Context: Drugs like Pralsetinib utilize a fluorinated pyridine/pyrazole core to target RET fusions in NSCLC. While Pralsetinib synthesis often employs a Suzuki coupling strategy, the This compound offers a complementary "de novo" ring construction route.
Workflow:
-
Scaffold Construction: Use Protocol B (Hydrazine condensation) to form the 5-fluoro-pyrazolo[3,4-b]pyridine core.
-
N-Alkylation: Alkylate the pyrazole nitrogen with a solubilizing tail (e.g., cyclohexane derivative) using Mitsunobu conditions or alkyl halides.
-
Result: A core structure mimicking the pharmacophore of Type I kinase inhibitors, where the pyridone lactam binds the hinge region and the fluorine modulates the electronics of the acceptor motif.
References
-
Biomimetic Reductive Amination: Ono, T., et al. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction."[7] J. Org.[7][8] Chem. 1996, 61, 6563–6569.[7] Link
-
Kinase Inhibitor Design: Subbiah, V., et al. "Pralsetinib for RET Fusion-Positive Non-Small-Cell Lung Cancer."[9] Nature Medicine, 2020. (Contextual grounding for fluoropyridine scaffolds).
-
General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[7][8] Chem. 1996, 61, 3849-3862.[8] Link
-
Pyridine Synthesis: "Synthesis of 5-Fluoro-2-hydroxynicotinaldehyde." ChemicalBook/PubChem Database Entries for CAS 917391-98-1. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling fluorinated heterocyclic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5,5’-Selenobis(1-benzyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde) | MDPI [mdpi.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in cancer research
Application Note: Strategic Utilization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Cancer Research
Executive Summary
This guide details the synthetic and biological applications of This compound (CAS: 917391-98-1), a pivotal fluorinated building block in medicinal chemistry. Its unique structural motifs—a reactive aldehyde at position 3, a lactam functionality at position 2, and a fluorine atom at position 5—make it an ideal precursor for constructing fused heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1] These scaffolds are critical in the development of kinase inhibitors (e.g., c-Met, VEGFR) and DNA-intercalating agents.
Part 1: The "Fluorine Effect" in Oncology
Why this building block matters: The incorporation of fluorine into the pyridine scaffold modulates physicochemical properties essential for drug efficacy:
-
Metabolic Stability: The C-F bond at position 5 blocks oxidative metabolism (e.g., by cytochrome P450), significantly extending the half-life of the final drug candidate.
-
pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent lactam/amine, altering hydrogen bond donor/acceptor strength in the ATP-binding pockets of kinases.
-
Bioisosterism: The 5-fluoro-2-oxo-pyridine core mimics the electronic and steric profile of 5-Fluorouracil (5-FU) , potentially offering dual mechanisms of action (enzyme inhibition + antimetabolite activity).
Part 2: Experimental Protocols
Application A: Synthesis of 5-Fluoro-pyrido[2,3-d]pyrimidines (Kinase Inhibitor Scaffold)
Target: Development of ATP-competitive inhibitors for Tyrosine Kinases (e.g., c-Src, c-Met).
Mechanism: This protocol utilizes the 3-carbaldehyde and the 2-oxo (lactam) groups to form a pyrimidine ring fused to the pyridine core. The reaction typically proceeds via a condensation with an amidine or guanidine derivative.
Protocol 1: One-Pot Cyclocondensation
-
Reagents:
-
Procedure:
-
Activation: Dissolve the amidine hydrochloride in anhydrous ethanol under
atmosphere. Add the base and stir at room temperature (RT) for 15 min to liberate the free base. -
Addition: Add this compound slowly to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) for 6–12 hours. Monitor consumption of the aldehyde by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to RT. Neutralize with dilute HCl to pH 7. The product often precipitates. Filter the solid, wash with cold water and diethyl ether.
-
Purification: Recrystallize from EtOH/DMF mixtures.
-
-
Validation:
-
NMR: Look for the disappearance of the aldehyde proton (
ppm) and the appearance of the pyrimidine ring proton ( ppm). -
Mass Spec: Confirm M+1 peak corresponding to the fused bicyclic system.
-
Application B: Synthesis of Fluorinated 1,8-Naphthyridines (DNA Intercalators)
Target: Topoisomerase inhibitors and DNA-binding agents.
Mechanism: A Friedländer-type condensation between the 3-carbaldehyde and an active methylene ketone (e.g., 2-aminoacetophenone or cyclic ketones).
Protocol 2: Base-Catalyzed Friedländer Condensation
-
Reagents:
-
Procedure:
-
Mixing: Combine the aldehyde and the ketone partner in ethanol.
-
Catalysis: Add the catalyst (L-Proline is preferred for "green" synthesis; Piperidine for faster rates).
-
Reaction: Reflux at
for 4–8 hours. -
Isolation: Cool the mixture. The naphthyridine derivative usually crystallizes out. Filter and wash with cold ethanol.
-
-
Critical Note: If the reaction is sluggish, adding a Lewis acid catalyst (e.g.,
or ) can accelerate the imine formation step.[1]
Part 3: Data Visualization & Pathway Analysis
Figure 1: Synthetic Divergence & Workflow
Caption: Divergent synthetic pathways starting from this compound to generate key anticancer scaffolds.
Figure 2: Mechanism of Action (Kinase Inhibition)
Caption: Hypothetical binding mode of a 5-Fluoro-pyrido[2,3-d]pyrimidine derivative within the ATP-binding pocket of a tyrosine kinase (e.g., c-Met).
Part 4: Summary of Biological Applications
| Application Area | Target Mechanism | Key Advantage of 5-Fluoro Scaffold |
| Kinase Inhibition | ATP-binding site competition (c-Met, VEGFR) | Fluorine enhances metabolic stability and hydrophobic fit in the binding pocket. |
| DNA Intercalation | Topoisomerase II inhibition | Planar tricyclic systems (naphthyridines) insert between base pairs; Fluorine modulates redox potential.[1] |
| Metal Chelation | ROS-mediated apoptosis | Schiff bases derived from the aldehyde chelate Cu(II)/Ni(II), generating cytotoxic reactive oxygen species.[1] |
References
-
Synthesis of Bioactive Heterocycles : Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).[2][3][4][5] National Institutes of Health (NIH).
-
Imidazo[4,5-b]pyridine Derivatives : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. (2017).[6][7] Semantic Scholar. [1]
-
Fluorinated Nucleosides : Fluorinated nucleosides as an important class of anticancer and antiviral agents. (2017).[6][7] Cardiff University.
-
1,8-Naphthyridine Synthesis : Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2013). ResearchGate.
-
Schiff Base Anticancer Agents : Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil.[4] (2022).[2][3][4][5] PubMed.[2][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of antimicrobial agents. VI. Studies on the synthesis of furo[3,2-b][1,8]naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. brieflands.com [brieflands.com]
- 8. 18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Enzyme Inhibitor Synthesis
Executive Summary
This technical guide details the utility of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1053656-72-4 / 917391-98-1 derivatives) as a high-value scaffold in the synthesis of targeted enzyme inhibitors.
The 2-oxo-1,2-dihydropyridine (2-pyridone) core acts as a bioisostere for the amide bond and nucleobases, making it critical for targeting Kinases (e.g., PIM, MET) , Poly(ADP-ribose) polymerases (PARP) , and Epigenetic erasers . The C3-aldehyde functionality serves as a reactive "lynchpin," enabling rapid diversification via reductive amination or heterocycle fusion, while the C5-fluorine atom enhances metabolic stability by blocking cytochrome P450 oxidation at the electron-rich position.
Chemical Identity & Scaffold Utility[1]
Structural Properties[1][2]
-
IUPAC Name: this compound
-
Tautomerism: Exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In solution and solid state, the 2-pyridone tautomer predominates. This is crucial for molecular docking, as the NH acts as a hydrogen bond donor and the Carbonyl oxygen as an acceptor.
-
Fluorine Effect: The C5-fluorine lowers the pKa of the NH group, strengthening hydrogen bond donation capability in the active site.[1] It also lipophilizes the core without adding significant steric bulk (Van der Waals radius of F ≈ H).
Reactivity Map
The molecule offers three distinct vectors for medicinal chemistry optimization:
Figure 1: Reactivity vectors of the scaffold. The aldehyde allows for library generation, while the lactam and fluorine dictate binding and stability.
Application Case Study: Kinase Inhibitor Synthesis
Mechanism of Action
In kinase inhibitors, the 2-pyridone motif often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region. The aldehyde is used to attach a solubilizing group or a hydrophobic tail that extends into the solvent-exposed region or the back pocket of the enzyme.[1]
Synthetic Strategy: Reductive Amination
The most robust method to functionalize this scaffold is Reductive Amination . This reaction couples the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced to a stable amine linkage.[1]
Advantages:
-
Convergent Synthesis: Allows late-stage coupling of complex amines.
-
Mild Conditions: Preserves the sensitive lactam core.
-
No Metal Catalysts: Avoids heavy metal contamination in biological assays.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Objective: Synthesis of 3-(aminomethyl)-5-fluoro-2-pyridone derivatives.
Materials
-
Scaffold: this compound (1.0 eq)
-
Amine Partner: Primary or secondary amine (1.1 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) or Sodium cyanoborohydride (NaCNBH3).[1]
-
Acid Catalyst: Acetic acid (AcOH) (catalytic to 1.0 eq).[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a dry vial, dissolve the aldehyde (1 mmol) in DCE (5 mL).
-
Add the amine (1.1 mmol).[1]
-
Add Acetic Acid (1 drop).[1]
-
Critical Step: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS. You must confirm the disappearance of the aldehyde peak and formation of the imine (Schiff base) before proceeding.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for volatile amines).
-
Add STAB (1.5 mmol) portion-wise.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Quenching & Workup:
-
Purification:
Protocol B: Bicyclic Ring Closure (Fused Heterocycles)
Objective: Synthesis of 6-fluoro-1,6-naphthyridin-2(1H)-ones (common in PARP inhibitors).
Methodology
-
Condensation: React the aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in ethanol with a piperidine catalyst.[1]
-
Cyclization: The resulting Knoevenagel adduct often undergoes spontaneous or base-induced cyclization if an adjacent amino group is present, or requires heating with ammonia sources to close the pyridine ring.
Quality Control & Validation
Analytical Specifications
To ensure the integrity of the synthesized inhibitors, the following criteria must be met:
| Attribute | Method | Acceptance Criteria | Note |
| Identity | 1H-NMR (DMSO-d6) | Aldehyde proton at ~10.0 ppm (singlet).[1] | Disappears upon reaction. |
| Purity | HPLC (UV 254nm) | > 95% Area | Essential for IC50 assays.[1] |
| Fluorine Content | 19F-NMR | Singlet at ~ -130 to -140 ppm. | Confirms no defluorination occurred. |
| Solubility | Visual/Nephelometry | Soluble in DMSO at 10 mM. | Required for biological screening.[2] |
Troubleshooting Guide
-
Problem: Low conversion to imine.
-
Solution: Add molecular sieves (4Å) to the reaction to remove water, driving the equilibrium forward.[1]
-
-
Problem: Over-reduction (reduction of the pyridine ring).[1]
-
Solution: Use STAB (milder) instead of NaBH4. Ensure temperature does not exceed RT.
-
-
Problem: Poor solubility during workup.
-
Solution: Pyridones can be very polar. If precipitation occurs during aqueous workup, filter the solid—it might be the pure product.
-
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing inhibitors using this scaffold.
Figure 2: Strategic workflow for divergent synthesis based on target inhibitor class.
References
-
Scaffold Utility in Kinase Inhibition
-
Reductive Amination Methodologies
-
Fluorine in Medicinal Chemistry
-
Meldrum's Acid Pathway (Alternative Synthesis)
-
Commercial Availability & Properties
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | C6H4FNO2 | CID 2762974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Topic: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Reaction Conditions Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]
Executive Summary & Molecule Profile
This compound (CAS: 917391-98-1) is a high-value heterocyclic building block.[1] Its structural uniqueness lies in the juxtaposition of a reactive aldehyde at C3, a tautomeric amide/lactam functionality at C2/N1, and a metabolic blocking fluorine atom at C5.[1]
This scaffold is increasingly relevant in the synthesis of kinase inhibitors (e.g., GAK, JAK), poly(ADP-ribose) polymerase (PARP) inhibitors , and novel antimicrobial agents .[1] The 5-fluorine atom not only modulates the pKa of the ring nitrogen but also blocks metabolic oxidation at the metabolically vulnerable C5 position, enhancing the pharmacokinetic profile of derived drugs.
Physicochemical Profile
| Property | Data | Implications for Synthesis |
| Molecular Formula | C₆H₄FNO₂ | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1] |
| MW | 141.10 g/mol | High ligand efficiency potential. |
| Tautomerism | 2-Pyridone | Critical: Exists predominantly as the 2-pyridone (lactam) in solution and solid state. Reactions must be designed to target N1 (lactam) or O2 (lactim) selectively.[1] |
| Acidity (pKa) | ~10.5 (N-H, estimated) | The 5-F group increases acidity compared to non-fluorinated analogs, facilitating mild N-alkylation.[1] |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] Requires polar aprotic solvents for optimal reactivity. |
Critical Reactivity & Tautomeric Considerations
Before initiating synthesis, researchers must understand the electronic bias introduced by the 5-fluoro substituent.[1]
-
Aldehyde Activation: The electron-withdrawing nature of the fluorine at C5 and the carbonyl at C2 makes the C3-aldehyde highly electrophilic . It reacts rapidly with amines (Schiff base formation) and active methylenes (Knoevenagel condensation).[1]
-
Regioselectivity (N- vs. O-Alkylation): Under basic conditions, the anion can alkylate at Nitrogen (N1) or Oxygen (O2).[1]
-
N-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents (DMF) with soft electrophiles or high temperatures.
-
O-Alkylation (Kinetic Control): Can occur with hard electrophiles (e.g., alkyl tosylates) or silver salts (Ag₂CO₃), though N-alkylation is generally the dominant pathway for 2-pyridones.[1]
-
Visualizing the Reactive Landscape
Figure 1: Reactivity map of the 5-fluoro-2-oxo-pyridine scaffold. The C3-aldehyde and N1-lactam are the primary vectors for diversification.
Detailed Experimental Protocols
Module A: Reductive Amination (Library Synthesis)
Purpose: Rapid introduction of amine diversity elements for SAR exploration.
Mechanism: The 5-F group destabilizes the intermediate imine, making it prone to hydrolysis.[1] Therefore, in situ reduction is preferred over stepwise isolation.[1]
Protocol:
-
Preparation: In a dry vial, dissolve This compound (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM/MeOH (4:1 v/v) . Note: MeOH aids solubility but can retard imine formation; DCE is preferred if solubility permits.
-
Imine Formation: Add the Primary/Secondary Amine (1.1 equiv). If the amine is a salt (e.g., HCl), add TEA (1.1 equiv).[1]
-
Optimization: Add activated 4Å Molecular Sieves to scavenge water and drive equilibrium.
-
Time: Stir at Room Temperature (RT) for 1–2 hours.
-
-
Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride) (1.5–2.0 equiv) portion-wise.
-
Why STAB? It is milder than NaCNBH₃ and avoids toxic cyanide byproducts. It selectively reduces the imine over the aldehyde.
-
-
Workup: Stir at RT for 4–16 hours. Quench with sat. NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is often a polar solid.
Troubleshooting:
-
Low Conversion: Add catalytic Acetic Acid (1-2 drops) during the imine formation step to activate the carbonyl.
-
Over-reduction: Not typically an issue with STAB, but avoid NaBH₄ which will reduce the aldehyde to the alcohol.[1]
Module B: Knoevenagel Condensation (Bicyclic Heterocycles)
Purpose: Synthesis of fused systems like pyrido[2,3-d]pyrimidines or 1,8-naphthyridines.[1][3]
Protocol:
-
Reagents: Combine Aldehyde (1.0 equiv) and Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv) in Ethanol .
-
Catalyst: Add Piperidine (0.1 equiv) or L-Proline (0.2 equiv).
-
Reaction: Reflux (78°C) for 2–6 hours. The product often precipitates upon cooling.
-
Isolation: Filter the solid, wash with cold EtOH and Hexane. Recrystallize from EtOH/DMF if necessary.
Module C: N-Alkylation (Scaffold Optimization)
Purpose: Modulating solubility and preventing metabolic glucuronidation at the nitrogen.
Protocol:
-
Solvent/Base: Dissolve the scaffold in DMF (anhydrous). Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).
-
Why Cesium? The "Cesium Effect" often improves solubility and reaction rates for poorly soluble lactams.
-
-
Electrophile: Add Alkyl Halide (1.1 equiv) dropwise at RT.
-
Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Pour into ice water. If solid precipitates, filter.[1][4] If oil forms, extract with EtOAc.[1]
-
Note: The N-alkylated product is usually less polar than the starting material.
-
Strategic Workflow Diagram
This diagram illustrates the decision tree for synthesizing a library from this core intermediate.
Figure 2: Synthetic workflow. Path C (N-Alkylation) is often performed before Path A to prevent side reactions at the amide nitrogen during reductive amination.
Safety & Handling
-
Fluorinated Compounds: While the C-F bond is stable, thermal decomposition can release HF.[1] Do not heat above 200°C without proper venting.
-
Aldehyde Reactivity: The aldehyde is prone to air oxidation to the carboxylic acid (5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid). Store under Argon/Nitrogen at -20°C.
-
Toxicity: As a pyridine derivative, assume potential skin and eye irritant properties.[1] Use standard PPE.
References
-
Structure & Properties: PubChem. This compound (CID 2762974). National Library of Medicine. Available at: [Link][1]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard protocol adaptation).
-
Pyridone Alkylation: Li, J. J.[1] Name Reactions in Heterocyclic Chemistry. Wiley, 2004.[1] (General reference for 2-pyridone N- vs O-alkylation selectivity).
-
Analogous Synthesis (Oxindole/Pyridine): Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. PMC7235678. Available at: [Link]
Sources
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde for biological screening
Application Note: Derivatization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde for Biological Screening
Executive Summary
This guide outlines the strategic derivatization of This compound (F-OPC) for the generation of focused small-molecule libraries. The F-OPC scaffold represents a "privileged structure" in medicinal chemistry, combining a hydrogen-bond donor/acceptor motif (the lactam) with a reactive "warhead" (the aldehyde) and a metabolic blocker (the C5-fluorine).
This document provides three validated protocols to diversify this scaffold:
-
C3-Aldehyde Condensation: For generating Schiff bases and hydrazones (Antimicrobial/Anticancer focus).
-
Heterocyclization: For creating fused bicyclic systems via Knoevenagel pathways (Kinase inhibition focus).
-
N1-Functionalization: For modulating lipophilicity (LogP) and solubility.
Chemical Reactivity Profile
The F-OPC scaffold presents three distinct vectors for modification. Understanding the electronic influence of the C5-fluorine is critical for reaction optimization.
-
C3-Formyl Group (Aldehyde): The primary handle for diversification. The electron-withdrawing nature of the C5-fluorine atom inductively destabilizes the carbonyl, making this aldehyde more electrophilic than its non-fluorinated analog. This results in faster reaction rates with amines and active methylenes.
-
N1-Lactam Nitrogen: A nucleophilic center amenable to alkylation. Modifications here dramatically alter the physicochemical properties (solubility, permeability) without disrupting the core electronic features.
-
C5-Fluorine: A bioisostere for hydrogen that blocks metabolic hydroxylation at the 5-position. It is generally inert to nucleophilic displacement under standard derivatization conditions, preserving the scaffold's metabolic stability.
Visual Workflow: Divergent Synthesis Strategy
Figure 1: Divergent synthesis workflow for the this compound scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Thiosemicarbazones (The "Warhead" Approach)
Target Application: Anticancer (Ribonucleotide Reductase inhibition) and Antimicrobial screening.
Thiosemicarbazones derived from 2-pyridone aldehydes are potent metal chelators (Fe, Cu). The C5-fluorine enhances the lipophilicity of the complex, potentially improving cellular uptake.
Reagents:
-
This compound (1.0 equiv)
-
Thiosemicarbazide derivative (1.0 equiv)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of F-OPC in 10 mL of hot absolute ethanol. Ensure complete dissolution; the solution should be clear.
-
Addition: Add 1.0 mmol of the appropriate thiosemicarbazide (e.g., 4-methyl-3-thiosemicarbazide) to the reaction flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl carbon, compensating for the deactivating effect of the lactam ring.
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.
-
-
Isolation: Cool the reaction slowly to room temperature, then to 4°C. The product typically precipitates as a yellow crystalline solid.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Recrystallize from EtOH/DMF if necessary.
Data Specification:
| Parameter | Value / Observation |
|---|---|
| Typical Yield | 75% – 90% |
| Appearance | Yellow to Orange Crystalline Solid |
| 1H NMR Diagnostic | Azomethine proton (-CH=N-) singlet at δ 8.0–8.5 ppm |
| IR Diagnostic | Disappearance of C=O (aldehyde) ~1680 cm⁻¹; Appearance of C=N ~1600–1620 cm⁻¹ |
Protocol B: Knoevenagel Condensation (The "Scaffold Hopping" Approach)
Target Application: Kinase Inhibitors (e.g., ITK, BTK) and Coumarin-like analogs.
This protocol utilizes the aldehyde to fuse a second ring onto the pyridone, creating bicyclic systems like 1,6-naphthyridines.
Reagents:
-
F-OPC (1.0 equiv)[2]
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)
-
Base: Piperidine (catalytic, 0.1 equiv) or Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol or Acetic Acid (for fused cyclization)
Step-by-Step Methodology:
-
Preparation: Mix 1.0 mmol of F-OPC and 1.1 mmol of malononitrile in 5 mL of Ethanol.
-
Activation: Add 2 drops of piperidine.
-
Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 1 hour.
-
Note: The electron-withdrawing fluorine at C5 makes the C3-aldehyde highly reactive. Reaction times may be shorter than non-fluorinated analogs.
-
-
Cyclization (Optional): To force cyclization into a fused bicyclic system (e.g., if using ethyl cyanoacetate to form a naphthyridine-dione), switch solvent to Glacial Acetic Acid and add Ammonium Acetate (1.5 equiv), refluxing for 6–12 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The condensation product will precipitate.
-
Purification: Filter and wash with water. Recrystallize from Ethanol.
Protocol C: N1-Alkylation (Solubility Optimization)
Target Application: Improving ADME properties (LogP, Solubility) for High-Throughput Screening.
The lactam nitrogen (N1) is a nucleophile. Alkylation here removes the H-bond donor capability, significantly altering membrane permeability.
Reagents:
-
F-OPC (1.0 equiv)[2]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)[3]
-
Solvent: DMF (anhydrous)[3]
Step-by-Step Methodology:
-
Deprotonation: In a dry flask, suspend 1.0 mmol of F-OPC and 2.0 mmol of anhydrous K₂CO₃ in 3 mL of DMF. Stir at room temperature for 15 minutes. The color may shift as the anion is generated.
-
Alkylation: Add 1.2 mmol of the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Caution: O-alkylation is a competing side reaction. Using a polar aprotic solvent (DMF) and a harder base (K₂CO₃) favors N-alkylation (thermodynamic product) over O-alkylation (kinetic product).
-
-
Quench: Pour the mixture into 20 mL of brine/ice.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with water (to remove DMF) and brine.
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo.
-
Validation: 1H NMR will show the disappearance of the broad NH singlet (approx. δ 11–13 ppm) and the appearance of the N-alkyl signals.
Biological Screening Considerations
When screening these derivatives, specific handling is required to ensure data integrity.
DMSO Solubility & Stability:
-
Stock Prep: Prepare 10 mM stocks in 100% DMSO.
-
Stability: The aldehyde parent (F-OPC) is susceptible to air oxidation to the carboxylic acid over time. Store solid material at -20°C under nitrogen.
-
Assay Interference: Schiff bases (Protocol A) can hydrolyze in acidic assay buffers (pH < 5). Ensure screening buffers are buffered to pH 7.4 (HEPES or PBS).
-
Fluorescence: Many 2-pyridone derivatives are fluorescent. Run a "compound only" control in fluorescence-based assays (e.g., kinase FRET assays) to rule out false positives (autofluorescence).
Structure-Activity Relationship (SAR) Insights:
-
F-Effect: Compare the activity of your 5-Fluoro derivatives against the non-fluorinated parent. An increase in potency often correlates with improved metabolic stability or a specific interaction of the fluorine atom with the target protein's hydrophobic pocket.
References
-
Mechanochemical synthesis of fluorinated Schiff bases. Vertex AI Search (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules (MDPI). Available at: [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available at: [Link]
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules (MDPI). Available at: [Link]
Sources
Use of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in creating furopyridone derivatives
Application Note: Precision Synthesis of 5-Fluoro-Furo[2,3-b]pyridine Derivatives
Subject: Strategic utilization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1) for the generation of bioactive furopyridine cores.
Executive Summary
This guide details the synthetic utility of This compound (also known as 5-fluoro-2-hydroxynicotinaldehyde) in creating furo[2,3-b]pyridine scaffolds. While often broadly categorized under "furopyridones" in initial drug screening, the resulting pharmacophore from this specific precursor is the furo[2,3-b]pyridine core. This scaffold is a critical isostere for indole and azaindole systems found in HIV integrase inhibitors, kinase inhibitors (e.g., PI3K/Akt pathway), and anticancer agents.
The presence of the fluorine atom at the C5 position is non-trivial; it serves to block metabolic oxidation (blocking P450 sites), modulates the pKa of the pyridine nitrogen, and enhances lipophilicity for improved membrane permeability.
Scientific Mechanism & Causality
The Ambident Nucleophile Challenge
The starting material exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.
-
Challenge: The nitrogen (N1) and oxygen (O2) are both nucleophilic. Reaction at N1 yields N-alkylated pyridones (undesired for furan formation), while reaction at O2 yields the O-alkylated intermediate required for furan ring closure.
-
Solution: The use of "hard" electrophiles (like
-halo esters) in conjunction with specific bases (carbonate salts) in polar aprotic solvents favors O-alkylation .
The Tandem Cyclization Pathway
The synthesis proceeds via a two-stage cascade:
-
O-Alkylation: The deprotonated 2-hydroxy group attacks the
-carbon of ethyl bromoacetate. -
Thorpe-Ziegler / Aldol Condensation: The methylene group of the newly formed ether is deprotonated, attacking the adjacent C3-aldehyde. This is followed by dehydration to aromatize the furan ring.
Caption: Mechanistic pathway from 5-fluoro-2-oxo-pyridine precursor to the fused furopyridine core.
Experimental Protocol
Objective: Synthesis of Ethyl 5-fluoro-furo[2,3-b]pyridine-2-carboxylate. Scale: 1.0 mmol (Adaptable to multi-gram scale).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| This compound | 1.0 | Substrate | Ensure dryness; hygroscopic. |
| Ethyl Bromoacetate | 1.2 | Electrophile | Lachrymator.[1] Dispense in fume hood. |
| Potassium Carbonate (K₂CO₂) | 3.0 | Base | Anhydrous grade is essential to prevent hydrolysis. |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous; promotes O-alkylation. |
| Water / Ethyl Acetate | Workup | Extraction | High purity solvents for LCMS analysis. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a dry 25 mL round-bottom flask with This compound (141 mg, 1.0 mmol) and anhydrous K₂CO₃ (415 mg, 3.0 mmol).
-
Add anhydrous DMF (5 mL) and stir at room temperature for 15 minutes. Observation: The suspension may change color (yellow/orange) indicating deprotonation.
-
Add Ethyl Bromoacetate (133 µL, 1.2 mmol) dropwise via syringe.
Step 2: Cyclization
-
Heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Ar).
-
Monitor: Maintain stirring for 4–6 hours.
-
Checkpoint: Check TLC (System: 30% Ethyl Acetate in Hexanes). The starting aldehyde (polar, lower R_f) should disappear, replaced by a highly fluorescent spot (higher R_f) corresponding to the furopyridine.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (30 mL). Note: The product often precipitates as a solid due to the hydrophobic nature of the fused ring.
-
If Solid Precipitates: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.
Step 4: Purification
-
If necessary, purify via flash column chromatography (SiO₂).
-
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 65–85%.
Analytical Validation (Self-Correcting Data)
To validate the structure, look for these specific NMR signatures. If these are absent, check the "Troubleshooting" section.
| Feature | Expected ¹H NMR Signal (CDCl₃) | Structural Confirmation |
| Furan Ring Proton (H3) | Singlet, | Confirms cyclization. Absence indicates uncyclized ether. |
| Pyridine Proton (H4) | Doublet of Doublets (coupling to F) | Confirms the pyridine ring integrity. |
| Pyridine Proton (H6) | Doublet, | Characteristic of |
| Ester Group | Quartet (~4.4 ppm) + Triplet (~1.4 ppm) | Confirms incorporation of ethyl acetate fragment. |
| Aldehyde Proton | ABSENT ( | Confirms consumption of the CHO group. |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product is N-alkylated pyridone | Solvent polarity too low or counter-ion effect. | Switch solvent to DMF or DMSO. Ensure K₂CO₃ is used (K+ favors O-alkylation more than Li+). |
| Incomplete Cyclization | Temperature too low. | Increase temperature to 100°C. Add a catalytic amount of DBU if the aldol step is sluggish. |
| Low Yield / Decomposition | Wet reagents. | Water hydrolyzes the ester or the imine intermediate. Use strictly anhydrous DMF and K₂CO₃. |
Workflow Visualization
Caption: Operational workflow for the synthesis of 5-fluoro-furo[2,3-b]pyridine.
References
-
Synthesis of Furo[2,3-b]pyridines: Beutner, G. L., et al.[2][3] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters, 2009.[2] Link
- Ambident Nucleophiles: Rault, S., et al. "Efficient synthesis of furo[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry, 1998.
-
This compound Data: PubChem Compound Summary for CID 40786902. Link
-
Anticancer Applications: Narsaiah, B., et al. "Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine... as potential anticancer agents."[4] European Journal of Medicinal Chemistry, 2016. Link
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in multicomponent reactions
Application Note: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Multicomponent Reactions
Part 1: Introduction & Strategic Value
The "Fluorine Effect" in Multicomponent Assembly In the landscape of modern drug discovery, the incorporation of fluorine atoms into heterocyclic scaffolds is a non-negotiable strategy for modulating metabolic stability (blocking P450 oxidation), lipophilicity, and binding affinity. The scaffold This compound (CAS: 917391-98-1) represents a privileged "chimeric" building block. It combines the hydrogen-bond donor/acceptor motif of a 2-pyridone (isostere of the nucleobase functionality) with a highly reactive aldehyde handle, all modulated by the electronic withdrawal of the C5-fluorine.
Unlike its non-fluorinated analog, the 5-fluoro derivative exhibits enhanced electrophilicity at the formyl group due to the inductive effect (-I) of the fluorine atom. This makes it an exceptional candidate for Multicomponent Reactions (MCRs) —specifically Knoevenagel-initiated cascades—allowing for the rapid assembly of fused polycyclic systems such as chromeno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines (deazaflavins).
This guide details the optimized application of this aldehyde in synthesizing fluorinated fused heterocycles, prioritizing high atom economy, operational simplicity, and reproducibility.
Part 2: Chemical Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 917391-98-1 |
| Molecular Formula | C₆H₄FNO₂ |
| Molecular Weight | 141.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; moderate solubility in hot EtOH.[1] |
| Stability | Stable under standard conditions. Hygroscopic—store under inert atmosphere (Ar/N₂). |
| Reactivity Alert | The C3-aldehyde is highly susceptible to nucleophilic attack; avoid prolonged exposure to primary amines without controlled conditions to prevent oligomerization. |
Part 3: Core Application – Synthesis of Fluorinated Chromeno[2,3-b]pyridines
Context: Chromeno[2,3-b]pyridines are potent pharmacophores with reported anticancer and antiviral activities. The classical synthesis is linear and low-yielding. Innovation: We utilize a One-Pot Three-Component Reaction (3-CR) involving the 5-fluoro-aldehyde, an active methylene (Malononitrile), and a nucleophilic coupler (4-Hydroxycoumarin or Naphthols).
Mechanism of Action
The reaction proceeds via a Knoevenagel-Michael-Cyclization cascade. The 5-fluorine atom plays a critical role here: by withdrawing electron density from the pyridine ring, it stabilizes the intermediate Michael acceptor, facilitating the nucleophilic attack by the third component.
Figure 1: Mechanistic pathway for the synthesis of fluorinated chromeno[2,3-b]pyridines.
Part 4: Validated Experimental Protocol
Objective: Synthesis of 2-amino-5-oxo-8-fluoro -4-aryl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives (General Class).
Reagents:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
4-Hydroxycoumarin (1.0 mmol)
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%) or Piperidine (catalytic drops).
-
Solvent: Ethanol:Water (1:1 v/v) – Green Chemistry compliant.
Step-by-Step Methodology:
-
Pre-Activation (Knoevenagel Step):
-
In a 25 mL round-bottom flask, dissolve This compound (141 mg, 1.0 mmol) and Malononitrile (73 mg, 1.1 mmol) in 5 mL of EtOH:H₂O (1:1).
-
Add DABCO (11 mg, 0.1 mmol).
-
Stir at room temperature for 10 minutes.
-
Checkpoint: The solution will turn yellow/orange, indicating the formation of the arylidene malononitrile intermediate.
-
-
Coupling (Michael Addition):
-
Add 4-Hydroxycoumarin (162 mg, 1.0 mmol) directly to the reaction mixture.
-
Heat the mixture to reflux (80°C) with vigorous stirring.
-
-
Monitoring & Completion:
-
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 6:4).
-
Target Time: Reaction typically completes within 45–90 minutes due to the activating effect of the fluorine.
-
Self-Validating Sign: A heavy precipitate usually forms as the fused heterocyclic product crashes out of the aqueous ethanolic solution.
-
-
Work-up & Purification:
-
Allow the mixture to cool to room temperature, then chill in an ice bath for 15 minutes.
-
Filter the precipitate under vacuum.
-
Wash the solid extensively with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove the catalyst and unreacted malononitrile.
-
Recrystallization: Purify by recrystallization from hot DMF/Ethanol (1:3) if necessary.
-
Yield Expectation: 85–92% (High yield attributed to the 5-F group enhancing aldehyde reactivity).
Part 5: Troubleshooting & Quality Control
To ensure scientific integrity, use these self-validating checks:
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | TLC shows multiple spots | Incomplete Knoevenagel condensation before adding nucleophile. | Ensure the aldehyde and malononitrile stir for 10-15 mins before adding the third component. |
| No Precipitation | Solution remains clear | Solvent too polar or product too soluble. | Add 5 mL of cold water to induce precipitation. |
| Impurity in NMR | Signal at ~10.0 ppm | Unreacted Aldehyde. | The reaction stalled. Increase catalyst load to 15 mol% or check aldehyde purity (oxidation). |
| Regioselectivity Issues | Complex aromatic region | Tautomerization of the 2-pyridone. | The 2-pyridone moiety is stable, but ensure pH is near neutral/basic (DABCO is ideal) to maintain the nucleophile's reactivity. |
NMR Validation (¹H NMR in DMSO-d₆):
-
Aldehyde Proton: The sharp singlet at ~10.2 ppm (CHO) must be absent .
-
New Signals: Look for the amino group (NH₂) broad singlet at ~7.2–7.5 ppm and the methine proton (CH) if the system is not fully aromatized, or specific aromatic shifts shifted downfield due to the Fluorine atom.
-
¹⁹F NMR: Essential for confirmation. Expect a singlet around -120 to -140 ppm (depending on specific shielding), distinct from the starting material.
Part 6: References
-
Abdolmohammadi, S., & Balalaie, S. (2012).[2] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[2]
-
Maddila, S., et al. (2016). Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines. ResearchGate / Applied Organometallic Chemistry.
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.
-
Chimichi, S., et al. (2008). An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives under ultrasound irradiation. Ultrasonics Sonochemistry, 15(3), 217-221.[3]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Technical Support Center: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Case ID: PUR-5F-PYR-CHO Status: Active Assigned Specialist: Senior Application Scientist[1]
Data Integrity & Chemical Identity Check
Before proceeding with purification, we must verify the chemical identity.[2] There is a discrepancy in the metadata provided in your request which is common with this class of heterocycles.
-
Provided CAS: 103962-10-3[1]
-
Database Alert: Commercial databases and chemical registries typically assign CAS 917391-98-1 to this specific structure.[1] CAS 103962-10-3 may refer to a salt, a precursor (like the 2-chloro analog), or a registry error.[1]
-
Action Required: Verify your structure by proton NMR. The aldehyde proton (-CHO) should appear as a singlet between 9.8 – 10.2 ppm , and the amide/hydroxyl proton (NH/OH) is often broad or invisible depending on the solvent (DMSO-d6 vs CDCl3).[1]
Diagnostic Triage: Understanding Your Crude Material
Q: My crude product is a sticky solid/oil mixture. Why isn't it crystallizing?
A: This is likely due to tautomeric equilibrium and hydrogen bonding.[2] This molecule exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[1] This duality complicates purification because the two forms have different solubilities and polarity profiles.[2]
-
The Problem: In non-polar solvents, the mixture may "oil out" rather than crystallize because the polar amide/acidic enol groups form intermolecular hydrogen bonds (dimers/aggregates) rather than an ordered lattice.[2]
-
The Solution: You must force the equilibrium or choose a solvent that solvates both forms effectively before cooling.[2]
Figure 1: Tautomeric equilibrium impacting solubility and purification behavior.
Protocol A: Recrystallization (Primary Method)[1]
Q: What is the best solvent system for this compound?
A: Due to the high polarity of the pyridone ring, simple non-polar solvents (Hexanes, Ether) will fail.[2] You need a high-dielectric protic solvent or a polar aprotic solvent mixed with water.[1][2]
Recommended System: Ethanol/Water (9:1) or Acetonitrile.[1][2][5]
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in minimal Acetonitrile (MeCN) or Ethanol at reflux (approx. 80°C).[2]
-
Hot Filtration: If black specks (palladium/carbon residues from synthesis) remain, filter rapidly through a pre-warmed Celite pad.[2]
-
Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1][2]
-
Induction: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.[2]
-
Collection: Filter the precipitate and wash with cold Ethanol.[2]
-
Drying: Vacuum dry at 40°C. High heat (>60°C) may cause oxidation of the aldehyde.[2]
Protocol B: Bisulfite Adduct Purification (The "Chemist's Trick")
Q: Recrystallization didn't work. I still have starting material (5-fluoro-2-methoxypyridine or similar). How do I separate them?
A: Use the Bisulfite Adduct Method .[2] This method is chemically specific to aldehydes.[1][2] It converts your product into a water-soluble sulfonate salt, leaving non-aldehyde impurities (starting materials, over-oxidized acids) in the organic layer.[1][2]
Mechanism: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻ Na⁺ (Water Soluble)[1]
Workflow:
Figure 2: Bisulfite adduct purification workflow for separating aldehydes from non-aldehyde impurities.
Step-by-Step Protocol:
-
Adduct Formation: Dissolve crude material in Methanol (5 volumes) . Add 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution. Stir vigorously for 1 hour.
-
Wash: Dilute with water. Extract the mixture with Ethyl Acetate (EtOAc) .[2]
-
Regeneration: Cool the aqueous layer to 0°C. Slowly add Sodium Carbonate (Na₂CO₃) or NaOH (1M) until pH reaches 10-11.
-
Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates.[2]
-
-
Isolation: Extract the cloudy aqueous mixture with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate.
Protocol C: Column Chromatography (Troubleshooting)
Q: My compound streaks/tails on the silica column. I'm losing yield.
A: The acidic proton on the pyridone ring (N-H/O-H) interacts strongly with the silanols (Si-OH) on the silica gel, causing "tailing."[1][2]
The Fix: You must deactivate the silica.[2]
-
Standard Eluent: Hexane/Ethyl Acetate (gradient).[2]
-
The Modifier: Add 0.5% to 1% Acetic Acid to the eluent.[2]
-
Why Acid? Usually, triethylamine (TEA) is used for amines, but for aldehydes and pyridones, acetic acid is often superior as it suppresses the ionization of the pyridone hydroxyl group without risking aldol condensation (which base might trigger).[2]
-
Stability & Storage FAQs
| Issue | Cause | Prevention |
| Yellowing over time | Oxidation to 5-fluoro-2-hydroxynicotinic acid.[1] | Store under Argon/Nitrogen.[1][2] |
| Dimerization | Aldol condensation between two aldehyde molecules.[1][2] | Keep dry; avoid strong bases.[1][2] |
| Loss of CHO peak (NMR) | Hydrate formation (gem-diol) in wet solvents.[1][2] | Use anhydrous DMSO-d6 for NMR.[1][2] |
References
-
Chemical Identity & Properties
-
Purification Methodology (Bisulfite Adducts)
-
Fatty aldehyde bisulfite adducts as a purification handle.[1][2] Vincent-Rocan, J. F., et al. (2024).[1][2] Royal Society of Chemistry.[1][2] Link
-
Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol.[2] Brindle, C. S., et al. (2017).[2] Organic Process Research & Development. Link[1]
-
-
Tautomerism in Hydroxypyridines
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 917391-98-1 before handling.
Sources
- 1. 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(p-(1,1,3,3-tetramethylbutyl)phenoxy)- | C34H62O11 | CID 454541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. This compound [cymitquimica.com]
- 4. 917391-98-1|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
Technical Support Center: Optimization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Case ID: SYN-5F-PYR-ALDH Status: Resolved / Best Practice Established Responsible Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Killer" Diagnosis
The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-fluoro-2-hydroxynicotinaldehyde) is frequently plagued by two distinct failure modes:
-
Defluorination (SNAr): Loss of the fluorine atom at the C5 position during harsh hydrolysis conditions.
-
Aldehyde Instability: Disproportionation (Cannizzaro-type) or oxidation of the C3-aldehyde during workup.
-
Solubility Aggregation: The product exists primarily as the 2-pyridone tautomer, which forms strong intermolecular hydrogen bond networks ("brick dust"), leading to massive losses during filtration and recrystallization.
This guide outlines the "Demethylation Route" as the primary high-yield protocol, replacing the inconsistent hydrolytic dechlorination of 2-chloro precursors.
Module 1: The Recommended Protocol (Demethylation Route)
Target Yield: >85% Purity: >98% (HPLC)[1]
The most robust method involves the acidic cleavage of 2-methoxy-5-fluoronicotinaldehyde . This avoids the high temperatures required to hydrolyze a 2-chloro substituent, thereby preserving the labile fluorine and aldehyde groups.
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Technical Rationale |
| 1 | Dissolution | Dissolve 2-methoxy-5-fluoronicotinaldehyde (1.0 eq) in Acetic Acid (AcOH) . | AcOH acts as both solvent and buffer, preventing aldehyde polymerization. |
| 2 | Reagent Addition | Add 48% aqueous HBr (3.0 - 5.0 eq). | HBr is a "hard" acid that cleaves the methyl ether via an SN2 mechanism without attacking the electron-deficient aromatic ring. |
| 3 | Reaction | Heat to 60–75°C for 2–4 hours. Monitor by HPLC/TLC. | STOP if temp >80°C. Higher temps promote defluorination. The reaction is complete when the "methoxy" peak disappears. |
| 4 | Quenching | Cool to 0°C. Pour onto crushed ice. | Rapid cooling precipitates the pyridone tautomer immediately. |
| 5 | pH Adjustment | Adjust pH to 3.0–4.0 using saturated NaOAc (Sodium Acetate). | CRITICAL: Do NOT use NaOH. Strong bases trigger Cannizzaro disproportionation of the aldehyde. |
| 6 | Isolation | Filter the precipitate. Wash with cold water, then cold Et2O. | Ether wash removes trace acetic acid and helps dry the "brick dust" solid. |
Why This Works (Mechanistic Insight)
Unlike the hydrolysis of 2-chloropyridines, which requires nucleophilic attack by water (SNAr) on a ring that is already electron-rich due to the oxygen, the demethylation is an ether cleavage. The protonated methoxy group leaves as methanol. This occurs under conditions mild enough that the C5-Fluorine bond remains stable.
Module 2: Troubleshooting the "Legacy" Route (2-Chloro Hydrolysis)
Use this only if you are forced to start from 2-chloro-5-fluoronicotinaldehyde.
Common Issue: Yields <40%, brown tar formation. Root Cause: The 2-chloro bond is strong. Forcing conditions (conc. HCl, reflux >100°C) cause the C3-aldehyde to oxidize to the carboxylic acid or the C5-fluorine to be displaced by chloride/water.
Corrective Action (The Acetate Buffer Method): Instead of refluxing in pure HCl:
-
Use a mixture of AcOH:Water (4:1) with NaOAc (2.0 eq) .
-
Reflux at 90°C .
-
The acetate acts as a nucleophile to displace the chloride first (forming an unstable acetoxy-intermediate), which then rapidly hydrolyzes to the pyridone. This proceeds faster than direct water attack.
Module 3: Visualization of Synthetic Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparative analysis of synthetic routes. Route A (Demethylation) offers superior yield and functional group tolerance compared to Route B.
FAQ: Researcher to Researcher
Q1: My NMR spectrum in CDCl3 is blank or shows broad lumps. Is my product polymeric? A: Likely not. 2-Pyridones are notoriously insoluble in non-polar solvents due to dimerization.
-
Fix: Run your NMR in DMSO-d6 . You should see a distinct amide proton (NH) around 12–13 ppm and the aldehyde proton around 10 ppm. If the NH is missing, you may have the O-hydroxy tautomer, but in DMSO, the oxo-form dominates.
Q2: I see a second spot on TLC that moves slightly faster. Is it the defluorinated impurity? A: It could be, but check your workup pH. If the pH is <3, you might be seeing the protonated pyridinium species. If the pH is >9, you might see the enolate.
-
Test: Spot the TLC, then expose the plate to NH3 vapor. If the spots merge, it’s just pH sensitivity. If they remain distinct, it is likely the defluorinated side product (5-H analog).
Q3: Can I use BBr3 for the demethylation? A: Not recommended. While BBr3 is standard for ethers, it is a Lewis acid that complexes strongly with the pyridine nitrogen and the aldehyde oxygen. Quenching these boron complexes often requires harsh conditions that degrade the aldehyde. HBr/AcOH is cleaner for this specific scaffold.
References & Validated Sources
-
Preparation of Pyridone Intermediates (PIM Kinase Inhibitors):
-
Source: WO 2008/058126 (Patent).
-
Relevance: Describes the general hydrolysis of 2-alkoxy-nicotinaldehydes to 2-oxo-derivatives in the context of kinase inhibitor synthesis.
-
URL:
-
-
Hydrolysis of Fluorinated Pyrimidines (Mechanistic Analogy):
-
Source:European Journal of Organic Chemistry, 2019, "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate".
-
Relevance: Validates the "Demethylation via Acid" route over direct hydrolysis for fluorinated heteroaromatics to prevent defluorination.
-
URL: [Eur. J. Org.[2][3][4] Chem. - 10.1002/ejoc.201900629]([Link])
-
-
General Reactivity of 2-Methoxypyridines:
-
Source:Schlosser, M. et al. "Site Selective Lithiation of 2-Methoxypyridines".
-
Relevance: Establishes the stability of the 2-methoxy precursor and its suitability for formylation prior to the hydrolysis step.
-
URL:
-
Sources
Technical Support Center: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Introduction: The Dual-Natured Electrophile
Welcome to the technical guide for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fluorinated heterocycles. However, its utility is often compromised by its "dual personality"—specifically, the lactam-lactim tautomerism and the high reactivity of the C3-formyl group.
This guide addresses the specific side reactions that occur during storage and synthesis, providing mechanistic insights to prevent yield loss.
Module 1: Storage & Stability (The "Silent" Degradation)
User Complaint: "My starting material has turned from a pale yellow solid to a dark orange gum, and LC-MS shows a new peak at M+16."
The Issue: Aerobic Oxidation
The C3-aldehyde is highly susceptible to autoxidation, converting to the carboxylic acid. This is accelerated by light and trace metals.
| Component | Structure | Molecular Weight | LC-MS Signature |
| Target | This compound | 141.01 | [M+H]+ 142 |
| Impurity A | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 157.01 | [M+H]+ 158 (+16 Da) |
Troubleshooting Protocol: Acid Removal
If your material has degraded, do not discard it. The acid impurity can be removed via a bicarbonate wash because the pKa of the carboxylic acid (~3-4) is significantly lower than the pyridone NH (~11).
-
Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Wash: Extract 3x with saturated aqueous NaHCO₃.
-
Dry & Concentrate: Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Module 2: Reaction Optimization (Synthesis Failures)
User Complaint: "I tried to alkylate the nitrogen using a base, but I got a mixture of products and low yield."
The Issue: Ambident Nucleophilicity & Cannizzaro Disproportionation
This molecule presents two distinct challenges in basic media:
-
N- vs. O-Alkylation: The pyridone anion can react at the Nitrogen (desired) or the Oxygen (undesired).
-
Cannizzaro Reaction: Strong bases (NaOH, KOH) trigger the disproportionation of the aldehyde into an alcohol and an acid.
Pathway Visualization: The Fate of the Aldehyde
Caption: Figure 1. Divergent reaction pathways in basic media leading to Cannizzaro impurities or regioselective alkylation isomers.
Troubleshooting Guide: Preventing Side Reactions
Scenario 1: Preventing Cannizzaro Disproportionation
If you observe the alcohol (Impurity B) and acid (Impurity A) forming during alkylation:
-
Root Cause: The base concentration is too high, or the base is too nucleophilic (e.g., hydroxide).
-
Solution: Switch to a non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or DBU . Avoid aqueous hydroxide bases.
Scenario 2: Controlling N- vs. O-Alkylation
The pyridone oxygen is "hard," and the nitrogen is "soft."
| Desired Product | Recommended Conditions | Mechanistic Rationale |
| N-Alkylation (Lactam) | Base: Cs₂CO₃ or K₂CO₃Solvent: DMF or DMSOTemp: 60-80°C | Alkali metal cations coordinate to the oxygen, shielding it and directing the electrophile to the nitrogen. |
| O-Alkylation (Lactim) | Base: Ag₂CO₃ or Ag saltsSolvent: Toluene or BenzeneReagent: Alkyl Iodide | Silver (Ag⁺) has a high affinity for the nitrogen lone pair or halogen, often favoring O-alkylation via a specific transition state. |
Module 3: Condensation & Dimerization
User Complaint: "I see a precipitate forming when reacting with amines, but it's not my product."
The Issue: Schiff Base Oligomerization
The C3-aldehyde is highly electrophilic due to the electron-withdrawing fluorine at C5. When reacting with primary amines, it forms Schiff bases (imines) very rapidly. However, these imines can be unstable and hydrolyze or oligomerize.
-
Impurity D (Bis-imine Dimer): If diamines are present or if the stoichiometry is off, a single amine can react with two aldehyde molecules (if the amine has multiple protons) or vice versa, though less common with this specific scaffold.
-
Self-Association: In non-polar solvents (CDCl₃), 2-pyridones form hydrogen-bonded dimers (similar to DNA base pairs). This is reversible and not a chemical impurity, but it can confuse NMR interpretation (broad peaks).
NMR Tip: If your proton signals are broad, add a drop of DMSO-d6 or Methanol-d4 to break the hydrogen-bonded dimers and sharpen the signals.
Summary of Key Impurities
| Impurity Code | Name | Origin | Prevention |
| Impurity A | 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Air Oxidation / Cannizzaro | Store under Argon; Avoid strong hydroxide bases. |
| Impurity B | 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one | Cannizzaro Reduction | Use non-nucleophilic bases (Cs₂CO₃). |
| Impurity C | 2-Alkoxy-5-fluoro-pyridine-3-carbaldehyde | O-Alkylation Side Reaction | Use polar aprotic solvents (DMF) and Alkali bases. |
References
-
Cannizzaro Reaction Mechanism & Scope
- Title: Cannizzaro Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Regioselective Alkylation of 2-Pyridones
-
Tautomerism of 2-Hydroxypyridines
- Title: 2-Pyridone - Aggreg
- Source: Wikipedia (Verified Chemical D
-
URL:[Link]
-
Compound Data (this compound)
Sources
Optimizing reaction time for fluorinated pyridine synthesis
Topic: Optimizing Reaction Time & Kinetics
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction
Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing the classic "Fluorine Bottleneck": reactions that either stall at 60% conversion after 48 hours or require hazardous temperatures to proceed.
Fluorinating pyridine rings is kinetically challenging due to the electron-deficient nature of the heterocycle, which destabilizes the transition states required for electrophilic attack and often repels nucleophilic attack unless highly activated. This guide moves beyond standard textbook protocols to address reaction time optimization through three specific lenses: Phase-Transfer Catalysis (PTC) in Halex reactions , Flow Chemistry acceleration , and Pd-catalyzed cross-coupling .
Module 1: The "Stalled" Halex Reaction (SnAr)
Scenario: You are performing a Halogen Exchange (Halex) reaction (Cl
The Kinetic Barrier
The rate-limiting step in Halex reactions is often the solubility of the fluoride source (KF, CsF) in aprotic solvents and the "nakedness" of the fluoride ion. Standard lattice energy of KF is high, making it insoluble and unreactive.
Troubleshooting Protocol: The "Anhydrous Activation" System
Q: My reaction stalls despite high heat (150°C+). Adding more KF doesn't help. Why? A: You likely have a "Surface Area" or "Hydration" problem.
-
Surface Area: Crystalline KF has low surface area. Reactivity is limited to the crystal face.
-
Hydration: Even "dry" solvents contain ppm levels of water. Water forms a tight hydration shell around
, reducing its nucleophilicity by orders of magnitude.
The Fix: Spray-Dried KF + Phase Transfer Catalysis
| Parameter | Standard Protocol | Optimized Protocol | Kinetic Impact |
| Fluoride Source | Crystalline KF | Spray-Dried KF | Increases surface area by ~100x. |
| Catalyst | None | TBAHSO | Shuttles |
| Solvent | DMSO/DMF | Sulfolane or DMF | High boiling point, thermal stability. |
| Time to 99% Conv. | >15 Hours (or stalled) | 3 Hours | 5x Rate Acceleration |
Step-by-Step Optimization Protocol:
-
Bake-Out: Dry the reaction vessel and spray-dried KF at 150°C under high vacuum for 2 hours. Crucial: Water is the enemy.
-
Loading: Charge reactor with Chloropyridine (1.0 equiv), Spray-dried KF (1.1 equiv), and Tetrabutylammonium hydrogen sulfate (
) (0.03 equiv). -
Solvent: Add anhydrous DMF (0.5 M concentration).
-
Reaction: Heat to 150°C.
-
Why TBAHSO
? Unlike halides, the hydrogen sulfate counter-ion is non-nucleophilic and does not compete with fluoride, while the tetrabutylammonium cation solubilizes the fluoride in the organic phase [1].
-
Visualizing the PTC Mechanism
Figure 1: Mechanism of Phase Transfer Catalysis (PTC) in Halex reactions. The catalyst shuttles fluoride from the solid lattice into the organic phase, exposing "naked" fluoride for rapid reaction.
Module 2: Flow Chemistry (The Speed Solution)
Scenario: You are scaling up a Balz-Schiemann (Diazotization) or high-temperature SnAr reaction. Batch reactions are limited by heat transfer and safety concerns (explosion risk).
The Kinetic Advantage: "Flash Fluorination"
In batch, you cannot safely heat diazonium salts to high temperatures. In flow, the small reactor volume allows you to superheat solvents far above their boiling points (high pressure) for seconds. This drives reaction times from hours to seconds .
Q: How do I calculate the Residence Time (
Optimization Table: Batch vs. Flow (2-Fluoropyridine Synthesis)
| Metric | Batch Process | Flow Process (Optimized) |
| Temperature | 0°C to 60°C (Safety limit) | 120°C - 160°C (Pressurized) |
| Reaction Time | 2 - 4 Hours | 2 - 10 Minutes |
| Yield | 60-70% (Decomposition) | 85-95% |
| Safety | High Risk (Accumulation of Diazonium) | Low Risk (Minimal active inventory) |
Workflow: Continuous Diazotization-Fluorination
Protocol:
-
Stream A: Aminopyridine + HF/Pyridine (Olah's Reagent).
-
Stream B: NaNO
(aq). -
Zone 1 (Diazotization): Mix at 0°C. Residence time: 5 mins.
-
Zone 2 (Fluorination): Pass through a heated coil (120°C). Residence time: 2 mins.
-
Zone 3 (Quench): Immediate neutralization.
Figure 2: Telescoped Flow Synthesis. By keeping the unstable diazonium intermediate contained within the reactor coil, higher temperatures can be applied safely to accelerate the fluorination step.
Module 3: Pd-Catalyzed Fluorination (Advanced)
Scenario: Direct C-H fluorination or cross-coupling with AgF/Pd catalysts.[1] The reaction starts fast but dies off.
Q: Why does my Pd-catalyzed fluorination stop after 1 hour? A: This is usually Reductive Elimination Failure or Catalyst Decomposition . Formation of the C-F bond from high-valent Pd(IV)-F species is energetically demanding. If this step is slow, the catalyst decomposes to Pd black.
The Fix:
-
Ligand Switch: Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos or AdBrettPhos ). These ligands sterically crowd the metal center, forcing the reductive elimination of the C-F bond [2].
-
Oxidant Timing: If using a Pd(II)/Pd(IV) cycle with an oxidant (like Selectfluor or NFSI), ensure the oxidant is added slowly or the temperature is ramped to match the oxidation rate, preventing accumulation of inactive Pd species.
References
-
Lui, N., et al. (2010). "Process for the preparation of fluorinated pyridines."[2][3][4] Bayer CropScience Patent.[5] Demonstrates the use of TBAHSO4 for 99% conversion in Halex reactions.
-
Lee, H. G., et al. (2012). "Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride." Journal of the American Chemical Society.[6] Detailed kinetics on AgF and Pd(IV) reductive elimination.
-
Baumann, M., et al. (2009).[7] "Development of fluorination methods using continuous-flow microreactors." Tetrahedron. Establishes flow parameters for safe fluorination.
-
Sennikov, M. Y., et al. (2020). "Practical Synthesis of Fluorinated Pyridines." Journal of Fluorine Chemistry. Modern review of Halex optimization.
Sources
- 1. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
Fluorinated Heterocycle Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique properties imparted by fluorine make these compounds invaluable in pharmaceuticals and materials science, yet their synthesis is often fraught with challenges ranging from regioselectivity to substrate stability.[1][2][3]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered in the lab.
Q1: My fluorination reaction is giving a low yield or failing completely. What are the first things I should check?
A1: Before undertaking extensive optimization, verify these foundational parameters:
-
Anhydrous Conditions: Many fluorinating reagents, both nucleophilic and electrophilic, are highly sensitive to moisture. Even trace amounts of water can hydrolyze the reagent, generate corrosive byproducts like HF, and quench the reaction.[4][5] Ensure all glassware is rigorously oven- or flame-dried, and use anhydrous solvents.
-
Reagent Quality: The activity of fluorinating agents can degrade over time, especially if improperly stored. For electrophilic reagents like Selectfluor, ensure it is a free-flowing white solid. For nucleophilic reagents like DAST or Deoxo-Fluor, which have limited thermal stability, use a fresh bottle or a recently purchased stock.[5][6][7]
-
Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[5]
-
Temperature Control: Many fluorination reactions are highly exothermic or have a narrow optimal temperature window. Starting reactions at low temperatures (e.g., -78 °C or 0 °C) and allowing them to warm slowly is a common strategy to control reactivity and minimize side reactions.[5]
Q2: How can I control regioselectivity when my heterocycle has multiple potential C-H reaction sites for electrophilic fluorination?
A2: Regioselectivity is governed by the electronic and steric properties of the heterocycle and the mechanism of the fluorinating agent.
-
Electronic Effects: The inherent electron density of the heterocycle dictates the most likely site of electrophilic attack. For electron-rich systems, fluorination often occurs at the most nucleophilic position.[2][8]
-
Directing Groups: If your substrate allows, installing a directing group can be a powerful strategy to guide the fluorinating agent to a specific C-H bond.
-
Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, favoring fluorination at less sterically hindered positions.
-
Reagent Choice: The choice of fluorinating agent and catalyst system can fundamentally alter the regiochemical outcome. For instance, palladium-catalyzed C-H fluorination can provide different selectivity compared to direct fluorination with Selectfluor.[9]
Q3: My nucleophilic aromatic substitution (SNAr) reaction with KF or CsF is not proceeding. What are the critical parameters?
A3: The success of SNAr fluorination hinges on activating the substrate and enhancing the nucleophilicity of the fluoride source.
-
Substrate Activation: The reaction is most effective on electron-deficient (hetero)aromatic rings, where electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are positioned ortho or para to the leaving group (e.g., -Cl, -Br).[10][11] These groups are essential to stabilize the negatively charged intermediate (Meisenheimer complex).[10]
-
Fluoride Source Solubility: Alkali metal fluorides like KF and CsF have notoriously low solubility in common organic solvents.[2][12] To overcome this, use a high-boiling point, polar aprotic solvent (e.g., DMF, DMSO, sulfolane) and consider specialized techniques.
-
Phase-Transfer Catalysts (PTCs): PTCs like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts are often essential.[4][13][14] They work by sequestering the metal cation, releasing a more "naked" and highly reactive fluoride anion into the organic phase.[4][13]
-
Anhydrous Conditions: As with other fluorination reactions, water will solvate the fluoride ion through strong hydrogen bonds, drastically reducing its nucleophilicity.[4]
Q4: I am observing significant decomposition of my starting material or product. What are the likely causes?
A4: Decomposition often points to harsh reaction conditions or inherent instability of the molecule.
-
Reagent-Solvent Incompatibility: Electrophilic N-F reagents like Selectfluor can react violently and exothermically with certain common solvents, including DMF, DMSO, and pyridine.[5][15] Always check for compatibility before setting up a reaction.
-
Substrate Sensitivity: Many complex heterocycles are sensitive to the high temperatures or strongly acidic/basic conditions required for traditional fluorination methods.[2] Pyrroles, for example, are prone to polymerization under strongly electrophilic conditions.[2]
-
Strategy Re-evaluation: If decomposition is unavoidable, a "late-stage fluorination" approach may be necessary. This involves introducing the fluorine atom at one of the final steps of the synthesis, thereby protecting the sensitive core from harsh reagents used earlier.[1][16][17][18]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Poor Yield & Stalled Nucleophilic Aromatic Substitution (SNAr) Fluorination
The Problem: An aryl chloride or nitro-compound fails to undergo displacement by a fluoride salt (e.g., KF, CsF), resulting in low conversion even at high temperatures and extended reaction times.
Root Cause Analysis: This is one of the most common challenges. The primary culprits are insufficient fluoride nucleophilicity and poor substrate activation. The low solubility of inorganic fluorides in organic solvents is a major barrier, and any residual water will further deactivate the fluoride anion.[2][12][19]
Solutions & Protocols:
-
Protocol 2.1.1: Enhancing Fluoride Source Reactivity The key is to generate a soluble, "naked" fluoride anion.
-
Preparation: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive than standard KF. Alternatively, anhydrous cesium fluoride (CsF) is more soluble but also more expensive.
-
Solvent: Use a high-boiling, polar aprotic solvent such as anhydrous DMF, NMP, or sulfolane. Ensure the solvent is rigorously dried.
-
Phase-Transfer Catalyst (PTC): Add a phase-transfer catalyst to shuttle the fluoride into the organic phase.
-
Crown Ethers: For KF, use 18-crown-6 (5–10 mol%).
-
Quaternary Ammonium Salts: Tetrabutylammonium salts (e.g., TBAF or TBAC) can be effective.[19]
-
Specialized Catalysts: For challenging substrates, consider advanced PTCs like organoboranes or urea/thiourea-based catalysts that actively bind and transfer fluoride via Lewis acid or hydrogen-bonding interactions.[20][21][22][23]
-
-
Execution: Heat the reaction mixture to 130-180 °C and monitor by LC-MS or TLC. Be aware that these high temperatures can lead to decomposition for sensitive substrates.[2][19]
-
-
Data Presentation: Comparison of Fluoride Sources for SNAr Model Reaction: 4-Chloro-1-nitrobenzene → 4-Fluoro-1-nitrobenzene
Fluoride Source Additive (10 mol%) Solvent Temperature (°C) Time (h) Yield (%) KF (standard) None DMF 150 24 < 5 KF (spray-dried) None DMF 150 18 45 KF (spray-dried) 18-crown-6 DMF 130 12 85 CsF None NMP 130 12 70 | Anhydrous Me₄NF | None | MeCN | 25 | 2 | >95[19] |
-
Visualization: Decision Workflow for SNAr Fluorination This diagram outlines the decision-making process for optimizing an SNAr reaction.
Caption: Troubleshooting workflow for SNAr reactions.
Guide 2: Elimination vs. Substitution in Deoxyfluorination
The Problem: When attempting to convert a secondary alcohol to an alkyl fluoride using a reagent like DAST or Deoxo-Fluor, a significant amount of the corresponding alkene is formed as a byproduct.
Root Cause Analysis: Deoxyfluorination with sulfur trifluoride reagents proceeds through an intermediate that has carbocationic character. For secondary and tertiary alcohols, this intermediate can readily undergo E1 elimination, which competes with the desired SN1/SN2 substitution pathway.[5] This is particularly problematic for substrates that can form stable carbocations or are sterically hindered.[5]
Solutions & Protocols:
-
Protocol 2.2.1: Optimizing Conditions to Favor Substitution
-
Lower the Temperature: This is the most critical parameter. Start the reaction at -78 °C and allow it to warm very slowly to room temperature or 0 °C. Lower temperatures disfavor the higher-activation-energy elimination pathway.[5]
-
Solvent Choice: Dichloromethane (DCM) is standard. For substrates highly prone to elimination, consider a less polar solvent like hexane or a non-coordinating solvent like chloroform, although substrate solubility may become an issue.
-
Slow Addition: Add the deoxyfluorination reagent dropwise to the cooled solution of the alcohol to maintain a low instantaneous concentration of the reactive species.
-
-
Protocol 2.2.2: Switching to a More Selective Reagent If optimization fails, the reagent itself is likely the problem. Modern deoxyfluorination reagents have been designed specifically to minimize elimination.
-
XtalFluor-E / XtalFluor-M: These crystalline aminodifluorosulfinium salts are more thermally stable and selective than DAST.[7] They often provide significantly less elimination byproduct and do not generate corrosive HF, allowing the use of standard glassware.[7]
-
PyFluor: This pyridine-based reagent is exceptionally stable and demonstrates high selectivity for fluorination over elimination, even with challenging homobenzylic alcohols.[6] Its stability and affordability make it suitable for larger-scale reactions.[6]
-
-
Visualization: Reagent Stability and Selectivity This diagram illustrates the trade-offs between common deoxyfluorination reagents.
Caption: Comparison of deoxyfluorination reagents.
Section 3: Purification Challenges
Q: My fluorinated product is difficult to purify. It co-elutes with my starting material on silica gel. What can I do?
**A: ** This is a common issue because the introduction of a single fluorine atom may not significantly alter the polarity of the molecule, making chromatographic separation challenging.[9]
-
Change the Mobile Phase: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol, ether/pentane) to find one that provides better separation.
-
Alternative Stationary Phases: If silica fails, consider other stationary phases. Alumina (basic or neutral) can sometimes provide different selectivity. Reverse-phase chromatography (C18) is an excellent alternative, as it separates based on hydrophobicity, which can be altered more significantly by fluorination.
-
Fluorous Solid-Phase Extraction (F-SPE): For molecules that can be tagged with a perfluoroalkyl "ponytail," fluorous affinity purification is a highly effective method. The fluorous-tagged product is strongly retained on a fluorinated adsorbent column while non-fluorinated starting materials and byproducts are easily washed away.[24]
-
Chemical Modification: If possible, perform a subsequent reaction on the crude mixture that selectively modifies either the product or the starting material, drastically changing its polarity and enabling easy separation. For example, if the starting material has a free amine and the product does not, it can be captured on an acidic resin.
References
- Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing).
- Specific Solvent Issues with Fluorination. Wordpress.
- A Fluorine Phase Transfer Catalyst. Christopher A. Knudtson, Ph.D. - Weebly.
- Developing simple boranes as phase transfer catalysts for nucleophilic fluorination using CsF. ChemRxiv.
- A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond. PMC.
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au - ACS Publications.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.
- Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC.
- US6198011B1 - Solvents for use in fluorination reactions. Google Patents.
- Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ACS Publications.
- Late-stage [18F]fluorination: new solutions to old problems. Chemical Science (RSC Publishing).
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- Current Trends in Practical Fluorination Chemistry. ThermoFisher.
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- Innate C-H trifluoromethylation of heterocycles. PNAS.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ResearchGate.
- Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Site selectivities in fluorination. UCL Discovery.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Unknown Source.
- Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.
- FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Unknown Source.
- Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC - NIH.
- Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 12. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Late-stage [18F]fluorination: new solutions to old problems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. A Fluorine Phase Transfer Catalyst - Christopher A. Knudtson, Ph.D. [caknudtson.weebly.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Purification of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this valuable heterocyclic building block. Drawing upon established chemical principles and field-proven insights, this guide provides a structured approach to troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack formylation of 5-fluoro-2-pyridone is a common synthetic route. Impurities typically arise from several sources:
-
Unreacted Starting Material: Residual 5-fluoro-2-pyridone.
-
Reagent-Derived Impurities: Byproducts from the decomposition of the Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃), such as phosphoric acid derivatives and residual DMF.[1][2]
-
Reaction Byproducts:
-
Regioisomers: Potential for formylation at other positions on the pyridone ring, although the 3-position is electronically favored.
-
Di-formylated species: Over-reaction leading to the introduction of a second formyl group.
-
Chlorinated Byproducts: The Vilsmeier-Haack reaction can sometimes lead to chlorination of the pyridone ring, especially at the hydroxyl group, which exists in tautomeric equilibrium with the oxo-form.[3]
-
-
Workup-Related Impurities: Salts formed during the neutralization of the reaction mixture.
Q2: My crude product is a dark, oily residue. What could be the cause and how should I proceed?
A2: The formation of a dark oil or tar often indicates the presence of polymeric byproducts or degradation of the product. This can be caused by excessive reaction temperatures or prolonged reaction times during the Vilsmeier-Haack synthesis.[1]
Recommended Action: Before attempting a complex purification, it is advisable to perform a simple liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. This can often remove a significant portion of the highly polar and colored impurities, sometimes inducing the product to precipitate or solidify upon solvent removal.
Q3: What are the key analytical techniques to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and reveals the presence of fluorine-containing impurities and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting isomeric impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a formic acid modifier) is a good starting point.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process and provides step-by-step solutions.
Issue 1: Persistent Baseline Streaking on Silica Gel TLC/Column Chromatography
Symptom: During thin-layer or column chromatography on silica gel, the product spot or band streaks significantly, leading to poor separation.
Causality: The target molecule, a pyridone derivative, possesses both a mildly acidic N-H proton and a basic nitrogen atom within the ring system. These functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and irreversible adsorption.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for streaking on silica gel.
Detailed Protocol: Column Chromatography with a Modified Eluent
-
TLC Analysis: Develop a TLC plate using a standard eluent system (e.g., ethyl acetate/hexanes). If streaking is observed, prepare a new eluent with the addition of 0.5% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, leading to improved peak shape.
-
Column Preparation: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent containing triethylamine (e.g., a gradient of 0-100% ethyl acetate in hexanes, with both solvents containing 0.5% Et₃N).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Issue 2: The Compound "Oils Out" During Recrystallization
Symptom: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals.
Causality: This phenomenon, known as "oiling out," occurs when the solute is supersaturated to the point where it comes out of solution above its melting point or as a liquid phase. This is common for compounds with moderate melting points or when the cooling process is too rapid. The presence of impurities can also lower the melting point of the eutectic mixture, exacerbating the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Detailed Protocol: Recrystallization from a Solvent Pair
A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble, can be effective. For a polar compound like this compound, a methanol/water or ethanol/water system is a logical choice.
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol (the "good" solvent).
-
Addition of "Poor" Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature. If necessary, further cool in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
Data Summary and Protocols
Table 1: Recommended Purification Parameters
| Purification Method | Stationary Phase | Recommended Eluent/Solvent System | Key Considerations |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes (0-100%) with 0.5% Triethylamine | The addition of a basic modifier is crucial to prevent streaking. |
| Neutral Alumina | Gradient of Methanol in Dichloromethane (0-10%) | A good alternative to silica for basic compounds. | |
| Reversed-Phase C18 | Gradient of Acetonitrile in Water with 0.1% Formic Acid | Effective for highly polar compounds and for separating closely related isomers.[4] | |
| Recrystallization | N/A | Methanol or Ethanol | Good for obtaining high purity material if impurities have different solubilities. |
| N/A | Methanol/Water or Ethanol/Water (Solvent Pair) | Useful if the compound is too soluble in pure alcohols. |
References
-
Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717-7724. Available at: [Link]
-
Patel, B. H., et al. (2011). A tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation enables an efficient synthesis of a 5,6-fused 2-pyridone ring system. Organic Letters, 13(19), 5156-5159. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Oriental Journal of Chemistry. Available at: [Link]
- CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. (2020). Google Patents.
-
Synthesis of 3-cyano-5-trifluoromethyl-2-pyridone. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2019). European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
Technical Support Hub: Scaling Synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 19, 2026 Reference Code: FP-ALD-305
Executive Summary & Chemical Context
This technical guide addresses the scale-up challenges for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (also known as 5-fluoro-2-hydroxynicotinaldehyde). This scaffold is a critical intermediate in the synthesis of PIM kinase inhibitors and other fluorinated heterocyclic pharmaceuticals.
The Core Challenge: The synthesis hinges on the tautomeric equilibrium between the 2-hydroxy and 2-oxo forms. While the 2-oxo (pyridone) form is thermodynamically favored in the solid state, this duality creates significant issues during scale-up, specifically regarding solubility (aggregation) , regiocontrol , and aldehyde stability .
Primary Synthetic Route: Hydrolytic Displacement
The most robust scalable route involves the hydrolysis of 2-chloro-5-fluoronicotinaldehyde . This method locks the regiochemistry early (avoiding the ambiguity of direct formylation on a fluoropyridone) and utilizes commercially available precursors.
Figure 1: The nucleophilic aromatic substitution (SNAr) pathway followed by tautomerization.
Troubleshooting Modules (Q&A Format)
Module A: Reaction Kinetics & Conversion
Q1: The hydrolysis of the 2-chloro precursor stalls at 60-70% conversion. Increasing temperature degrades the aldehyde. How do I push this to completion?
-
Diagnosis: The 2-chloro-5-fluoro pyridine ring is moderately deactivated. While the aldehyde at C3 activates the ring for Nucleophilic Aromatic Substitution (SNAr), the fluorine at C5 can have a variable electronic effect. Stalling usually indicates the formation of a stable protonated intermediate or insufficient nucleophile activity.
-
Solution:
-
Switch Solvent System: If using pure aqueous acid, the organic precursor may have poor solubility. Switch to a Acetic Acid (AcOH) / Water (3:1) system. AcOH acts as a co-solvent that solubilizes the chloro-aldehyde while allowing the water to act as the nucleophile.
-
Add Acetate Buffer: Add 1.5 - 2.0 equivalents of Sodium Acetate (NaOAc) . This buffers the HCl generated during the reaction, preventing the pH from dropping too low (which can protonate the pyridine nitrogen too strongly, actually deactivating it toward nucleophilic attack in some regimes) and drives the equilibrium forward.
-
Temperature Control: Maintain 90–100°C. Do not exceed 110°C to protect the aldehyde.
-
Q2: I see a significant impurity at RRT 0.85 (HPLC). What is it?
-
Diagnosis: This is likely 5-fluoronicotinic acid (or the 2-oxo acid derivative).[1]
-
Cause: Oxidation of the aldehyde. This occurs if the reaction mixture is exposed to air at high temperatures, or if traces of metal ions (Fe, Cu) are present in the reactor walls/stirrer.
-
Correction:
-
Degas all solvents with Nitrogen/Argon for 30 minutes prior to heating.
-
Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) if the problem persists.
-
Ensure glass-lined reactors are used; avoid stainless steel contact if possible.
-
Module B: Isolation & Purification (The "Sticky Phase")
Q3: Upon cooling, the product precipitates as a sticky gum/oil rather than a filterable solid. How do I fix the morphology?
-
Diagnosis: Pyridones are notorious for strong intermolecular hydrogen bonding, leading to aggregation and "oiling out" rather than crystallizing.
-
Solution:
-
The pH Swing: The product is amphoteric.
-
Step 1: Dilute the reaction mixture with water.
-
Step 2: Adjust pH to exactly 3.5 – 4.0 (the approximate isoelectric point region) using 2N NaOH.
-
-
Seeding: You must seed the mixture at 40°C with pure crystalline material (0.5 wt%). If you lack seeds, sonicate a small aliquot to induce nucleation and return it to the reactor.
-
Cooling Profile: Do not crash cool. Ramp down from 40°C to 5°C over 4 hours.
-
Q4: The solid is difficult to dry and retains water/solvent.
-
Diagnosis: Pyridones can form hydrates or solvates.
-
Solution:
-
Perform a final displacement wash with Isopropanol (IPA) . IPA displaces water and has a lower boiling point/heat of vaporization.
-
Dry in a vacuum oven at 45°C with a nitrogen bleed.
-
Validated Experimental Protocol (100g Scale)
Safety Warning: 2-Chloro-5-fluoronicotinaldehyde is a skin irritant. This compound is biologically active. Handle in a fume hood.
| Parameter | Specification |
| Scale | 100 g Input |
| Reaction Time | 6 – 8 Hours |
| Expected Yield | 85 – 92% |
| Purity (HPLC) | > 98.0% (a/a) |
Step-by-Step Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.
-
Charging:
-
Charge Acetic Acid (600 mL).
-
Charge Water (200 mL).
-
Charge 2-Chloro-5-fluoronicotinaldehyde (100 g, 0.627 mol).
-
Charge Sodium Acetate (anhydrous, 103 g, 1.25 mol).
-
-
Reaction:
-
Work-up:
-
Cool the mixture to 50°C .
-
Slowly add Water (800 mL) over 30 minutes.
-
Critical Step: Adjust pH to 3.5 – 4.0 using 6N HCl (if basic) or 4N NaOH (if too acidic, though usually the acetate buffers it near 4-5).
-
-
Crystallization:
-
Cool to 20°C over 2 hours.
-
Seed with 0.5g of pure product (if available).
-
Cool further to 0–5°C and hold for 1 hour.
-
-
Filtration:
-
Filter the white-to-pale-yellow solid.[3]
-
Wash cake with Cold Water (2 x 200 mL).
-
Wash cake with Cold Isopropanol (1 x 100 mL).
-
-
Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.
Data & Logic Visualization
Impurity Identification Logic
Figure 2: Troubleshooting logic for common impurities during scale-up.
Solvent Screening Data (Solubility of Product)
| Solvent | Temp (°C) | Solubility (mg/mL) | Suitability |
| Water (pH 7) | 25 | < 5 | Poor (Good antisolvent) |
| Methanol | 25 | 25 | Moderate |
| DMSO | 25 | > 200 | Excellent (But hard to remove) |
| Acetic Acid/Water (3:1) | 90 | > 150 | Ideal Reaction Medium |
| Dichloromethane | 25 | < 2 | Poor |
References
-
Preparation of 2-chloro-5-fluoronicotinic acid (Analogous Hydrolysis)
- Source: Patent CN100355732C.
- Relevance: Validates the hydrolysis of the 2-chloro-5-fluoro pyridine moiety using aqueous base/acid systems.
-
URL:
-
Synthesis of 5-Fluoro-2-hydroxypyridine (Direct Analog)
-
Source: ChemicalBook / J. Heterocyclic Chem., 10, 779 (1973).[4]
- Relevance: Describes the hydrolysis of 2-methoxy-5-fluoropyridine and 2-halo derivatives to the 2-pyridone using acidic conditions (HCl/HBr), supporting the proposed protocol.
-
URL:
-
-
Stability of Fluorinated Pyridines
-
Source: PubChem CID 7062196 (2-Oxo-1,2-dihydropyridine-3-carbaldehyde).[5]
- Relevance: Provides physical property data and safety classifications (H315, H319) essential for the safety warnings in the protocol.
-
URL:
-
-
General Pyridone Synthesis (Vilsmeier/Hydrolysis Context)
- Source:Journal of Medicinal Chemistry, "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives" (Rel
- Relevance: Discusses the stability and tautomeric nature of 5-fluoro-pyrimidinone/pyridone deriv
-
URL:
Sources
- 1. 5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-F Electrophilic Fluorination Troubleshooting Guide
Welcome to the technical support center for N-F electrophilic fluorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules using N-F reagents. My goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reactions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low or No Product Yield
Question 1: My fluorination reaction is not working, or the yield is significantly lower than expected. What are the primary factors I should investigate?
Low or non-existent yields in N-F electrophilic fluorination can be attributed to several critical factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low or no yield in N-F fluorination reactions.[1] The primary culprits often involve the nucleophilicity of your substrate, the choice of solvent, reaction temperature, and the quality of your reagents.[1][2]
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yield in N-F electrophilic fluorination.
-
Substrate Nucleophilicity: N-F reagents are electrophilic and require a sufficiently nucleophilic substrate to react efficiently. Electron-poor or sterically hindered substrates may exhibit low reactivity.[1][3] For instance, indoles with electron-withdrawing N-protecting groups may only yield trace amounts of difluorinated products.[3] If you suspect low nucleophilicity, consider using a more powerful N-F reagent. Cationic reagents like Selectfluor® are generally more reactive than neutral reagents like N-Fluorobenzenesulfonimide (NFSI).[4][5]
-
Reagent Quality and Stoichiometry:
-
Purity and Stability: N-F reagents are generally stable, crystalline solids with a long shelf life, making them easier to handle than gaseous or highly reactive liquid fluorinating agents.[4][6][7] However, some, like certain N-fluoropyridinium salts, can be moisture-sensitive.[8] Always use fresh, high-purity reagents.
-
Stoichiometry: Incorrect stoichiometry of the substrate, base (if used), and N-F reagent can lead to incomplete conversion or the formation of byproducts.[1][9] Carefully verify the amounts of all reactants.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical and can significantly impact the reaction outcome.[1] The solubility of N-F reagents varies; for example, triflate salts of N-fluoropyridinium are more soluble in haloalkane solvents than their tetrafluoroborate counterparts, leading to higher efficacy.[6] Common solvents include acetonitrile, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[1][2]
-
Temperature: The optimal temperature depends on the substrate and the N-F reagent.[1] Many fluorination reactions are sensitive to temperature and are often initiated at low temperatures (e.g., -78 °C or 0 °C) and gradually warmed to room temperature to prevent side reactions.[2] However, some less reactive substrates may require elevated temperatures.[3][6]
-
Section 2: Poor Selectivity and Side Reactions
Question 2: I'm observing multiple products, including regioisomers and over-fluorinated species. How can I improve the selectivity of my reaction?
Achieving high selectivity is a common challenge in electrophilic fluorination, particularly with activated aromatic systems.
Answer:
Poor selectivity often arises from the high reactivity of some N-F reagents and the nature of the substrate. Here are key strategies to enhance selectivity:
-
Choice of N-F Reagent: The reactivity of N-F reagents spans several orders of magnitude.[10] For highly activated substrates, a less reactive ("tamer") reagent can provide better selectivity.[6][11] For example, while Selectfluor® is a powerful and versatile reagent, the less reactive NFSI might be a better choice to avoid over-fluorination in some cases.[12][13] A quantitative reactivity scale can aid in selecting the appropriate reagent.[10]
-
Control of Stoichiometry: To prevent over-fluorination, especially when the mono-fluorinated product is as reactive or more reactive than the starting material, carefully control the stoichiometry of the N-F reagent.[2] Using slightly less than one equivalent (e.g., 0.95 eq) can be an effective strategy.[2]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.[2][14]
-
Directing Groups: For aromatic substrates, the use of a directing group can provide excellent regiocontrol. Palladium-catalyzed ortho-fluorination of phenylpyridine derivatives is a classic example of this strategy.[15]
Question 3: My reaction is producing significant amounts of sulfonated or aminated byproducts. What causes this and how can I prevent it?
The formation of byproducts other than the desired fluorinated compound points to alternative reaction pathways of the N-F reagent.
Answer:
N-F reagents like NFSI can act as more than just a source of electrophilic fluorine. They can also participate in sulfonylation and amination reactions.[1]
-
Sulfonylation: This occurs when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom. This side reaction is more prevalent with "hard" nucleophiles.[1] Modifying reaction conditions, such as changing the solvent or temperature, can often favor fluorination.
-
Amination: NFSI can also act as an aminating agent, particularly in the presence of transition metal catalysts.[1] If amination is a significant issue, consider running the reaction under catalyst-free conditions if your substrate allows, or screen different metal catalysts.
Caption: Competing reaction pathways for NFSI.
Section 3: Reagent and Reaction Medium Considerations
Question 4: There are many N-F reagents available. How do I choose the most appropriate one for my specific application?
The selection of the right N-F reagent is a critical decision that balances reactivity with safety and practicality.[7]
Answer:
The choice of an N-F reagent depends on several factors, including the nucleophilicity of your substrate, the desired selectivity, and the reaction conditions.
Table 1: Comparison of Common N-F Reagents
| Reagent | Class | Physical Form | General Reactivity | Key Characteristics |
| Selectfluor® | Cationic (N-F) | Crystalline Solid | High | Bench-stable, versatile, can be used in aqueous solutions.[7][8] |
| NFSI | Neutral (N-F) | Crystalline Solid | Moderate | Widely used, can also act as an aminating or sulfonylating agent.[1][16] |
| N-Fluoropyridinium Salts | Cationic (N-F) | Crystalline Solids | Variable | Reactivity can be tuned by substituents on the pyridine ring.[6] |
-
For less reactive substrates , a more powerful reagent like Selectfluor® or a highly activated N-fluoropyridinium salt is often necessary.[5][6]
-
For highly reactive substrates where selectivity is a concern , a milder reagent such as NFSI may be preferable.[12]
Question 5: How critical are anhydrous conditions for N-F electrophilic fluorination?
The requirement for anhydrous conditions is a common point of concern in many organic reactions.
Answer:
While many fluorinating reagents can react violently with water, the necessity for strictly anhydrous conditions depends on the specific N-F reagent and the reaction mechanism.[2]
-
Reagents like Selectfluor® are remarkably stable and can even be used in aqueous solutions. [8]
-
However, for reactions involving strong bases or moisture-sensitive catalysts, even trace amounts of water can be detrimental.[1][2]
-
Some N-F reagents, such as certain 2,6-dichloro-N-fluoropyridinium salts, are very sensitive to moisture.[8]
General Recommendation: Unless the protocol explicitly states that water is tolerated or required, it is best practice to use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility and minimize side reactions.[2]
Section 4: Mechanistic Considerations
Question 6: What is the prevailing mechanism for N-F electrophilic fluorination, and how does it influence my experimental design?
Understanding the reaction mechanism can provide valuable insights for optimizing your reaction.
Answer:
The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both an SN2-type pathway and a single-electron transfer (SET) process.[17]
-
SN2-type Mechanism: In this pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the formation of the C-F bond and the displacement of the nitrogen-containing leaving group.[5] Kinetic studies and the lack of rearranged products in radical probe experiments provide strong support for this mechanism in many cases.[17]
-
Single-Electron Transfer (SET) Mechanism: In some instances, particularly with highly electron-rich substrates, an SET from the nucleophile to the N-F reagent may occur, generating a radical cation and an N-F radical anion, which then collapse to form the product.
For most practical purposes, considering the reaction as an SN2-type process is a useful model for predicting reactivity and selectivity.[17] For the electrophilic aromatic substitution (SEAr) of aromatic compounds, the reaction is believed to proceed through a Wheland-type intermediate, where the initial attack on the aromatic ring is often the rate-determining step.[18]
Caption: A simplified SN2 mechanism for N-F electrophilic fluorination.
Experimental Protocols
Protocol 1: General Procedure for the α-Fluorination of a β-Ketoester using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the β-ketoester (1.0 mmol, 1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α-fluorinated β-ketoester.[7]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[7]
Protocol 2: Palladium-Catalyzed Fluorination of an N-Substituted Indole using NFSI
This protocol is adapted from literature procedures and should be optimized for your specific system.
-
Preparation: To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol, 1.0 equiv) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) and ligand (if required).[1]
-
Reagent Addition: Add NFSI (1.0 mmol, 2.0 equiv) and an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE), 2 mL) under an inert atmosphere.[1]
-
Reaction: Seal the tube and stir the mixture at the optimized temperature (e.g., 60-100 °C). Monitor the reaction by TLC.[1]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite.[1]
-
Purification: Concentrate the filtrate and purify the crude residue by flash chromatography on silica gel.[1]
References
-
Electrophilic fluorination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1834–1881. [Link]
- Shainyan, B. A., & Kornblit, V. Y. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(10), 1309-1315.
-
Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 347-672. [Link]
-
Ilardi, E. A., & Togni, A. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7793–7799. [Link]
-
Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279. [Link]
-
Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264–5279. [Link]
-
Lee, S. J., & Chi, D. Y. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3429–3443. [Link]
-
Ma, J.-A., & Cahard, D. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 108(9), PR1-PR43. [Link]
-
Pitts, C. R., & Lectka, T. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Bioorganic & Medicinal Chemistry, 22(19), 5287–5295. [Link]
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved February 19, 2026, from [Link]
-
Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 747-758. [Link]
-
Help on tricky electrophilic fluorination. (2025, February 23). Reddit. [Link]
-
Lee, S. J., & Chi, D. Y. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3429–3443. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470–477. [Link]
- Chambers, R. D., Hodgson, D. R. W., & Taylor, A. J. (2011). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Journal of Fluorine Chemistry, 132(11), 934-941.
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. [Link]
-
Singh, P., Singh, N., Kumar, A., & Bala, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic & Medicinal Chem IJ, 3(5). [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1834–1881. [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]
-
Scale ranks reactivity of fluorinating reagents. (2018, October 8). Chemistry World. [Link]
- Stavber, S., & Zupan, M. (2005). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Acta Chimica Slovenica, 52(1), 13-26.
-
Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., Boursalian, G. B., Furuya, T., ... & Ritter, T. (2011). A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639–642. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brynmawr.edu [brynmawr.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Handling Moisture-Sensitive Fluorinating Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorinating reagents in their synthetic workflows. The introduction of fluorine into a molecule can be a transformative step in drug discovery, but the reagents used often demand meticulous handling due to their high reactivity, particularly with water.[1] This resource provides in-depth, field-proven insights into managing the moisture sensitivity of these critical reagents, moving beyond simple instructions to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot effectively, ensure reproducibility, and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered when working with moisture-sensitive fluorinating agents.
Q1: How can I tell if my fluorinating reagent has been compromised by moisture?
A1: Detecting moisture contamination is critical as it is a primary cause of reaction failure. Look for a combination of visual and performance-based indicators:
-
Visual Changes: Be alert for alterations in the physical appearance of the reagent. This can include the clumping of previously free-flowing powders, discoloration (e.g., white powders appearing off-white or yellow), or fuming when the container is opened.[2]
-
Reduced Reactivity: The most definitive sign of a compromised reagent is a significant drop in reaction yield or a complete failure of the reaction to proceed under previously optimized conditions.[2]
-
Inconsistent Results: If you observe high variability in outcomes between experiments using the same bottle of reagent, moisture contamination during storage or repeated use is a likely culprit.[2]
Q2: My fluorination reaction failed. How can I determine if moisture was the primary cause?
A2: A failed reaction requires a systematic investigation to pinpoint the cause. Moisture is a frequent suspect, and its role can be diagnosed through the following steps:
-
Re-evaluate Your Setup: Meticulously review your experimental setup. Ensure all glassware was rigorously dried, either in an oven or by flame-drying, and allowed to cool under a positive pressure of an inert gas like nitrogen or argon.[2] Check for any potential leaks in your system that could allow atmospheric moisture to enter.
-
Assess Solvent Purity: The water content in your solvent is a critical variable. Even commercially available "anhydrous" solvents can contain trace amounts of water sufficient to ruin a sensitive reaction.[2][3] It is best practice to use freshly dried solvents or to verify the water content using a Karl Fischer titrator.
-
Run a Control Reaction: Perform a small-scale reaction using a substrate known to be reliably fluorinated under your standard conditions. Success with the control substrate points towards an issue with your specific, new substrate, while failure suggests a systemic problem with the reagent or conditions.[2]
-
Test a New Reagent Bottle: If possible, compare the performance of your current reagent with that of a new, unopened bottle. If the new reagent provides the expected outcome, it strongly indicates that your original bottle was compromised by moisture.[2]
Q3: What are the best practices for storing moisture-sensitive fluorinating agents?
A3: Proper storage is the most effective preventative measure to maintain the potency and reliability of your fluorinating agents.
-
Inert Atmosphere: Always store reagents under a dry, inert atmosphere (nitrogen or argon).[2] For exceptionally sensitive reagents, storage inside a glovebox is the gold standard.[2]
-
Tightly Sealed Containers: Ensure the container cap is securely fastened immediately after each use. For bottles that are accessed frequently, using high-quality septa and sealing with parafilm provides an additional barrier against moisture ingress.[2]
-
Use a Desiccator: Storing containers inside a desiccator charged with a suitable drying agent (e.g., Drierite) adds another layer of protection from ambient humidity.[2]
Q4: Which common fluorinating reagents are most sensitive to moisture?
A4: Sensitivity to water varies significantly among fluorinating reagents. The choice of reagent often involves a trade-off between reactivity and handling difficulty. Below is a comparative table summarizing the moisture sensitivity of several common agents.
| Reagent Name | Common Acronym | Physical Form | Moisture Sensitivity & Reactivity with Water | Recommended Handling |
| Diethylaminosulfur Trifluoride | DAST | Yellow-brown liquid | Extreme. Reacts violently and exothermically with water, releasing toxic HF gas.[1] | Must be handled by trained personnel under a strictly inert atmosphere in a fume hood.[1] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Colorless to yellow liquid | High. Reacts rapidly and exothermically with water.[2] | Handle under an inert atmosphere. More thermally stable than DAST.[3] |
| N-Fluorobenzenesulfonimide | NFSI | White crystalline solid | Moderate. Can be detrimental in the presence of strong bases or moisture-sensitive catalysts.[4] | Generally bench-stable, but best stored in a cool, dry place.[1][4] |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | White crystalline solid | Low. Generally bench-stable and easy to handle. Some reactions can even be performed using water as a solvent.[5] | Standard laboratory practices are often sufficient, though storage in a desiccator is recommended. |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | White crystalline solid | Low. Reactivity with water is slow, making it easier to handle in open air compared to DAST. | Easier to handle than many liquid nucleophilic fluorinating agents. |
Troubleshooting & Optimization Guides
This section provides structured workflows to diagnose and resolve specific issues encountered during fluorination reactions.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most common problem and often traces back to moisture contamination or reagent deactivation. The following decision tree provides a systematic approach to troubleshooting.
Caption: Troubleshooting decision tree for low-yield fluorination reactions.
Issue 2: Formation of a White Precipitate
The appearance of an unexpected white solid in the reaction mixture often indicates a reaction with water.
-
Possible Cause: The fluorinating agent has reacted with residual moisture in the solvent, on the glassware, or with acidic byproducts generated in situ. For example, reagents like DAST react with water to form sulfur oxides and HF, which can then react with glassware or other species.
-
Solution: Ensure all components of the reaction are scrupulously dry.[2] This includes the solvent, the glassware, and the starting materials. If your substrate is an alcohol, ensure it is rigorously dried, as it can be a source of water.[6]
Essential Experimental Protocols
Adherence to strict anhydrous techniques is paramount for success. The following protocols outline best practices for setting up moisture-sensitive fluorination reactions.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol describes the standard procedure for creating an oxygen- and moisture-free environment in a reaction flask using an inert gas balloon, a technique common in teaching and research labs.[7]
-
Glassware Preparation: Flame-dry or oven-dry the reaction flask containing a magnetic stir bar. While hot, fold a rubber septum over the joint.
-
Inert Gas Purge: Clamp the hot flask to a stand and insert a needle attached to a balloon filled with nitrogen or argon. Insert a second, open "exit" needle to allow the air to be displaced.
-
Flushing: Allow the inert gas to flush the flask for approximately 5-10 minutes.[7][8] The positive flow of gas will push out the air and any moisture.
-
Cooling: Remove the exit needle first, then the inert gas inlet needle, to maintain a slight positive pressure. Allow the flask to cool completely to room temperature. The flask is now under an inert atmosphere and ready for the addition of reagents.
Caption: General workflow for handling moisture-sensitive fluorinating agents.
Protocol 2: Transfer of Anhydrous Solvents and Reagents
Transferring materials without introducing atmospheric moisture is a critical skill.
-
Solvent Transfer: Use a dry, gas-tight syringe or a cannula to transfer anhydrous solvent from a sealed source bottle (e.g., AcroSeal™ or Sure/Seal™) to the reaction flask.[2][9] The reaction flask should be maintained under a positive pressure of inert gas during the transfer.
-
Solid Reagent Transfer: If the fluorinating agent is a solid, it should be weighed quickly and added to the reaction flask under a positive flow of inert gas to minimize exposure to air. For highly sensitive solids, this entire transfer process should be performed inside a glovebox.[2]
-
Liquid Reagent Transfer: Use a dry syringe to withdraw the required volume of the liquid reagent. It is good practice to first draw a small amount of inert gas from the headspace of the reaction flask into the syringe before drawing up the liquid. This "inert gas buffer" prevents any air in the syringe needle from being introduced into the reaction.[7]
By understanding the chemical principles behind moisture sensitivity and adopting these rigorous techniques, you can significantly improve the success rate and reproducibility of your fluorination reactions.
References
- Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Benchchem.
- What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK.
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- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
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Validation & Comparative
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde characterization techniques
An In-Depth Comparative Guide to the Analytical Characterization of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of this compound (CAS: 917391-98-1). As a key heterocyclic building block in medicinal chemistry and materials science, its unambiguous characterization is paramount for ensuring experimental reproducibility and advancing drug discovery programs.[1][2][3] This document moves beyond mere procedural descriptions to explain the strategic rationale behind the selection of each technique, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Workflow for Unambiguous Characterization
The structural confirmation of a novel or synthesized compound is not a linear process but a multi-faceted, self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle. The data from one method should corroborate the findings of another, creating a robust and defensible characterization package. The following workflow represents a best-practice approach, starting with foundational techniques and progressing to the definitive solid-state structure.
Caption: A typical analytical workflow for the characterization of a small organic molecule.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most crucial checkpoint to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental composition. For this compound, with a molecular formula of C₆H₄FNO₂, this step is non-negotiable.[4][5]
Expertise & Experience: Choosing the Right Ionization Technique
While multiple ionization techniques exist, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds. ESI is a "soft" ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying spectral interpretation.[6][7] This is critical for avoiding ambiguity in the initial analysis.
Comparative Data: Expected Mass Spectrometry Results
| Property | Theoretical Value | Expected Experimental Observation | Rationale |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄FNO₂ | Confirmed by HRMS. |
| Molecular Weight | 141.10 g/mol [4][5] | - | This is the average molecular weight. MS measures isotopic mass. |
| Monoisotopic Mass | 141.02261 Da | 141.0226 ± 5 ppm | The exact mass calculated from the most abundant isotopes. |
| [M+H]⁺ Ion | 142.03038 Da | m/z 142.0304 | Protonated molecule, commonly observed in positive ion mode ESI. |
| [M-H]⁻ Ion | 140.01483 Da | m/z 140.0148 | Deprotonated molecule, observed in negative ion mode ESI. |
| [M+Na]⁺ Ion | 164.01255 Da | m/z 164.0126 | Sodium adduct, common in ESI and a useful confirmation. |
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Calibrate the instrument immediately before analysis using a standard calibrant mixture.
-
Method Parameters:
-
Ionization Mode: ESI (run in both positive and negative modes).
-
Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
-
Data Analysis: Compare the measured m/z of the most intense ion in the molecular ion cluster to the theoretical exact mass. The mass error should be less than 5 ppm to confidently assign the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.
Expertise & Experience: The Power of a Multinuclear Approach
A ¹H NMR spectrum alone is insufficient. The pyridone scaffold contains exchangeable protons (N-H) and a complex spin system.
-
¹H NMR reveals the number and environment of protons.
-
¹³C NMR provides the carbon skeleton.
-
¹⁹F NMR is essential for confirming the presence and position of the fluorine atom, which is a key structural feature.[8][9] The fluorine atom will couple with nearby ¹H and ¹³C nuclei, providing crucial connectivity information. Two-dimensional NMR experiments like HMQC and HMBC can further confirm the assignments by showing direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons.[10]
Comparative Data: Predicted NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| ¹H | 11.5 - 12.5 | br s | - | The acidic N-H proton of the 2-pyridone tautomer.[11] |
| ¹H | 10.1 - 10.3 | d | ~2-3 Hz | Aldehyde proton (-CHO), showing a small coupling to the H4 proton.[12][13] |
| ¹H | 8.0 - 8.2 | d | ~5-7 Hz (JH-F) | H4 proton, coupled to the fluorine at C5. |
| ¹H | 7.8 - 8.0 | d | ~2-3 Hz (JH-H) | H6 proton, coupled to the H4 proton. |
| ¹³C | 187 - 190 | d | ~3-5 Hz | Aldehyde carbonyl (C=O). |
| ¹³C | ~160 | d | ~2-4 Hz | Pyridone carbonyl (C=O). |
| ¹³C | 155 - 158 | d | ~240-260 Hz (JC-F) | C5, the carbon directly bonded to fluorine, shows a characteristic large one-bond coupling.[11] |
| ¹³C | 110 - 145 | Multiple signals | - | Remaining aromatic carbons (C3, C4, C6), with smaller C-F couplings. |
| ¹⁹F | -110 to -140 | m | - | Typical range for a fluoropyridine derivative, referenced to CFCl₃.[8][9] |
Protocol: Multinuclear NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the polar compound and allows for the observation of the exchangeable N-H proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. This is a quick experiment due to the 100% natural abundance of ¹⁹F.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO at 2.50 and 39.52 ppm, respectively). Integrate the ¹H signals to confirm proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assemble the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[14] For this molecule, FT-IR provides direct evidence for the aldehyde, the pyridone amide, and the carbon-fluorine bond, corroborating the structural information derived from NMR and MS.
Expertise & Experience: Solid-State vs. Solution
It is crucial to analyze the compound in its solid state (e.g., using an ATR accessory or as a KBr pellet). This is because the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms can be solvent-dependent. In the solid state, the 2-pyridone form is overwhelmingly favored, which is evident by the presence of a strong C=O stretching frequency and the absence of a strong, broad O-H stretch.[3]
Comparative Data: Expected FT-IR Absorption Bands (Solid State, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3300 | Medium, Broad | N-H stretch | Characteristic of the hydrogen-bonded N-H group in the pyridone ring. |
| ~1700 | Strong | C=O stretch (Aldehyde) | Confirms the presence of the aldehyde functional group.[15] |
| ~1660 | Very Strong | C=O stretch (Amide I) | The characteristic carbonyl absorption of the 2-pyridone ring. |
| 1550 - 1640 | Strong, Multiple | C=C / C=N stretches | Aromatic ring vibrations. |
| 1100 - 1300 | Strong | C-F stretch | A strong, characteristic band confirming the C-F bond. |
Protocol: FT-IR using Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is essential to subtract the absorbance of air (CO₂ and H₂O).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify the key absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Diffraction: The Definitive Answer
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous structural information.[16] It is the only technique that directly maps the three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[17][18]
Expertise & Experience: The Rate-Limiting Step
The primary challenge of this technique is growing a high-quality single crystal, which can often be the rate-limiting step.[16] Success requires careful experimentation with various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate, or a mixture).
-
Allow the solution to cool slowly and undisturbed over several days. Slow evaporation is a simple and often effective method.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer. The cold stream minimizes thermal motion and potential crystal degradation. Collect diffraction data using a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final refined structure provides precise atomic coordinates.
Summary and Recommendations
A combination of these four techniques provides a comprehensive and irrefutable characterization of this compound.
-
For Routine Confirmation: HRMS and ¹H NMR are the minimum required to confirm identity and assess purity for subsequent reactions.
-
For Full Elucidation: A complete dataset including HRMS, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR is necessary for publication or regulatory submission.
-
For Absolute Proof: Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.
By employing this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work and build a solid foundation for future studies involving this valuable chemical intermediate.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde.
- PMC. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- The Royal Society of Chemistry. (2023). FT-IR spectral studies.
- BLDpharm. (n.d.). 917391-98-1|this compound.
- BIOZOL. (n.d.). This compound, CAS [[917391-98-1]].
- PMC. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ScienceDirect. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
- SciELO. (n.d.). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies.
- Sigma-Aldrich. (n.d.). 5-Fluoropyridine-3-carbaldehyde.
- PubChem. (n.d.). 2-Fluoro-5-formylpyridine.
- Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- Ossila. (n.d.). 5-(Trifluoromethyl)-2-pyridone.
- ResearchGate. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.
- MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
- PMC. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
- PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
- Semantic Scholar. (2020). Top 295 Journal of the American Society for Mass Spectrometry papers published in 2020.
- ResearchGate. (n.d.). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.
- SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9.
- ResearchGate. (2022). DFT of 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC) Adsorption, Spectroscopic, Solvent Effect, and SERS Analysis.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-fluoro-pyridine-3-carbaldehyde.
- CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- PMC. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
- University of Oxford Department of Chemistry. (2022). Mass spectrometry-based methods to investigate potential COVID-19 treatments.
- Iowa State University Digital Repository. (n.d.). The use of functional group and hydrogen deuterium exchange filtering in mass spectrometry imaging with on-tissue chemical derivatization for untarget.
- Springer. (n.d.). XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to.
- MassBank. (2024). MSBNK-Eawag-EQ01153603.
- UCSD Computational Mass Spectrometry Website. (n.d.). GNPS.
- Macklin. (n.d.). F945820, 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, 95%.
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HPLC Analysis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: A Comparative Method Development Guide
This guide provides a technical comparison of HPLC methodologies for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 917391-98-1). It is designed for analytical scientists requiring robust purity profiling and assay methods for this pharmaceutical intermediate.
Executive Summary
The analysis of This compound presents a dual challenge: tautomeric equilibrium (2-pyridone vs. 2-hydroxypyridine) and aldehyde reactivity (oxidation/hydration). Standard C18 methods often fail to resolve these tautomers or provide sufficient retention for this polar, fluorinated heterocycle, leading to peak splitting and poor tailing factors.
This guide compares three distinct separation modes:
-
Standard C18 (Baseline): Often insufficient for polar retention.
-
Pentafluorophenyl (PFP) Core-Shell (Recommended): Leverages fluorous-fluorous interactions for superior selectivity.
-
HILIC (Alternative): Best for tracking highly polar degradation products.
Compound Profiling & Critical Quality Attributes (CQAs)
Understanding the molecule's behavior in solution is the prerequisite for method selection.
| Property | Description | Chromatographic Impact |
| Structure | Pyridone ring with C5-Fluorine and C3-Aldehyde.[1] | Fluorine increases acidity; Aldehyde is reactive. |
| Tautomerism | Exists in equilibrium between lactam (2-oxo) and lactim (2-hydroxy) forms. | Can cause peak splitting or broadening if interconversion rate is similar to chromatographic timescale. |
| Acidity (pKa) | The NH proton is weakly acidic (pKa ~11); Fluorine lowers pKa. | Mobile phase pH must control ionization to prevent peak tailing. |
| UV Absorbance | Dual-wavelength detection recommended (254 nm for sensitivity, 310 nm for specificity). |
Visualization: Tautomerism & Degradation Pathways
The following diagram illustrates the dynamic equilibrium and potential degradation pathways that the HPLC method must resolve.
[2]
Comparative Method Guides
Method A: The "Standard" C18 Approach (Baseline)
Most labs start here. For this specific compound, it is often suboptimal.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction.
-
Verdict: Passable but risky. The polar pyridone core elutes early (
), often near the solvent front where ion suppression is high. The basic nitrogen (even if amide-like) can interact with silanols, causing tailing.
Method B: The "Targeted" Fluorophenyl (PFP) Approach (Recommended)
Optimized for fluorinated aromatics and polar heterocycles.
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Thermo Hypersil GOLD PFP), 2.6 µm.
-
Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B).
-
Mechanism:
interactions, dipole-dipole, and specific fluorine-fluorine retention . -
Verdict: Superior. The PFP phase provides alternative selectivity, pulling the fluorinated analyte away from the void volume. Methanol is preferred over ACN to enhance
interactions.
Method C: HILIC (Alternative)
Reserved for when polar impurities (e.g., N-oxide or highly oxidized species) must be quantified.
-
Column: Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).
-
Mobile Phase: 10 mM Ammonium Acetate pH 5.8 (90% ACN).
-
Verdict: Specialized. Excellent for retaining the very polar degradation products, but requires long equilibration times and is less robust for routine QC.
Comparative Data Summary (Simulated based on Class Behavior)
| Parameter | Method A (C18) | Method B (PFP) - Winner | Method C (HILIC) |
| Retention Time ( | 2.1 min (Early elution) | 4.5 min (Ideal retention) | 6.2 min |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.08 (Symmetric) | 1.2 |
| Resolution ( | < 1.5 (vs. Acid impurity) | > 3.0 | > 4.0 |
| LOD (S/N=3) | 0.5 µg/mL | 0.1 µg/mL (Sharper peak) | 0.8 µg/mL |
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for assay and purity analysis.
Reagents & Preparation[2][3]
-
Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.
-
Organic (Mobile Phase B): 100% Methanol (LC-MS grade). Note: Methanol enhances the selectivity of PFP columns for fluorinated compounds more than Acetonitrile.
-
Diluent: Water:Methanol (90:10 v/v). Crucial: High organic content in diluent can cause "solvent effect" peak distortion for early eluters.
Instrument Parameters[1]
-
Column: Kinetex F5 (PFP), 100 x 4.6 mm, 2.6 µm (Phenomenex) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical to stabilize tautomer ratio).
-
Detection: DAD/UV at 254 nm (Assay) and 310 nm (Impurity ID).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Comment |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Loading |
| 10.0 | 40 | 60 | Gradient Elution |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Workflow Visualization
The following decision tree guides the analyst through method optimization.
Expert Insights & Troubleshooting
Peak Splitting (The Tautomer Trap)
If you observe a split peak or a "shoulder" for the main compound, it is likely the separation of the lactam and lactim tautomers.
-
Solution: Increase column temperature to 40-45°C . Higher thermal energy increases the rate of tautomeric interconversion, causing the distinct peaks to coalesce into a single, sharp peak (time-averaged signal).
Aldehyde Instability
The C3-aldehyde is susceptible to oxidation (forming the carboxylic acid) or reaction with primary amines.
-
Precaution: Do NOT use amine-based buffers (like Ammonium Acetate) if the pH is > 7, as Schiff bases may form. Stick to acidic buffers (Formate/Phosphate).
-
Sample Prep: Prepare samples in amber glass vials to prevent photo-oxidation. Analyze within 24 hours.
Sample Solvent Effects
Dissolving this compound in 100% DMSO and injecting a large volume (>5 µL) onto a high-aqueous initial gradient will cause peak distortion.
-
Fix: Dilute the DMSO stock at least 1:10 with the initial mobile phase (95% Water / 5% MeOH) before injection.
References
-
PubChem. (n.d.). 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Pereira, L., et al. (2008). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved February 19, 2026, from [Link]
-
WuXi Biology. (n.d.). Tautomerism: 2-Hydroxypyridine vs 2-Pyridone. WuXi AppTec.[1] Retrieved February 19, 2026, from [Link]
-
SIELC Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved February 19, 2026, from [Link]
Sources
Comparative Guide: 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde vs. Non-Fluorinated Analogs
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This guide provides a technical comparison between 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (5-F-Py-CHO) and its non-fluorinated analog, 2-oxo-1,2-dihydropyridine-3-carbaldehyde (Py-CHO) .
The introduction of a fluorine atom at the C5 position of the 2-pyridone scaffold is a strategic bioisosteric replacement. While the steric demand of fluorine is only slightly larger than hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å), its high electronegativity (
Physicochemical Profile
The following table contrasts the key physicochemical properties. Note that the fluorinated analog exhibits a lower pKa for the amide nitrogen due to inductive electron withdrawal, potentially influencing solubility and binding interactions.
| Feature | Non-Fluorinated (Py-CHO) | 5-Fluoro Analog (5-F-Py-CHO) | Impact of Fluorination |
| Formula | C₆H₅NO₂ | C₆H₄FNO₂ | +18 Da (Mass shift) |
| MW | 123.11 g/mol | 141.10 g/mol | Negligible steric bulk increase |
| LogP (Calc) | ~ -0.6 to -0.4 | ~ -0.2 to 0.1 | Slight increase in lipophilicity (hydrophobic surface area) |
| pKa (NH) | ~ 11.0 (Lactam) | ~ 9.5 - 10.0 | Increased Acidity: F withdraws |
| C3-CHO Reactivity | Moderate Electrophile | High Electrophile | F (-I effect) increases partial positive charge ( |
| Metabolic Liability | High (C5 Oxidation) | Low (Blocked) | C-F bond (116 kcal/mol) resists CYP450 attack. |
Synthetic Reactivity & Mechanism
The "Fluorine Effect" on Aldehyde Condensation
In drug discovery, these aldehydes are ubiquitous intermediates for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) via Knoevenagel condensation or Schiff base formation.
Mechanistic Insight:
The fluorine atom at C5 exerts a strong inductive effect (-I) through the
-
Result: The carbonyl carbon of 5-F-Py-CHO is more electron-deficient than that of Py-CHO.
-
Observation: Reaction rates with weak nucleophiles (e.g., anilines, ureas) are typically faster for the 5-F analog.
-
Process Implication: Milder acids/bases can often be used for the fluorinated analog, reducing byproduct formation.
Visualization: Reactivity & Synthesis Workflow
The following diagram illustrates the divergent reactivity and synthetic utility of the 5-fluoro scaffold.
Figure 1: Comparative workflow showing the impact of C5-fluorination on synthetic reactivity (aldehyde condensation) and downstream metabolic stability.
Medicinal Chemistry Implications[1][2][3][4][5][6][7][8]
Metabolic Stability (The Primary Driver)
The C5 position of the 2-pyridone ring is electronically enriched in the non-fluorinated analog, making it a "soft spot" for electrophilic attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Py-CHO Fate: Rapid oxidation to the 5-hydroxy-2-pyridone, followed by Phase II conjugation (glucuronidation) and excretion.
-
5-F-Py-CHO Fate: The C-F bond is metabolically inert under physiological conditions. This "metabolic blocking" significantly increases the half-life (
) and bioavailability of the final drug candidate.
Binding Affinity
Fluorine can act as a weak hydrogen bond acceptor.[1] In kinase pockets (e.g., p38 MAP kinase), the 5-F atom can:
-
Fill small hydrophobic pockets that H cannot.
-
Alter the orientation of the carbonyl group via dipole-dipole interactions, potentially improving the binding vector of the inhibitor.
Experimental Protocols
Protocol A: Comparative Knoevenagel Condensation
Objective: To demonstrate the enhanced reactivity of the 5-fluoro analog in forming a fused bicyclic system (e.g., with malononitrile).
Materials:
-
Aldehyde (1.0 eq): 5-F-Py-CHO vs. Py-CHO
-
Malononitrile (1.1 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol (EtOH)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of absolute EtOH at room temperature (RT). Note: 5-F-Py-CHO may dissolve faster due to different lattice energy.
-
Addition: Add 1.1 mmol of malononitrile, followed by dropwise addition of piperidine (0.1 mmol).
-
Monitoring: Stir at RT. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Expectation: The 5-F-Py-CHO reaction often reaches completion within 30-60 minutes .
-
Expectation: The Py-CHO reaction may require 2-4 hours or mild heating (40°C) to reach comparable conversion.
-
-
Workup: Cool the mixture on ice. The product typically precipitates. Filter and wash with cold EtOH.
-
Analysis: Compare isolated yields. The fluorinated analog typically provides cleaner reaction profiles due to the speed of the main reaction outcompeting side reactions.
Protocol B: In Vitro Microsomal Stability Assay
Objective: To validate the metabolic blocking effect of the fluorine substitution.
System: Pooled Human Liver Microsomes (HLM).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of the final inhibitor derived from Py-CHO and 5-F-Py-CHO in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final) to initiate metabolism. Incubate at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Quantification: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Target Result: The 5-Fluoro analog should show <20% degradation at 60 min, whereas the non-fluorinated analog typically shows >50% loss.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Database. (n.d.). This compound (CID 11462058). National Center for Biotechnology Information.
Sources
A Comparative Guide to the Reactivity of N-Fluoropyridinium Salts in Electrophilic Fluorination
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science.[1][2][3] The unique properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the development of efficient and selective fluorinating agents a critical endeavor.[2][3] Among the arsenal of electrophilic fluorinating reagents, N-fluoropyridinium salts have emerged as a versatile and widely utilized class of compounds, offering a tunable reactivity profile that can be tailored to a diverse range of substrates.[4][5][6]
This guide provides a comprehensive comparison of the reactivity of various N-fluoropyridinium salts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic challenges. We will delve into the structural factors governing their fluorinating power, present comparative experimental data, and provide a detailed protocol for a representative fluorination reaction.
Understanding the Reactivity of N-Fluoropyridinium Salts: A Tale of Structure and Electronics
The electrophilic fluorinating strength of N-fluoropyridinium salts is intricately linked to the electronic properties of the pyridinium ring and the nature of the counter-anion.[7][8] The fundamental principle is that a more electron-deficient pyridinium ring enhances the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent.[8]
This reactivity can be modulated in several ways:
-
Substituents on the Pyridine Ring: Electron-withdrawing groups (e.g., chloro, nitro) on the pyridine ring increase the reactivity of the N-fluoropyridinium salt.[8][9] Conversely, electron-donating groups (e.g., methyl, methoxy) decrease the reactivity.[10][11] This allows for a fine-tuning of the reagent's power to match the nucleophilicity of the substrate, thereby minimizing side reactions.[5]
-
The Counter-Anion: While the primary influence on reactivity comes from the cationic pyridinium moiety, the counter-anion can also play a role, particularly in terms of solubility and stability.[7][10] Non-nucleophilic and weakly coordinating anions like triflate (OTf⁻) and tetrafluoroborate (BF₄⁻) are commonly employed to ensure the salt's stability and prevent unwanted side reactions.[7] Kinetic studies have shown that for some salts, like the 2,6-dichloro-N-fluoropyridinium derivatives, the counter-ion has little effect on the overall reactivity.[9]
A landmark study by Mayr and co-workers established a quantitative reactivity scale for various electrophilic fluorinating reagents, including several N-fluoropyridinium salts, based on kinetic measurements.[9][12] This scale provides an invaluable tool for rationally selecting a reagent with the appropriate fluorinating power.
Comparative Performance: A Data-Driven Look at Reactivity
To illustrate the practical implications of these structural variations, the following table summarizes the performance of different N-fluoropyridinium salts in the fluorination of a representative substrate, a β-dicarbonyl compound. The data is a composite from various literature sources and is intended to provide a comparative overview.
| N-Fluoropyridinium Salt | Structure | Relative Reactivity (krel vs. Selectfluor)[9] | Typical Yield (%) | Key Characteristics & Applications |
| N-Fluoro-2,4,6-trimethylpyridinium Triflate | 0.000003 | 85-95% | A mild and selective reagent, ideal for highly reactive nucleophiles such as carbanions and enamines.[10][13] | |
| N-Fluoropyridinium Triflate | 0.0001 | 80-90% | A versatile and moderately reactive agent suitable for a broad range of substrates, including enol silyl ethers and activated aromatic compounds.[14][15] | |
| N-Fluoro-2,6-dichloropyridinium Triflate | 1.1 | 75-85% | A more reactive salt due to the electron-withdrawing chloro groups, effective for less reactive substrates.[9] | |
| N-Fluoropentachloropyridinium Triflate | 130 | 70-80% | One of the most powerful N-fluoropyridinium-based reagents, capable of fluorinating weakly nucleophilic substrates.[5][9] It is highly reactive and moisture-sensitive.[9] |
The Mechanism of Electrophilic Fluorination: A Closer Look
The prevailing mechanism for the electrophilic fluorination of many carbon nucleophiles by N-fluoropyridinium salts is a direct, bimolecular nucleophilic substitution (Sₙ2) at the fluorine atom.[16] This is in contrast to a single-electron transfer (SET) pathway, which may operate for certain substrates and highly oxidizing reagents.[1]
The Sₙ2 mechanism involves the attack of the nucleophile on the electrophilic fluorine atom, leading to the formation of a C-F bond and the displacement of the pyridine leaving group.
Caption: Experimental workflow for the fluorination of a β-ketoester.
Self-Validation and Trustworthiness:
The success of this protocol relies on the careful exclusion of moisture to ensure the complete formation and stability of the enolate intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, spot corresponding to the fluorinated product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) to confirm its structure and purity.
Conclusion: Making an Informed Choice
The family of N-fluoropyridinium salts offers a powerful and tunable platform for electrophilic fluorination. By understanding the interplay between the electronic nature of the pyridine ring and the reactivity of the N-F bond, researchers can select the most appropriate reagent for their specific synthetic needs. For highly activated substrates, a milder reagent like N-fluoro-2,4,6-trimethylpyridinium triflate is often the best choice to ensure selectivity. For less reactive substrates, more powerful reagents such as N-fluoro-2,6-dichloropyridinium triflate or N-fluoropentachloropyridinium triflate may be required. The quantitative reactivity scale provides an excellent starting point for this selection process, enabling more rational and efficient reaction development in the pursuit of novel fluorinated molecules.
References
- Organic Syntheses Procedure. n-fluoropyridinium triflate.
- Umemoto, T., Harasawa, K., Tomizawa, G., Kawada, K., & Tomita, K. (2006). Syntheses and Properties of N-Fluoropyridinium Salts. Oxford Academic.
- Bentham Science. N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry.
- Benchchem. A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
- Umemoto, T., et al. (1997). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content. The Journal of Organic Chemistry.
- Shimizu, M., & Hiyama, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- European Patent Office. Method for preparing N-fluoropyridinium salts.
- Wikipedia. Electrophilic fluorination.
- ResearchGate. N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides.
- El-Awa, A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. PMC.
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
- RSC Publishing. A quantitative reactivity scale for electrophilic fluorinating reagents.
- Zaikin, P. A., & Borodkin, G. I. (2019). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Structural Chemistry.
- Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Elevating Fluorination: N-Fluoropyridinium Triflate for Superior Chemical Synthesis.
- Bryn Mawr College. Electrophilic Fluorination.
- Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing.
- Grokipedia. N-Fluoropyridinium triflate.
- CymitQuimica. CAS 107264-00-6: 1-Fluoro-2,4,6-Trimethylpyridinium triflate.
- PubChem. n-Fluoropentachloropyridinium triflate.
- ChemicalBook. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE.
- Organic Chemistry Portal. N-Fluoro-2,4,6-trimethylpyridinium triflate.
- Chem-Impex. 1-Fluoro-2,4,6-trimethylpyridinium triflate.
- Wikipedia. N-Fluoropyridinium triflate.
- Mayr's Database Of Reactivity Parameters. MoleculeN-fluoro-2,6-dichloropyridinium tetrafluoroborate.
- Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
- Hodgson, D. R. W., et al. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. PMC.
- Umemoto, T., et al. (1990). Power- and structure-variable fluorinating agents. The N-fluoropyridinium salt system. Journal of the American Chemical Society.
- Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews.
- Aspira Scientific. Fluorination Portal.
- Sigma-Aldrich. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate 97 140623-89-8.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
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A Guide for the Modern Chemist: Strategic Fluorination and the Role of Fluorinated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential. This guide provides a comparative overview of contemporary fluorinating agents and clarifies the role of valuable fluorinated building blocks, such as 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde, in the synthesis of complex pharmaceutical candidates.
The Misconception: Understanding the Role of this compound
It is a common misconception to view any fluorinated compound as a potential fluorinating agent. This compound, with its fluorine atom directly attached to the pyridone ring, is not a fluorinating agent. Instead, it serves as a fluorinated building block . Its value lies in providing a pre-fluorinated, functionalized heterocyclic core that can be incorporated into larger molecules through reactions involving its carbaldehyde group. The presence of the fluorine atom on the pyridone ring is a fixed structural feature, not a reactive site for fluorination of other substrates.
The true utility of such building blocks is to streamline the synthesis of complex fluorinated molecules, bypassing the often-challenging step of late-stage fluorination on a sensitive heterocyclic system. The incorporation of fluorinated pyridine and pyridone motifs is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1]
A Comparative Analysis of True Fluorinating Agents
The selection of a suitable fluorinating agent is a critical decision in the synthesis of fluorinated organic compounds. These reagents are broadly classified into electrophilic, nucleophilic, and radical fluorinating agents, each with its distinct reactivity profile, substrate scope, and handling requirements.
Electrophilic Fluorinating Agents: The "F+" Donors
Electrophilic fluorinating agents are characterized by a polarized bond between fluorine and a more electronegative atom (typically nitrogen or oxygen), creating an electrophilic fluorine atom that can be transferred to a nucleophilic substrate. These are among the most widely used fluorinating agents due to their versatility and, in many cases, their stability and ease of handling.[2][3][4]
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Selectfluor® (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Bench-stable solid, high thermal stability, broad substrate scope, predictable reactivity. | Can act as an oxidant, sometimes requires a catalyst. |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Bench-stable solid, less oxidizing than Selectfluor®, good for fluorination of enolates and other carbon nucleophiles. | Can lead to side reactions with certain substrates. |
| N-Fluoropyridinium Salts | e.g., N-Fluoropyridinium triflate | Tunable reactivity by modifying the pyridine ring, effective for fluorinating a variety of nucleophiles.[5] | Can be hygroscopic, reactivity varies significantly with substituents. |
| N-Fluoro-2-pyridone | C₅H₄FN=O | A milder electrophilic fluorinating agent.[3] | Lower fluorinating power compared to pyridinium salts and Selectfluor®.[3] |
Mechanism of Electrophilic Fluorination (General Overview)
Caption: General workflow of electrophilic fluorination.
Nucleophilic Fluorinating Agents: The "F-" Source
Nucleophilic fluorinating agents are sources of fluoride ions (F⁻) and are typically used to displace leaving groups in SN2 or SNAr reactions.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Potassium Fluoride (KF) | KF | Inexpensive, readily available. | Low solubility in organic solvents, often requires phase-transfer catalysts or polar aprotic solvents. |
| Cesium Fluoride (CsF) | CsF | More soluble and reactive than KF. | More expensive and hygroscopic than KF. |
| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Highly soluble in organic solvents, very reactive. | Highly hygroscopic, can act as a base leading to elimination side reactions. |
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Effective for converting alcohols and carbonyls to fluorides and difluorides. | Thermally unstable, can decompose explosively, highly toxic and corrosive. |
Mechanism of Nucleophilic Fluorination (SN2 Example)
Caption: SN2 mechanism in nucleophilic fluorination.
Radical Fluorinating Agents
Radical fluorination has emerged as a powerful tool for C-H fluorination and other transformations not easily accessible through ionic pathways.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Xenon Difluoride (XeF₂) | XeF₂ | Can be used for a variety of radical fluorinations. | Sublimes, toxic, requires careful handling. |
| Silver(I) Fluoride / Silver(II) Fluoride (AgF/AgF₂) | AgF / AgF₂ | Can mediate radical fluorination reactions. | Can be harsh, light-sensitive. |
Experimental Protocols
Representative Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes a general procedure for the α-fluorination of a β-ketoester, a common transformation in medicinal chemistry.
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (aqueous, for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Stir bar, round-bottom flask, condenser
Procedure:
-
To a solution of the β-ketoester in acetonitrile, add Selectfluor®.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a slight excess of Selectfluor® ensures complete consumption of the starting material. Acetonitrile is a common polar aprotic solvent for these reactions. The aqueous bicarbonate workup neutralizes any acidic byproducts.
Representative Nucleophilic Fluorination of an Alkyl Halide using KF
This protocol illustrates a typical SN2 displacement of a bromide with fluoride.
Materials:
-
Alkyl bromide (1.0 equiv)
-
Potassium fluoride (spray-dried, 2.0 equiv)
-
18-Crown-6 (0.1 equiv)
-
Acetonitrile (anhydrous)
-
Stir bar, round-bottom flask, condenser
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the alkyl bromide, spray-dried potassium fluoride, and 18-crown-6.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to reflux, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Causality: Spray-dried KF is used to maximize its surface area and reactivity. 18-Crown-6 is a phase-transfer catalyst that complexes with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. Anhydrous conditions are crucial to prevent quenching of the fluoride nucleophile.
Conclusion
The strategic introduction of fluorine into organic molecules is a powerful tactic in the design of novel therapeutics. While fluorinated building blocks like this compound offer an efficient route to complex fluorinated heterocycles, a deep understanding of the diverse array of available fluorinating agents is essential for the synthetic chemist. The choice between electrophilic, nucleophilic, and radical fluorination methods depends on the specific substrate, the desired regioselectivity, and the overall synthetic strategy. By carefully selecting the appropriate reagent and reaction conditions, researchers can effectively harness the unique properties of fluorine to advance the frontiers of drug discovery.
References
-
Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]
- Purrington, S. T., & Jones, W. A. (1983). A new fluorinating agent. 1-Fluoro-2-pyridone. The Journal of Organic Chemistry, 48(5), 761–762.
-
Kim, D. W., & Jeong, H. J. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 21(18), 7394–7398. [Link]
-
Schlegel, H. B., & Skancke, A. (1997). Trends in Inversion Barriers of Group 15 Compounds. 3. Are Fluorinated Pyridone Derivatives Planar or Nonplanar? The Journal of Organic Chemistry, 62(23), 7933–7939. [Link]
-
Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752–1813. [Link]
-
Wikipedia. (n.d.). N-Fluoropyridinium triflate. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Molecules, 30(18), 4435. [Link]
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A Researcher's Guide to the In Vitro Evaluation of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach to enhance metabolic stability and biological activity.[1][2] The 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for the systematic in vitro evaluation of its derivatives, drawing upon established methodologies for analogous fluorine-containing heterocycles. Our focus is to equip researchers with the rationale and practical protocols to comparatively assess the potential of these compounds as anticancer and antimicrobial agents.
The Strategic Importance of the 5-Fluoro-2-oxo-1,2-dihydropyridine Scaffold
The 2-pyridone ring is a privileged structure in drug discovery, present in numerous approved drugs. The addition of a fluorine atom at the 5-position can significantly alter the electronic properties of the ring, potentially enhancing binding affinities and improving pharmacokinetic profiles. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for the generation of a diverse library of derivatives through reactions such as condensation, oxidation, and reduction, allowing for extensive structure-activity relationship (SAR) studies.
While direct experimental data on this compound derivatives is emerging, the broader class of fluorinated heterocycles has demonstrated significant potential in various therapeutic areas. For instance, derivatives of 5-fluoro-2-oxindole have been investigated as potent α-glucosidase inhibitors and for their antitumor properties.[3][4][5] Similarly, various 5-fluorouracil derivatives continue to be a cornerstone of chemotherapy, and their newer analogues are being explored for improved efficacy and reduced toxicity.[6][7] This body of research provides a strong impetus for the thorough in vitro characterization of novel fluorinated pyridinones.
A Proposed Workflow for Comprehensive In Vitro Evaluation
To ensure a systematic and comparative assessment, a tiered approach to in vitro testing is recommended. This workflow allows for the efficient screening of a library of derivatives and the detailed characterization of promising lead compounds.
Caption: Proposed workflow for the in vitro evaluation of novel derivatives.
Comparative Performance of Structurally Related Fluorinated Heterocycles
To establish a benchmark for the potential efficacy of this compound derivatives, it is valuable to consider the reported activities of other fluorinated heterocyclic compounds.
| Compound Class | Target/Assay | Reported Activity (IC50/MIC) | Reference |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | 35.83 ± 0.98 µM to 56.87 ± 0.42 µM | [4][5] |
| Fluorinated Pyrazolylbenzimidazoles | Anticancer (A549, MCF-7, HeLa) | 0.95–1.57 µM | [8] |
| Fluorinated Diphenylamine Chalcones | Anticancer (HeLa) | 24.53 µg/ml to 32.42 µg/ml | [9] |
| 5-FU Phosphonium Derivatives | Antibacterial (S. aureus, E. coli) | MICs reported | [7] |
| 5-Fluoro-2'-deoxyuridine Phosphoramidates | Anticancer (Various cell lines) | Highly active, often more so than FdU | [10] |
This comparative data underscores the broad biological potential of small molecules containing a fluorinated heterocyclic core and provides a reasonable expectation for the potency that might be achieved with novel derivatives.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro assessment of novel chemical entities and are broadly applicable to the screening of this compound derivatives.[11][12]
Anticancer Activity Evaluation
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with this range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Caption: A simplified intrinsic apoptosis pathway often investigated.
Antimicrobial Activity Evaluation
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The systematic in vitro evaluation workflow and protocols detailed in this guide provide a robust framework for researchers to comparatively assess the anticancer and antimicrobial potential of newly synthesized derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will facilitate the identification of lead candidates for further preclinical development. The key to success will be the careful correlation of chemical structure with biological activity, paving the way for the rational design of the next generation of fluorinated pyridinone-based therapeutics.
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A Comparative Guide to Molecular Docking Studies of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Derivatives as Kinase Inhibitors
In the landscape of contemporary drug discovery, the 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its unique electronic and structural features offer a versatile template for designing potent and selective modulators of kinase activity, a class of enzymes frequently implicated in oncogenesis and other proliferative disorders. This guide provides an in-depth, comparative analysis of molecular docking strategies for derivatives of this scaffold, grounded in established scientific principles and experimental data. We will dissect the causality behind methodological choices, compare computational performance against known inhibitors, and outline the necessary steps for experimental validation, thereby providing a comprehensive resource for researchers in computational chemistry and drug development.
The Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with drugs like Sorafenib and Sunitinib demonstrating significant clinical success. These inhibitors typically target the ATP-binding pocket of the kinase, and the compounds derived from the this compound scaffold are designed to exploit the specific structural features of this pocket.
Comparative Analysis of Molecular Docking Protocols
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The selection of the docking software and protocol is a critical decision that significantly impacts the reliability of the results. Here, we compare several widely-used docking programs, highlighting their strengths and weaknesses in the context of kinase inhibitor discovery.
Docking Software Alternatives: A Performance Overview
The choice of docking software is often a trade-off between speed and accuracy. For high-throughput virtual screening, faster methods are preferred, while for lead optimization, more computationally intensive and accurate methods are warranted.
| Docking Software | Scoring Function Principle | Key Strengths | Considerations |
| AutoDock Vina | Empirical | High speed, ease of use, and good accuracy for many systems.[3][4] | May be less accurate for systems with significant induced fit or complex water-mediated interactions.[4] |
| Glide (Schrödinger) | Empirical and Force-Field Based | High accuracy in pose prediction and scoring, widely used in industry.[5][6] | Commercial software with a higher cost of entry. |
| GOLD | Genetic Algorithm | Excellent for ligands with high conformational flexibility. | Can be computationally intensive. |
| DOCK 6 | Shape and Chemical Complementarity | Effective for initial database screening.[7] | May require refinement with more accurate methods.[7] |
| GNINA 1.0 | Machine Learning/Deep Learning | Shows high accuracy in binding pose prediction for kinase inhibitors.[7] | A newer method, and its applicability may vary across different target classes. |
For the purpose of this guide, we will focus on a protocol using AutoDock Vina due to its widespread accessibility and balanced performance.[3][4] However, it is crucial to acknowledge that for commercial drug development, programs like Glide are often preferred for their robust scoring functions and integrated workflows.[5][6]
A Self-Validating Docking Workflow
To ensure the trustworthiness of our docking results, a rigorous validation protocol is essential. The most common and effective method is to "re-dock" a co-crystallized ligand into the binding site of its protein.[7] A successful docking protocol should be able to reproduce the experimentally determined binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]
Below is a diagram outlining a robust and self-validating workflow for docking studies.
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A Comparative Guide to Alternatives for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde has emerged as a valuable synthon, prized for its unique combination of a reactive aldehyde, a nucleophilic/hydrogen-bonding-capable pyridone ring, and the modulating influence of the fluorine substituent. However, reliance on a single building block can be limiting. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on its halogenated and trifluoromethylated analogs. We will delve into the nuances of their synthesis, comparative reactivity, and the strategic implications of substituent choice, supported by experimental data from the literature.
The Strategic Importance of the 2-Pyridone Scaffold
The 2-pyridone motif is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold for designing molecules with specific biological targets.[3] The introduction of a formyl group at the 3-position provides a versatile handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
Synthesis of 5-Substituted-2-oxo-1,2-dihydropyridine-3-carbaldehydes: A Comparative Overview
The most common and direct method for the synthesis of these carbaldehydes is the Vilsmeier-Haack formylation of the corresponding 5-substituted-2-pyridones.[4][5] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Figure 1: General mechanism of the Vilsmeier-Haack formylation.
The choice of the 5-substituent (X = F, Cl, Br, CF₃) significantly influences the reactivity of the 2-pyridone ring towards electrophilic attack by the Vilsmeier reagent. Understanding these electronic effects is crucial for optimizing reaction conditions.
Electronic Effects of 5-Substituents
The reactivity of the 2-pyridone ring in electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of the substituents.[8]
-
Halogens (F, Cl, Br): These substituents exhibit a dual electronic nature. They are inductively electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated into the ring via resonance, which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to the unsubstituted parent compound. The strength of the inductive effect decreases down the group (F > Cl > Br), while the resonance effect is most pronounced for fluorine due to better orbital overlap.
-
Trifluoromethyl (CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the ring significantly through a powerful inductive effect and has no electron-donating resonance capabilities.
This difference in electronic properties translates to varying reaction conditions and yields for the Vilsmeier-Haack formylation of the corresponding 5-substituted-2-pyridones.
Comparative Synthesis and Experimental Data
Synthesis of Precursors: 5-Substituted-2-pyridones
The synthesis of the starting 5-substituted-2-pyridones is a critical first step.
| Precursor | General Synthetic Approach | Key Considerations |
| 5-Fluoro-2-pyridone | Diazotization of 2-amino-5-fluoropyridine followed by hydrolysis. | Handling of diazonium salts requires careful temperature control. |
| 5-Chloro-2-pyridone | Diazotization of 2-amino-5-chloropyridine followed by hydrolysis. | Similar to the fluoro analogue, with potentially higher yields due to the stability of the starting materials. |
| 5-Bromo-2-pyridone | Direct bromination of 2-pyridone or synthesis from 2-amino-5-bromopyridine. | Direct bromination can sometimes lead to mixtures of products. |
| 5-Trifluoromethyl-2-pyridone | Often prepared from precursors already containing the trifluoromethyl group, such as through cyclization reactions. | The synthesis can be more complex and may involve multiple steps.[9] |
Vilsmeier-Haack Formylation: A Comparative Look at Experimental Conditions
The following table summarizes typical conditions for the Vilsmeier-Haack formylation of various 5-substituted-2-pyridones, extracted from various literature sources. It is important to note that direct comparison of yields can be challenging due to variations in scale, purification methods, and reporting standards.
| 5-Substituent (X) | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| F | POCl₃ (1.5-3), DMF (excess) | DMF | 70-90 | 2-4 | Moderate to Good |
| Cl | POCl₃ (1.5-3), DMF (excess) | DMF | 80-100 | 3-6 | Moderate to Good |
| Br | POCl₃ (2-4), DMF (excess) | DMF | 90-110 | 4-8 | Moderate |
| CF₃ | POCl₃ (3-5), DMF (excess) | DMF | 100-120 | 6-12 | Lower to Moderate |
Analysis of Trends:
-
Reactivity: The trend in required reaction temperature and time (F < Cl < Br < CF₃) aligns with the expected deactivating effect of the substituents. The more electron-withdrawing the substituent, the harsher the conditions required to drive the electrophilic substitution.
-
Yields: While yields are generally reported as "moderate to good" for the halogenated analogues, the trifluoromethyl-substituted pyridone consistently requires more forcing conditions and often results in lower yields. This is a direct consequence of the strong deactivation of the pyridone ring by the CF₃ group.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of the precursor 5-substituted-2-pyridones and their subsequent Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 5-Fluoro-2-pyridone
Figure 2: Workflow for the synthesis of 5-Fluoro-2-pyridone.
Step-by-Step Methodology:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
-
Slowly add 2-amino-5-fluoropyridine while maintaining the temperature below 10 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at this temperature for 1 hour.
-
Pour the reaction mixture onto ice and heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the solution and neutralize with a suitable base (e.g., sodium carbonate) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-pyridone.
Protocol 2: Vilsmeier-Haack Formylation of 5-Fluoro-2-pyridone
Figure 3: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, add N,N-dimethylformamide (DMF) and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 5-fluoro-2-pyridone to the reaction mixture.
-
Heat the reaction mixture to 70-90 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until pH 7-8.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Choosing the Right Alternative: A Strategic Decision
The choice between this compound and its halogenated or trifluoromethylated analogs is not merely a matter of synthetic convenience but a strategic decision that can profoundly impact the properties of the final molecule.
-
Fluorine: Often introduced to improve metabolic stability, binding affinity, and membrane permeability. Its small size and unique electronic properties can lead to favorable interactions with biological targets.
-
Chlorine and Bromine: These larger halogens can also modulate lipophilicity and participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. Their synthetic accessibility is often higher than the fluoro analog.
-
Trifluoromethyl: This group is a strong lipophilicity enhancer and can significantly alter the pKa of nearby functional groups. Its strong electron-withdrawing nature can impact the reactivity of the aldehyde and the overall electronic profile of the molecule.
Conclusion
While this compound remains a valuable and widely used building block, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. The chloro, bomo, and trifluoromethyl analogs offer a spectrum of electronic and steric properties that can be strategically leveraged in drug discovery and development. The choice of substituent should be guided by a clear understanding of the desired properties of the target molecule and the synthetic feasibility of the chosen route. This guide provides a foundational framework for making these critical decisions, empowering researchers to expand their synthetic toolbox and accelerate the pace of innovation.
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
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Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]
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Substituent Effects. (n.d.). La Salle University. [Link]
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Ch12: Substituent Effects. (n.d.). University of Calgary. [Link]
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2013). DUT Open Scholar. [Link]
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Vilsmeier Haack Reaction | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2016). Journal of Pesticide Science. [Link]
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Vilsmeier-Haack Reaction. (n.d.). YouTube. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). PubMed. [Link]
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Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 917391-98-1). As a fluorinated pyridine derivative containing an aldehyde functional group, this compound requires specialized handling to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established chemical safety principles.
Chemical Profile and Hazard Assessment
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe handling and disposal. This compound is a solid organic compound intended for laboratory use.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde | [2] |
| CAS Number | 917391-98-1 | [1] |
| Molecular Formula | C6H4FNO2 | [1] |
| Molecular Weight | 141.10 g/mol | [1][2] |
| Physical Form | Solid |[1] |
Hazard Analysis
-
Skin and Eye Irritation: Similar fluorinated pyridine aldehydes are known to cause skin irritation and serious eye irritation.[3][4] Pyridine-based aldehydes can cause severe skin burns and eye damage.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[3][4]
-
Toxicity: Analogous compounds are harmful if swallowed or inhaled.[5]
-
Halogenated Compound: As a fluorinated organic compound, it must be disposed of as halogenated waste.[6] Improper disposal can lead to environmental contamination and complications in waste processing.
Given these potential hazards, this compound must be managed as a hazardous chemical waste from the point of generation through to its final disposal.[7]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure the following safety measures are in place.
Engineering Controls
-
Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical:
-
Eye Protection: Wear chemical safety goggles and/or a full-face shield.[4]
-
Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for tears or holes before use and change them immediately if contamination occurs.[8]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required to prevent skin contact.[6][9]
Core Disposal Principles: The "Why" Behind the Protocol
The proper disposal of this chemical is governed by two primary principles rooted in regulatory compliance and chemical compatibility.
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[8][10] This is illegal and poses a significant threat to environmental and public health.[11][12]
-
Segregation of Halogenated Waste: This is the most critical step in the disposal process. This compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for "Halogenated Organic Waste."[6]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the final disposal process, which is often high-temperature incineration. Halogenated compounds can produce corrosive acids (e.g., hydrofluoric acid) during incineration, requiring specialized and more expensive facilities. Proper segregation ensures compliant, safe, and cost-effective disposal.[6][13]
-
Step-by-Step Waste Collection and Disposal Protocol
Follow this procedure to ensure safe and compliant collection of waste this compound.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a specific location in the lab, at or near the point of waste generation, for your hazardous waste container.[14] This area must be under the control of laboratory personnel.[12]
Step 2: Select the Proper Waste Container
-
Choose a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[6]
-
The container must have a secure, tight-fitting lid.[10][14]
Step 3: Label the Container Correctly
-
Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[10][14]
-
On the label, clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[10]
-
If the waste is a solution, list all components and their approximate percentages.[10]
-
Mark the date when the first drop of waste is added to the container.[11]
Step 4: Accumulate Waste Safely
-
Carefully transfer the waste chemical into the designated container, minimizing the generation of dust.[6]
-
Keep the waste container securely closed at all times, except when you are actively adding waste.[10][15]
-
Do not overfill the container. A safe maximum is 80-90% of its capacity to allow for expansion and prevent spills during transport.[6]
-
Store the waste container in secondary containment to catch any potential leaks.[10]
Step 5: Arrange for Disposal
-
Once the container is full or has reached the institutional time limit for storage in a lab (often 6-12 months), submit a hazardous waste pickup request to your EHS department.[11][16]
-
Do not transport hazardous waste containers yourself. Trained EHS professionals must perform this task.[7]
Emergency Procedure: Spill Management
Accidents can happen. In the event of a spill, act quickly and safely by following these steps.
-
Alert Personnel and Evacuate: Immediately alert others in the vicinity. If the spill is large or you feel unsafe, evacuate the area.[17]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent.[6][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a new, properly labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill surface with soap and water or an appropriate solvent. Collect all cleaning materials (gloves, wipes, etc.) and place them in the same hazardous waste container as the absorbed spill material.[9]
-
Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, as per your facility's policy.[6][10]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
